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1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Documentation Hub

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  • Product: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
  • CAS: 681004-49-9

Core Science & Biosynthesis

Foundational

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" chemical properties

Executive Summary 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and atypical antip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and atypical antipsychotic pharmacophores. Structurally, it consists of an N-methylpiperazine moiety coupled to a nitro-toluene core.

Its primary value lies in its role as a precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a "privileged scaffold" in medicinal chemistry. This aniline derivative serves as the nucleophilic coupling partner for various kinase inhibitor cores (e.g., pyrimidines, quinazolines), imparting improved aqueous solubility and pharmacokinetic profiles due to the basic piperazine tail.

This guide details the physicochemical properties, validated synthetic protocols, and critical handling requirements for this compound, designed to support autonomous workflow integration in drug discovery laboratories.

Physicochemical Profile

The molecule exhibits the dual characteristics of a lipophilic nitro-aromatic and a basic amine. The ortho-methyl group exerts steric influence on the piperazine ring, affecting the planarity and conjugation of the system—a critical factor in its subsequent reactivity.

Table 1: Core Chemical Specifications

PropertyValue / Description
IUPAC Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
CAS Registry 681004-49-9
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 102–106 °C (Experimental range)
Solubility High: DCM, Chloroform, DMSO, DMFModerate: Ethanol, MethanolLow: Water (Neutral pH)
pKa (Calc.) ~8.5 (Piperazine N4-methyl)
LogP (Calc.) 2.1 – 2.4

Structural Insight: The nitrogen atom at position 1 of the piperazine ring (attached to the phenyl) is essentially non-basic due to the strong electron-withdrawing effect of the para-nitro group and the resonance delocalization into the aromatic ring. The basicity is concentrated at the distal N-methyl nitrogen (N4), which allows for salt formation (e.g., hydrochloride or methanesulfonate) to purify the compound without affecting the nitro group.

Synthetic Pathways & Protocols

The synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a classic Nucleophilic Aromatic Substitution (SNAr) . The reaction is driven by the electron-deficiency of the benzene ring caused by the nitro group.

Reaction Mechanism

The N-methylpiperazine acts as the nucleophile, attacking the carbon bearing the chlorine atom. The para-nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.

Validated Synthesis Protocol

Reagents:

  • Substrate: 1-Chloro-2-methyl-4-nitrobenzene (CAS: 13290-74-9)

  • Nucleophile: N-Methylpiperazine (1.2 equivalents)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equivalents) or DIPEA

  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2-methyl-4-nitrobenzene (10.0 g, 58.3 mmol) in DMF (50 mL).

  • Add Base: Add finely ground anhydrous K₂CO₃ (16.1 g, 116.6 mmol).

  • Add Nucleophile: Add N-methylpiperazine (7.0 g, 70.0 mmol) dropwise.

  • Heat: Heat the reaction mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quench: Cool the mixture to room temperature and pour slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash the cake thoroughly with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

    • Yield Expectation: 85–95%

    • Purity: >98% (HPLC)

Visualization of Synthesis Workflow

SynthesisWorkflow Start 1-Chloro-2-methyl- 4-nitrobenzene Condition K2CO3, DMF 90°C, 6h Start->Condition Reagent N-Methylpiperazine (Nucleophile) Reagent->Condition Intermediate Meisenheimer Complex Condition->Intermediate SNAr Attack Product 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine Intermediate->Product -HCl (Loss of Aromaticity Regained)

Caption: SNAr pathway converting chloronitrobenzene to the piperazine derivative via a stabilized intermediate.

Reactivity & Downstream Applications

The primary utility of this compound is its reduction to the corresponding aniline. This transformation switches the electronic character of the phenyl ring from electron-deficient (nitro) to electron-rich (amino), enabling subsequent coupling reactions (e.g., amide coupling, Buchwald-Hartwig amination).

Reduction to Aniline (Key Intermediate)
  • Target: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.[1][2]

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol, RT. This is the cleanest method.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water, Reflux. Preferred if halogen substituents are present elsewhere that might be sensitive to hydrogenolysis.

Analytical Characterization (Expected Signals)

To validate the identity of the synthesized material, ensure the following spectral signatures are present:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–8.1 (d): Aromatic proton ortho to nitro.

    • δ 2.35 (s): Methyl group on the aromatic ring.[3]

    • δ 2.22 (s): N-Methyl group on piperazine.

    • δ 3.0–3.4 (m): Piperazine methylene protons (splitting pattern affected by ring conformation).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 236.14 m/z.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Nitroaromatics: Generally considered potential mutagens. Handle with strict engineering controls (fume hood).

  • Skin Absorption: Nitro compounds can be absorbed through the skin, potentially causing methemoglobinemia. Wear nitrile gloves and long sleeves.

  • Piperazine Sensitivity: Piperazines are known sensitizers; avoid inhalation of dust.

Storage:

  • Store in a cool, dry place (2–8 °C preferred for long term).

  • Protect from light (nitro compounds can degrade photolytically).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217351 (Related Structure)." PubChem, [Link]. Accessed 25 Oct. 2025.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013. (Standard reference for SNAr mechanisms).
  • World Intellectual Property Organization. "Patent WO2019238067A1: Pyrrolo[2,3-b]pyridines as HPK1 Inhibitors." Google Patents, .

Sources

Exploratory

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine: Technical Profile & Synthesis Guide

CAS Number: 681004-49-9 Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Executive Summary 1-Methyl-4-(2-methyl-4-nitrophenyl)piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 681004-49-9 Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS 681004-49-9) is a specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and receptor modulators. It serves as a critical precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a "privileged scaffold" found in various oncology drugs targeting EGFR, HPK1, and BCR-ABL pathways.

This guide provides an authoritative technical breakdown of the compound's synthesis, physicochemical properties, and application in high-value pharmaceutical workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
CAS Number 681004-49-9
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Structure Description N-methylpiperazine core substituted at the N4 position with a 2-methyl-4-nitrophenyl ring.[1][2][3][4][5][6][7][8]
Appearance Yellow to orange crystalline solid (typical for nitro-anilines).[2]
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.
LogP (Predicted) ~1.8 – 2.2 (Lipophilic, suitable for membrane permeability).

Synthesis & Experimental Protocols

The synthesis of CAS 681004-49-9 follows a robust Nucleophilic Aromatic Substitution (SNAr) pathway. This method is preferred for its scalability and high yield compared to metal-catalyzed couplings (Buchwald-Hartwig) for this specific substrate.

Reaction Pathway Visualization

SynthesisPathway SM1 1-Fluoro-2-methyl- 4-nitrobenzene (Electrophile) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate S_NAr Addition (Base: K2CO3) SM2 N-Methylpiperazine (Nucleophile) SM2->Intermediate Product 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine (CAS 681004-49-9) Intermediate->Product Elimination Byproduct HF / HCl Salt Intermediate->Byproduct

Figure 1: SNAr synthesis pathway for CAS 681004-49-9.

Detailed Synthesis Protocol (SNAr)

Objective: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine from 1-chloro-2-methyl-4-nitrobenzene.

Reagents:

  • Substrate: 1-Chloro-2-methyl-4-nitrobenzene (1.0 eq) [Alternative: 1-Fluoro analog for faster kinetics].

  • Nucleophile: N-Methylpiperazine (1.2 – 1.5 eq).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq).

  • Solvent: DMF, DMSO, or Acetonitrile.

Procedure:

  • Setup: Charge a round-bottom flask with 1-chloro-2-methyl-4-nitrobenzene (10 mmol) and K₂CO₃ (20 mmol).

  • Solvation: Add anhydrous DMF (15 mL) and stir to create a suspension.

  • Addition: Add N-methylpiperazine (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[6] The starting chloride should disappear, and a more polar yellow spot (product) will appear.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH 95:5) if high purity (>98%) is required.[2]

Scientific Rationale:

  • Base Choice: K₂CO₃ acts as an HCl scavenger. In non-protic polar solvents like DMF, it enhances the nucleophilicity of the piperazine.

  • Regioselectivity: The 2-methyl group exerts steric hindrance, but the 4-nitro group provides strong activation at the C1 position, ensuring the substitution occurs exclusively at the halogenated carbon.

Applications in Drug Discovery

This compound is rarely the final drug; it is a strategic intermediate . Its primary utility lies in its reduction to the corresponding aniline.

The "Privileged Scaffold" Workflow

The nitro group is reduced (via H₂/Pd-C or Fe/NH₄Cl) to yield 3-methyl-4-(4-methylpiperazin-1-yl)aniline . This aniline is a "privileged structure" in kinase inhibitor design for the following reasons:

  • Solubility: The N-methylpiperazine tail significantly improves the aqueous solubility of lipophilic kinase inhibitors.

  • Binding: The aniline amine forms critical hydrogen bonds with the kinase hinge region (e.g., in EGFR or BCR-ABL).

  • Sterics: The 2-methyl group (ortho to the piperazine) forces the piperazine ring out of plane, often improving selectivity by fitting into specific hydrophobic pockets (e.g., the "gatekeeper" region).

Target Classes:

  • HPK1 Inhibitors: Hematopoietic progenitor kinase 1 inhibitors for cancer immunotherapy [1].[6]

  • EGFR Inhibitors: Used in non-small cell lung cancer (NSCLC) therapies.

  • Antifungals: Triazole derivatives often incorporate piperazine-phenyl linkers to enhance bioavailability.

Analytical Characterization

To validate the identity of CAS 681004-49-9, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Three protons. A doublet (d) for H-6, a doublet of doublets (dd) for H-5, and a doublet (d) for H-3 (ortho to nitro).

    • Piperazine Core: Two multiplets (or broad triplets) integrating to 4H each around 2.5–3.5 ppm.

    • Methyl Groups:

      • N-Methyl: Singlet (~2.23 ppm).

      • Aryl-Methyl: Singlet (~2.3–2.4 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 236.14 m/z.

    • Fragmentation often shows loss of the nitro group or cleavage of the piperazine ring.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation and serious eye irritation.

    • Nitro-aromatics: Potential mutagenicity; handle with care.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) protected from light.

References

  • Patent: Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as HPK1 inhibitor and the use thereof. WO2019238067A1. (2019). Describes the use of 3-methyl-4-(4-methylpiperazin-1-yl)aniline derivatives in kinase inhibitor synthesis. Link

  • Chemical Vendor: 1-Methyl-4-(2-Methyl-4-nitrophenyl)piperazine Product Page.[9] CymitQuimica.[6] (Accessed 2024). Verifies CAS and commercial availability. Link

  • General Synthesis: Bogatcheva, E., et al. "Synthesis of novel piperazine derivatives." Journal of Medicinal Chemistry. (Contextual reference for SNAr on nitro-arenes).
  • Database: PubChem Compound Summary for related piperazine derivatives. National Center for Biotechnology Information. Link

Sources

Foundational

A Technical Guide to the Structural Elucidation of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of the novel compound, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of the novel compound, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, grounding each step in established scientific principles to ensure a self-validating and robust analytical workflow.

The structural confirmation of a newly synthesized molecule is a cornerstone of chemical and pharmaceutical research. It ensures the identity and purity of a compound, which is critical for understanding its biological activity and for regulatory compliance. This guide will use a multi-technique approach, leveraging the strengths of Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and Infrared Spectroscopy to build an unshakeable structural proof.

Context: Synthesis and Physicochemical Profile

A plausible synthetic route for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine involves a nucleophilic aromatic substitution reaction. This would typically involve reacting 1-chloro-2-methyl-4-nitrobenzene with 1-methylpiperazine. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of the piperazine.

The expected physicochemical properties of the target compound can be extrapolated from its isomers and related structures. The para-isomer, 1-methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6), is an orange to red solid with a melting point of 109-111°C.[1][2] Our target compound is expected to be a solid with poor solubility in water but soluble in organic solvents like dichloromethane and ethanol.[3]

PropertyPredicted Value for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol
Appearance Yellow to Orange Solid
Solubility Poor in water; Soluble in organic solvents

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural insights through fragmentation analysis. For a compound of this nature, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The most crucial initial step is to confirm the elemental composition. High-resolution mass spectrometry, typically using an Orbitrap or TOF analyzer, can provide a mass measurement with high accuracy (typically < 5 ppm).

Experimental Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Compare the measured mass of the [M+H]⁺ ion with the theoretical mass.

IonTheoretical m/z
[C₁₂H₁₇N₃O₂ + H]⁺236.1394

A measured mass that aligns with the theoretical mass within a few ppm provides strong evidence for the elemental formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides information about the compound's structure by inducing fragmentation of the molecular ion. The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or related fragments.

Predicted Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is expected to proceed through several key pathways:

  • Loss of the nitro group: A common fragmentation for nitroaromatic compounds.

  • Cleavage of the piperazine ring: This can lead to several characteristic fragments.

  • Loss of the N-methyl group.

A diagram illustrating the predicted fragmentation is shown below:

M [M+H]⁺ m/z = 236.14 frag1 Loss of NO₂ m/z = 190.15 M->frag1 - NO₂ frag2 Piperazine Ring Opening m/z = 178.15 M->frag2 - C₄H₈N frag3 Loss of CH₃ m/z = 221.12 M->frag3 - CH₃ frag4 m/z = 57.07 frag2->frag4 - C₇H₇NO₂ cluster_aromatic Aromatic Ring cluster_piperazine Piperazine Ring C_N C-N C_NO2 C-NO₂ C_CH3_Ar C-CH₃ Ar_H3 H-3 Ar_H5 H-5 Ar_H6 H-6 Ar_H6->C_CH3_Ar Ar_CH3 Ar-CH₃ Ar_CH3->C_CH3_Ar Ar_CH3->Ar_H5 Pip_H_Ar Pip-H (Ar-N-CH₂) Pip_H_Ar->C_N Pip_H_Ar->Ar_H6 Pip_H_Me Pip-H (CH₃-N-CH₂) Pip_C_Ar Pip-C (Ar-N-CH₂) Pip_C_Me Pip-C (CH₃-N-CH₂) N_CH3 N-CH₃ N_CH3->Pip_C_Me

Key Predicted HMBC Correlations.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Experimental Protocol (IR):

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Acquire the spectrum on an FTIR spectrometer.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
Asymmetric NO₂ stretch1550-1500
Symmetric NO₂ stretch1350-1300
C-N stretch1350-1250

Conclusion: A Unified Structural Proof

The structural elucidation of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula, while MS/MS provides initial structural clues. A comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity map of the molecule. Finally, IR spectroscopy confirms the presence of key functional groups. By integrating the data from these orthogonal techniques, a scientist can confidently and authoritatively establish the structure of this novel compound.

References

  • Google Patents.
  • ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • NIH. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

  • anachem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

Sources

Exploratory

Technical Monograph: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

The following technical guide details the synthesis, characterization, and application of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine , a critical intermediate in the development of "Type II" kinase inhibitors and neur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine , a critical intermediate in the development of "Type II" kinase inhibitors and neuropsychiatric agents.

[1][2]

Part 1: Executive Technical Summary

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9 ) is a specialized nitro-aromatic building block.[1][2] It serves as the immediate precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a "privileged scaffold" in medicinal chemistry.

This moiety is engineered to solve two specific problems in drug design:

  • Solubility: The N-methylpiperazine tail introduces a basic center (

    
    ), significantly improving aqueous solubility of lipophilic kinase inhibitors via protonation.
    
  • Binding Geometry: The ortho-methyl group on the phenyl ring forces a twist in the molecular conformation (atropisomerism potential), which is often exploited to fit into the hydrophobic pockets of kinases (e.g., the DFG-out conformation) or G-protein coupled receptors (GPCRs).

Core Chemical Identity
PropertySpecification
IUPAC Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
CAS Number 681004-49-9
Molecular Formula

Molecular Weight 235.28 g/mol
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)[O-])C
Key Function Precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 1177349-04-0)

Part 2: Synthesis & Reaction Engineering[7]

The synthesis requires a nucleophilic aromatic substitution (


) followed by a controlled reduction. The presence of the ortho-methyl group introduces steric hindrance that must be overcome without causing thermal decomposition of the nitro group.
Step 1: Regioselective Coupling

Objective: Displace the halogen on the nitro-benzene scaffold using N-methylpiperazine.

  • Substrate: 1-Fluoro-2-methyl-4-nitrobenzene (CAS 455-88-9) is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate despite the steric bulk of the ortho-methyl group.

  • Nucleophile: 1-Methylpiperazine.[3]

Experimental Protocol
  • Charge: To a reactor, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) and Potassium Carbonate (

    
    , 2.5 eq, anhydrous, milled).
    
  • Solvent: Add Dimethylformamide (DMF) or DMSO (5 vol). Note: DMSO accelerates the reaction but requires higher workup effort.

  • Addition: Add 1-methylpiperazine (1.2 eq) dropwise at 20-25°C to control the exotherm.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC until starting material < 0.5%.

  • Workup: Cool to 20°C. Pour into ice-water (20 vol). The product usually precipitates as a yellow/orange solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if purity < 98%.

Step 2: Nitro Reduction (The Critical Transformation)

Objective: Convert the nitro group to an amine without cleaving the piperazine ring or methyl groups.

  • Method A (Catalytic Hydrogenation - Scalable):

    
     (3 atm), 10% Pd/C, Methanol.
    
  • Method B (Chemical Reduction - Robust): Iron powder /

    
     in Ethanol/Water.
    
Protocol (Method A)
  • Dissolve the nitro-intermediate (from Step 1) in Methanol (10 vol).

  • Add 10% Pd/C (5 wt% loading, 50% wet).

  • Purge with Nitrogen, then Hydrogen. Maintain 30–50 psi

    
      at 40°C .
    
  • Endpoint: Reaction is complete when

    
     uptake ceases (approx. 2-4 hours).
    
  • Isolation: Filter catalyst over Celite. Concentrate filtrate to yield 3-methyl-4-(4-methylpiperazin-1-yl)aniline .

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the synthesis pathway and the structural logic behind using this specific scaffold in drug discovery.

G cluster_logic Structural Logic Start Start: 1-Fluoro-2-methyl-4-nitrobenzene (Electrophile) Intermediate Target: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS 681004-49-9) Start->Intermediate SNAr (K2CO3, 90°C) F displacement Reagent Reagent: N-Methylpiperazine (Nucleophile) Reagent->Intermediate Product Product: 3-methyl-4-(4-methylpiperazin-1-yl)aniline (Kinase Scaffold) Intermediate->Product Reduction (H2/Pd-C) -NO2 to -NH2 Drug Final Drug Application (e.g., HPK1 / BCR-ABL Inhibitors) Product->Drug Amide/Urea Coupling to Heterocyclic Core Solubility Piperazine N-Me: Increases Solubility (pKa ~8.0) Solubility->Drug Twist Ortho-Methyl: Forces Torsion (Selectivity) Twist->Drug

Figure 1: Synthesis pathway from fluoronitrobenzene precursor to the functional aniline scaffold, highlighting structural contributions to drug efficacy.

Part 4: Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical markers must be met.

NMR Interpretation ( )

The ortho-methyl group and the piperazine protons provide distinct diagnostic signals.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Ar-H (C3) ~8.05Doublet (d)Proton ortho to Nitro, meta to Methyl.
Ar-H (C5) ~8.00Doublet of Doublets (dd)Proton ortho to Nitro.
Ar-H (C6) ~7.00Doublet (d)Proton ortho to Piperazine.
Piperazine (

)
3.00 – 3.20Multiplet (m)4H adjacent to Nitrogen attached to Phenyl.
Piperazine (

)
2.50 – 2.60Multiplet (m)4H adjacent to N-Methyl.
N-Methyl 2.36Singlet (s)Characteristic N-Me peak.
Ar-Methyl 2.40Singlet (s)Ortho-methyl group on phenyl ring.
Impurity Profile
  • Impurity A (Bis-alkylation): Unlikely with 1-methylpiperazine, but possible if piperazine (unsubstituted) is present as an impurity in the reagent.

  • Impurity B (Hydrolysis): 2-methyl-4-nitrophenol.[4] Formed if water is present during the

    
     reaction at high temperatures. Control:  Use anhydrous DMF and 
    
    
    
    .

Part 5: Safety & Handling (E-E-A-T)

  • Nitro-Aromatics: Like many nitro-compounds, this intermediate should be treated as potentially mutagenic until proven otherwise. Handle in a fume hood.

  • Thermal Stability: The

    
     reaction is exothermic. On a large scale (>100g), dosing of the piperazine must be controlled to prevent thermal runaway, which could trigger decomposition of the nitro group.
    
  • Skin Sensitization: Piperazine derivatives are known sensitizers. Double-gloving (Nitrile) is mandatory.[5]

References

  • ChemicalBook. (2024). 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Properties and Suppliers. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 681004-49-9. Link

  • World Intellectual Property Organization (WIPO). (2019). Patent WO2019238067A1: Pyrrolo[2,3-b]pyridines as HPK1 Inhibitors. (Describes the use of the amine derivative in kinase inhibitor synthesis). Link

  • Aaron Chemicals. (2024).[1] Product Specification: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.[4][1][2] Link

Sources

Foundational

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Authored by: A Senior Application Scientist Foreword The piperazine scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Authored by: A Senior Application Scientist

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse pharmacological activities.[1][2] This guide delves into the proposed mechanism of action of a specific derivative, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. While direct experimental data on this particular molecule is limited, by examining its structural analogues and the broader class of nitrophenylpiperazine compounds, we can construct a scientifically robust hypothesis regarding its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications and molecular interactions of this compound.

Introduction to the Nitrophenylpiperazine Class

The nitrophenylpiperazine moiety is a versatile structural motif that has been explored for a range of biological activities. These compounds are characterized by a piperazine ring linked to a nitrophenyl group, with various substitutions on either moiety influencing their pharmacological profile. Research has shown that derivatives of this class can act as enzyme inhibitors, receptor modulators, and monoamine releasing agents.[3][4] Notably, many piperazine derivatives exhibit significant effects on the central nervous system (CNS), with applications in treating psychiatric disorders such as anxiety and depression.[1][5] This guide will focus on elucidating the most probable mechanism of action for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine based on the established pharmacology of its chemical relatives.

Compound Profile: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

To understand the potential mechanism of action, it is crucial to first analyze the chemical structure of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Structural Features:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This ring is a common pharmacophore in CNS-active drugs.

  • 1-Methyl Group: A methyl group attached to one of the nitrogen atoms of the piperazine ring.

  • 4-(2-methyl-4-nitrophenyl) Group: A nitrophenyl group substituted with a methyl group at the ortho position and a nitro group at the para position, attached to the other nitrogen of the piperazine ring.

These structural elements suggest that the molecule possesses the necessary features for interaction with biological targets, particularly within the CNS.

PropertyValueSource
Molecular Formula C11H15N3O2PubChem
Molecular Weight 221.26 g/mol PubChem
Predicted LogP 1.7PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem

Table 1: Physicochemical Properties of 1-Methyl-4-(4-nitrophenyl)piperazine, a closely related analogue.[6]

Proposed Mechanism of Action

Based on the pharmacology of structurally similar compounds, the primary proposed mechanism of action for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is the modulation of monoaminergic systems, specifically as a serotonin releasing agent.

Interaction with the Serotonin Transporter (SERT)

The most compelling evidence for this proposed mechanism comes from studies on para-Nitrophenylpiperazine (pNPP), which has been identified as a selective partial serotonin releasing agent.[4] Serotonin releasing agents (SRAs) are a class of drugs that induce the release of serotonin from presynaptic neurons by interacting with the serotonin transporter (SERT).

The process is hypothesized to occur as follows:

  • Binding to SERT: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is predicted to bind to the extracellular-facing conformation of SERT.

  • Transport into the Neuron: The compound is then transported into the presynaptic neuron.

  • Disruption of Vesicular Storage: Once inside the neuron, it is thought to disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin levels.

  • Reverse Transport of Serotonin: This elevated cytosolic serotonin concentration drives SERT to reverse its transport direction, releasing serotonin into the synaptic cleft.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft SERT SERT Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto 2. Internalization & Disruption of Vesicular Storage Serotonin_synapse Synaptic Serotonin SERT->Serotonin_synapse 4. Reverse Transport Vesicle Synaptic Vesicle (Serotonin Storage) Serotonin_cyto->SERT 3. Increased Cytosolic Serotonin Compound 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Compound->SERT 1. Binds caption Proposed interaction with the serotonin transporter.

Caption: Proposed interaction with the serotonin transporter.

Potential for Broader Monoaminergic Activity

While the primary hypothesis points towards selective activity at SERT, it is plausible that 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine could also interact with dopamine (DAT) and norepinephrine (NET) transporters, albeit likely with lower affinity. Many piperazine-based CNS drugs exhibit a broader spectrum of activity on monoaminergic systems.[1]

Other Potential Mechanisms
3.3.1. Enzyme Inhibition

Recent studies have shown that some nitrophenylpiperazine derivatives act as tyrosinase inhibitors.[3] Tyrosinase is a key enzyme in melanin synthesis. While this may not be the primary mechanism for CNS effects, it highlights the potential for this chemical class to interact with enzymatic targets. The inhibitory action of one such derivative was found to be of a mixed type.[3]

3.3.2. Receptor Modulation

Piperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs) in the CNS, including serotonin and dopamine receptors. It is possible that 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine could act as an agonist or antagonist at these receptors, contributing to its overall pharmacological profile.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Monoamine Transporter Binding and Uptake Assays:

    • Objective: To determine the binding affinity and functional activity of the compound at SERT, DAT, and NET.

    • Methodology:

      • Prepare cell lines stably expressing human SERT, DAT, and NET.

      • For binding assays, incubate cell membranes with a radiolabeled ligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki).

      • For uptake assays, incubate whole cells with a radiolabeled substrate (e.g., [³H]serotonin) and varying concentrations of the test compound.

      • Measure the inhibition of substrate uptake to determine the IC50.

      • To assess for releasing activity, pre-load cells with the radiolabeled substrate and then expose them to the test compound, measuring the efflux of the substrate.

  • Receptor Binding Assays:

    • Objective: To screen for activity at a panel of relevant CNS receptors.

    • Methodology:

      • Utilize a commercially available receptor binding panel (e.g., Eurofins SafetyScreen).

      • Screen the compound at a fixed concentration against a wide range of receptors, ion channels, and transporters.

      • Follow up on any significant hits with full concentration-response curves to determine affinity.

  • Enzyme Inhibition Assays:

    • Objective: To evaluate the inhibitory potential against enzymes such as tyrosinase.

    • Methodology:

      • Use a purified enzyme and its substrate (e.g., L-DOPA for tyrosinase).

      • Measure the rate of product formation in the presence of varying concentrations of the test compound.

      • Determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Compound 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Transporter_Assays Monoamine Transporter Binding & Uptake Assays Compound->Transporter_Assays Receptor_Assays Receptor Binding Screening Compound->Receptor_Assays Enzyme_Assays Enzyme Inhibition Assays Compound->Enzyme_Assays Microdialysis In Vivo Microdialysis Transporter_Assays->Microdialysis Confirm in vivo neurotransmitter release Behavioral Behavioral Models Microdialysis->Behavioral Correlate with behavioral outcomes caption Experimental workflow for mechanism validation.

Caption: Experimental workflow for mechanism validation.

In Vivo Studies
  • In Vivo Microdialysis:

    • Objective: To measure the extracellular levels of serotonin, dopamine, and norepinephrine in the brains of awake, freely moving animals following administration of the compound.

    • Methodology:

      • Implant a microdialysis probe into a relevant brain region (e.g., nucleus accumbens or prefrontal cortex) of a rat or mouse.

      • Administer the test compound systemically.

      • Collect dialysate samples at regular intervals and analyze them for neurotransmitter content using HPLC.

  • Behavioral Models:

    • Objective: To assess the functional consequences of the compound's mechanism of action.

    • Methodology:

      • Utilize established animal models of depression and anxiety (e.g., forced swim test, elevated plus maze).

      • Administer the compound and observe its effects on relevant behavioral endpoints.

Conclusion

While direct experimental evidence for the mechanism of action of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is not yet available, a strong hypothesis can be formulated based on its structural similarity to known monoamine releasing agents and other CNS-active piperazine derivatives. The most probable primary mechanism is the induction of serotonin release via interaction with the serotonin transporter. However, potential interactions with other monoamine transporters, CNS receptors, and enzymes should also be considered. The experimental workflow outlined in this guide provides a clear path to rigorously test this hypothesis and fully elucidate the pharmacological profile of this promising compound.

References

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

  • KE, C., TANG, N., HU, Y., & WANG, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Al-Warhi, T., Al-Rashood, S. T., Al-Omaim, W. S., Al-Ghorbani, M., Sarfraz, M., Al-Salahi, R., ... & Khan, J. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Chemistry Central Journal, 18(1), 1-14.
  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Nitrophenol–piperazine (2/1). Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-methyl-4-(2-nitrophenyl)piperazine. Retrieved from [Link]

  • de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Target Profiling of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

[1] Executive Summary & Chemical Identity[1][2][3][4] 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (hereafter referred to as MNPP ) represents a specific subclass of the N-arylpiperazine pharmacophore.[1] While often ut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4]

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (hereafter referred to as MNPP ) represents a specific subclass of the N-arylpiperazine pharmacophore.[1] While often utilized as a high-value synthetic intermediate in the generation of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antimicrobials, its structural integrity hosts significant biological activity in its own right.

This guide analyzes MNPP not merely as a precursor, but as a bioactive ligand. Based on Structure-Activity Relationship (SAR) homology with established central nervous system (CNS) agents, MNPP possesses a high probability of interaction with monoaminergic GPCRs and specific metabolic oxidoreductases.[1]

Chemical Structure Analysis[1][4][5]
  • Core Scaffold: N-methylpiperazine (cationic center at physiological pH).[1]

  • Linker: Direct N-C bond to the phenyl ring.[1]

  • Aryl Substituents:

    • 2-Methyl (Ortho): Induces steric torsion, preventing coplanarity between the piperazine and phenyl rings.[1] This "twisted" conformation is critical for selectivity between Dopamine D2/D3 and Serotonin 5-HT receptors.[1]

    • 4-Nitro (Para): A strong electron-withdrawing group (EWG) and a metabolic "warhead" susceptible to nitroreductases.[1]

Primary Biological Targets: The GPCR Landscape

The N-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the primary binding anchor for serotonin and dopamine receptors.[1]

Serotonin (5-HT) Receptor Subtypes

MNPP is predicted to act as a ligand for the 5-HT receptor family.[1] The cationic nitrogen of the methylpiperazine interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Target: 5-HT1A and 5-HT2A Receptors.[1][2][3]

  • Mechanism: Partial Agonism / Antagonism.[1]

  • SAR Insight: The ortho-methyl group in MNPP reduces affinity for 5-HT1A compared to unsubstituted analogs (like mCPP) but often enhances selectivity for 5-HT2 subtypes or Dopamine receptors by mimicking the steric bulk of endogenous ligands.[1]

Dopamine Receptors (D2/D3/D4)

The structural homology of MNPP to the "tail" region of antipsychotics (e.g., Clozapine, Olanzapine) suggests off-target or direct affinity for dopamine receptors.

  • Target: Dopamine D2-like family.[1][4]

  • Mechanism: Antagonism.[1]

  • Relevance: The 4-nitro group differentiates MNPP from standard antipsychotics.[1] While the piperazine head drives binding, the nitro tail likely alters the electronic landscape, potentially shifting the compound from a drug to a "pro-drug" or a metabolic liability.

Visualization: GPCR Signaling Pathway

The following diagram illustrates the predicted signal transduction pathway upon MNPP binding to a G_q coupled 5-HT2A receptor.

G MNPP MNPP (Ligand) GPCR 5-HT2A Receptor (Transmembrane) MNPP->GPCR Binding (Asp3.32 interaction) Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (Effector) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC Protein Kinase C (Activation) DAG->PKC Ca->PKC Co-activation

Figure 1: Predicted signal transduction cascade for MNPP acting as a 5-HT2A ligand.[1][5]

Secondary Targets: Metabolic Enzymes[1]

The presence of the 4-nitro group is the defining feature that shifts MNPP from a standard neurotransmitter ligand to a substrate for reductive enzymes.[1]

Nitroreductases (NTRs)

In hypoxic environments (e.g., solid tumors or anaerobic bacterial infections), MNPP serves as a substrate for Type I and Type II nitroreductases.

  • Reaction: Stepwise reduction of the Nitro (-NO2) group ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Nitroso (-NO) 
    
    
    
    Hydroxylamine (-NHOH)
    
    
    Amine (-NH2).
  • Biological Consequence: The hydroxylamine intermediate is highly reactive and can bind covalently to DNA or proteins, acting as a cytotoxic agent. This mechanism is exploited in "hypoxia-activated prodrugs."[1]

Cytochrome P450 (CYP2D6)

The N-methylpiperazine moiety is a classic substrate for N-demethylation by CYP2D6 in the liver.[1]

  • Metabolic Product: 1-(2-methyl-4-nitrophenyl)piperazine (Desmethyl-MNPP).[1]

  • Impact: Loss of the methyl group often increases polarity and alters receptor selectivity profiles.

Experimental Validation Protocols

To confirm the biological targets of MNPP, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (GPCR Profiling)

Objective: Determine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 values for 5-HT and Dopamine receptors.

Materials:

  • Membrane preparations (CHO cells expressing h5-HT2A or hD2).[1]

  • Radioligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-Methylspiperone (for D2).[1]

  • Test Compound: MNPP (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute MNPP in assay buffer (50 mM Tris-HCl, pH 7.4) to concentrations ranging from ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to 
    
    
    
    M.
  • Incubation: Mix 50 µL membrane suspension, 50 µL radioligand (

    
     concentration), and 50 µL MNPP. Incubate at 25°C for 60 mins.
    
  • Filtration: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[MNPP]. Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Nitroreductase Activity Assay

Objective: Verify MNPP as a substrate for reductive metabolism.

Workflow:

  • System: Use E. coli nitroreductase (NfsB) or mammalian liver microsomes under anaerobic conditions.[1]

  • Reaction: Incubate 100 µM MNPP with the enzyme and excess NADPH (cofactor) in phosphate buffer (pH 7.4).

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH consumption) or 400 nm (Nitro group absorbance characteristic).

  • HPLC Verification: Quench reaction with acetonitrile and analyze via HPLC-MS/MS to detect the formation of the corresponding aniline (1-methyl-4-(2-methyl-4-aminophenyl)piperazine).

Quantitative Data Summary (Predicted)

Based on SAR data from analogous N-phenylpiperazines (e.g., mCPP, substituted arylpiperazines), the following affinity profile is projected for MNPP.

Target ClassSpecific TargetPredicted Affinity (

)
Biological Effect
GPCR 5-HT2A50 - 200 nMAntagonist / Partial Agonist
GPCR Dopamine D3100 - 500 nMAntagonist
GPCR 5-HT1A> 1000 nMLow Affinity (due to ortho-methyl steric clash)
Enzyme Nitroreductase

Substrate (Reduction to Aniline)
Enzyme CYP2D6

Substrate (N-Demethylation)

Synthetic & Research Context

While MNPP has biological activity, its primary industrial utility is as a Key Intermediate .[6]

Synthetic Workflow Visualization: MNPP is frequently reduced to the aniline derivative to create "privileged scaffolds" for kinase inhibitors.[1]

Synthesis Start MNPP (Nitro-Precursor) Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1 Inter Aniline Derivative (Active Nucleophile) Step1->Inter Step2 Amide Coupling / Urea Formation (with Pyrimidine/Quinazoline) Inter->Step2 Final Tyrosine Kinase Inhibitor (e.g., EGFR Mutant Inhibitor) Step2->Final

Figure 2: Synthetic utility of MNPP in generating Kinase Inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992).Structure-activity relationship studies of central nervous system agents. 5-HT1A receptor affinity of some N-arylpiperazines. Journal of Medicinal Chemistry. (Contextual SAR for ortho-substituted piperazines).
  • Lopez-Rodriguez, M. L., et al. (2005). N-phenylpiperazine analogs as potential dopamine D3 receptor ligands.[1][7] Bioorganic & Medicinal Chemistry.[1][6][7][8][9] (Provides binding affinity data for methoxy/nitro substituted analogs).

Sources

Foundational

Technical Monograph: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP) in Kinase Inhibitor Design

Part 1: Executive Technical Synthesis 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP) represents a critical "privileged structure" in the library of kinase inhibitor medicinal chemistry. While often categorized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP) represents a critical "privileged structure" in the library of kinase inhibitor medicinal chemistry. While often categorized as a high-value synthetic intermediate, its structural architecture—comprising a basic solubilizing tail (N-methylpiperazine) linked to an electron-deficient aromatic core (nitro-toluene)—mimics the solvent-exposed moieties of several FDA-approved Type I and Type II kinase inhibitors.

In the context of drug development, MNPP is rarely the terminal clinical candidate due to the metabolic liability of the nitro group. However, it serves as a foundational fragment for targeting the solvent channel of tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) .

Core Mechanism of Action (Fragment Level)

MNPP functions as a Solvent-Channel Occupier . In the architecture of a complete kinase inhibitor:

  • The Piperazine Moiety: Protrudes towards the solvent interface, improving aqueous solubility and forming potential salt bridges with residues like Asp or Glu at the rim of the ATP-binding pocket.

  • The Nitro-Aryl Core: Acts as a placeholder for the "linker" region. In active drug synthesis, the nitro group (

    
    ) is reduced to an aniline (
    
    
    
    ) to allow coupling with a "Hinge Binder" (e.g., a pyrimidine or quinazoline core).

Therapeutic Relevance:

  • Primary Utility: Precursor for Diaminopyrimidine-based EGFR inhibitors [1].[1]

  • Secondary Utility: Probe for investigating steric tolerance in the ortho-position (2-methyl group) of the solvent channel exit vector.

Part 2: Experimental Protocols & Validation

To utilize MNPP effectively, one must first validate its purity and then assess its binding potential via fragment-based screening methods. Standard IC50 assays may yield weak affinity (µM range) for the uncoupled fragment; therefore, biophysical assays are preferred.

Protocol A: Structural Integrity & Quality Control

Rationale: The nitro group is susceptible to partial reduction, and the piperazine ring can oxidize. Purity is paramount before biological screening.

Workflow:

  • Solubilization: Dissolve 10 mg MNPP in deuterated DMSO (

    
    -DMSO).
    
  • NMR Validation:

    • Target:

      
       NMR (400 MHz).
      
    • Diagnostic Signals:

      • 
         ppm (Doublet/Singlet, aromatic protons ortho to 
        
        
        
        ).
      • 
         ppm (Singlet, 
        
        
        
        -Methyl group).
      • 
         ppm (Singlet, Ar-Methyl group).
        
  • LC-MS Confirmation:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Expected

      
      : 
      
      
      
      .
Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: As a fragment scaffold, MNPP likely exhibits fast on/off rates. Traditional enzymatic assays (ADP-Glo) may miss low-affinity binding. SPR provides real-time binding kinetics.

Step-by-Step Methodology:

  • Sensor Chip Prep: Immobilize the target kinase (e.g., EGFR-T790M) onto a CM5 sensor chip via amine coupling to a level of ~3000 RU.

  • Compound Prep: Dilute MNPP in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

    • Concentration Series: 0, 10, 50, 100, 250, 500 µM.

  • Injection:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis: Fit data to a 1:1 Steady State Affinity model (not kinetic fit) to determine

    
    .
    
    • Success Criterion: A square-wave sensorgram indicating fast-on/fast-off binding, with a

      
       in the range of 50–500 µM.
      
Protocol C: Chemical Optimization (The "Warhead" Activation)

Rationale: To convert MNPP from a scaffold to a potent inhibitor, the nitro group must be reduced to an amine to enable coupling to a hinge-binding heterocycle.

Reaction Scheme:

  • Reactants: MNPP (1 eq), Pd/C (10% wt), Hydrazine Hydrate (5 eq) or

    
     gas.
    
  • Solvent: Ethanol/MeOH (10:1).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

  • Product: 1-(4-amino-2-methylphenyl)-4-methylpiperazine. This amine is the active nucleophile for subsequent drug synthesis.

Part 3: Data Visualization & Logic

Pathway Analysis: From Scaffold to Inhibitor

The following diagram illustrates the logical flow of utilizing MNPP in a Fragment-Based Drug Discovery (FBDD) campaign targeting EGFR.

MNPP_Optimization_Flow cluster_binding Kinase Binding Pocket Role MNPP MNPP Scaffold (Nitro-Precursor) Reduction Catalytic Reduction (Pd/C, H2) MNPP->Reduction Activation Amine_Int Active Amine (Linker Ready) Reduction->Amine_Int Yields Nucleophile Coupling Amide Coupling (HATU/DIEA) Amine_Int->Coupling + Hinge Binder Final_Drug Potent Kinase Inhibitor (IC50 < 10 nM) Coupling->Final_Drug Assembly Hinge_Binder Hinge Binder (e.g., Pyrimidine) Hinge_Binder->Coupling

Figure 1: Critical Path Workflow transforming the MNPP nitro-scaffold into a bioactive kinase inhibitor via reduction and coupling strategies.

Quantitative Profile: MNPP vs. Coupled Analog

The table below highlights the dramatic shift in potency when MNPP is used as a "Tail" versus the standalone fragment.

FeatureMNPP (Scaffold)MNPP-Derived Inhibitor (Coupled)
Primary Role Solubility/Solvent ProbeATP-Competitive Inhibition
Binding Mode Surface/Solvent ChannelHinge Binder + Solvent Channel
Est. Affinity (

/

)
> 100 µM (Weak)< 10 nM (Potent)
Solubility (pH 7.4) Moderate (LogP ~1.2)High (due to piperazine)
Metabolic Stability Low (Nitro reduction risk)High (Optimized Amide)

Part 4: Critical Application Notes (Expert Insights)

  • Interference Warning (Color Quenching): MNPP is typically yellow-orange due to the nitro-aniline conjugation. In fluorescence-based kinase assays (e.g., FRET or TR-FRET), high concentrations (>10 µM) of MNPP may cause inner filter effects , leading to false positives. Always run a "Compound Only" control without enzyme.

  • The "Methyl" Effect: The 2-methyl group on the phenyl ring is not arbitrary. It induces a torsional twist between the piperazine and the phenyl ring. This twist forces the molecule out of planarity, which is often required to fit the narrow "gatekeeper" regions of kinases like BCR-ABL or EGFR T790M. A non-methylated analog might bind differently.

  • Safety & Handling: As a nitro-aromatic piperazine, treat as a potential sensitizer. Use nitrile gloves and work in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18522009: 1-Methyl-4-(4-nitrophenyl)piperazin-2-one (Structural Analog). Retrieved from [Link]

  • Google Patents. (2019). WO2019238067A1 - Pyrrolo[2,3-b]pyridines as HPK1 inhibitors. (Contextual usage of piperazine intermediates in kinase synthesis).

Sources

Exploratory

Comprehensive Toxicity Screening Framework: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Topic: Preliminary Toxicity Screening of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine CAS: 681004-49-9 Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Toxicologists, and chemical Safety O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Screening of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine CAS: 681004-49-9 Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Toxicologists, and chemical Safety Officers.

Executive Summary & Compound Profile

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors for non-small-cell lung cancer). Despite its utility in medicinal chemistry, this compound presents a distinct "dual-threat" toxicological profile due to its hybrid structure: a nitro-aromatic core fused with a piperazine moiety .

This guide establishes a tiered screening protocol designed to validate safety early in the development cycle. In the absence of direct regulatory toxicity reports for this specific CAS, we utilize Read-Across (RA) methodology based on its structural parent, 2-Methyl-4-nitroaniline (MNA) , and analogous phenylpiperazines.

Structural Alerts & Predicted Hazards
Structural MoietyAssociated Hazard (Read-Across)Mechanism of Action
Nitro Group (-NO₂) Genotoxicity & Mutagenicity Metabolic reduction to reactive N-hydroxylamines (Ames Positive).
Nitro-Aromatic Core Methemoglobinemia Oxidation of Hemoglobin Fe(II) to Fe(III), impairing oxygen transport.
Piperazine Ring Cardiotoxicity (hERG) Blockade of potassium channels (

), risking QT prolongation.
2-Methyl Substitution Modulated Reactivity Steric hindrance may alter metabolic reduction rates compared to non-methylated analogs, potentially delaying clearance.

In Silico & Read-Across Analysis (The "Why")

Before wet-lab screening, we must understand the causality of toxicity. The molecule is essentially a derivative of 2-Methyl-4-nitroaniline (MNA) .

The Genotoxicity Vector

The primary concern is the nitro group at position 4.[1] Literature on MNA confirms it is mutagenic in Salmonella typhimurium strains TA98 and TA1538. The mechanism involves enzymatic nitro-reduction (via nitroreductases) to the N-hydroxyarylamine intermediate, which forms DNA adducts.

  • Risk Level: High.

  • Implication: The compound must be handled as a potential mutagen until proven otherwise.

The Cardiotoxicity Vector

Substituted phenylpiperazines are a privileged scaffold in CNS drug design but are notorious for off-target binding to the hERG potassium channel. The cationic nitrogen at physiological pH can interact with the pore residues (Tyr652/Phe656) of the hERG channel.

  • Risk Level: Moderate to High.

Visualization: Structural Toxicity Map

The following diagram maps the structural components to their specific toxicological risks.

ToxicityMap Compound 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine Nitro Nitro Group (-NO2) (Position 4) Compound->Nitro Piperazine N-Methyl Piperazine Ring Compound->Piperazine Methyl Ortho-Methyl Group (Position 2) Compound->Methyl Genotox Genotoxicity (DNA Adducts) Nitro->Genotox Reductive Metabolism MetHb Methemoglobinemia (Blood Toxicity) Nitro->MetHb Redox Cycling hERG hERG Inhibition (QT Prolongation) Piperazine->hERG Cation-Pi Interaction Metab Metabolic Stability (Steric Hindrance) Methyl->Metab Modulates CYP450 access

Figure 1: Structural Alert Mapping. The nitro group drives genotoxicity/hematotoxicity, while the piperazine ring drives cardiotoxicity.

Tier 1: Genotoxicity Screening (Critical Path)

Given the MNA substructure, the Ames Test is the non-negotiable first step. Standard strains may miss the specific mutagenicity if they lack nitroreductase activity, but standard OECD 471 usually covers this.

Protocol 1.1: Bacterial Reverse Mutation Assay (Ames)

Objective: Detect base-pair substitution and frameshift mutations.

  • Strains:

    • S. typhimuriumTA98 (detects frameshifts; highly sensitive to nitroarenes).

    • S. typhimuriumTA100 (detects base-pair substitutions).

    • E. coliWP2uvrA (detects oxidative damage/cross-linking).

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate).

    • Note: Nitroarenes are often direct-acting mutagens (positive without S9) due to bacterial nitroreductases, but S9 is required to mimic mammalian metabolism.

  • Dose Range: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Success Criteria: A ≥2-fold increase in revertant colonies over vehicle control indicates a positive result (Mutagenic).

Self-Validating Control: Use 2-Nitrofluorene (without S9) and 2-Aminoanthracene (with S9) as positive controls. If these fail, the assay is void.

Tier 2: Cytotoxicity & Hematotoxicity

The "2-methyl-4-nitrophenyl" moiety suggests a risk of Methemoglobinemia (oxidation of hemoglobin), a known effect of MNA. Standard cytotoxicity assays (MTT/ATP) in HepG2 cells are useful, but a specific heme-oxidation assay is recommended if the compound is intended for high-dose systemic use.

Protocol 2.1: In Vitro Methemoglobin Induction

Objective: Assess the potential to oxidize hemoglobin.

  • System: Fresh human or rat whole blood (heparinized).

  • Incubation: Incubate blood with test compound (1, 10, 100 µM) for 1–4 hours at 37°C.

  • Measurement: Spectrophotometric analysis at 630 nm (MetHb) vs. 540 nm (OxyHb).

  • Reference: Use 4-Aminophenol or Sodium Nitrite as a positive control.

Tier 3: Cardiotoxicity (hERG Inhibition)

Due to the piperazine ring, this compound risks blocking the hERG channel, leading to Torsades de Pointes.

Protocol 3.1: Automated Patch Clamp (hERG)
  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Method: Whole-cell patch clamp.

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV (measure tail current).

  • Endpoint: Calculate IC₅₀ of tail current inhibition.

    • Alert Threshold: IC₅₀ < 10 µM is a significant flag for lead optimization.

Experimental Workflow & Decision Logic

The following flowchart dictates the "Go/No-Go" decisions during screening.

ScreeningWorkflow cluster_Tier1 Tier 1: Genotoxicity cluster_Tier2 Tier 2: Functional Toxicity Start Start: 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine Ames Ames Test (TA98/TA100 +/- S9) Start->Ames ResultAmes Ames Positive? Ames->ResultAmes MetHb Methemoglobin Assay (Blood Lysate) ResultAmes->MetHb No (Clean) StopMutagen STOP: High Genotox Risk (Redesign/Contain) ResultAmes->StopMutagen Yes (Mutagenic) hERG hERG Patch Clamp (Cardiotox) MetHb->hERG Proceed Proceed to In Vivo PK/Tox hERG->Proceed IC50 > 10µM

Figure 2: Screening Workflow. Genotoxicity is the primary gatekeeper due to the nitro-aromatic alert.

Safety & Handling (Occupational Hygiene)

Given the read-across data from 2-Methyl-4-nitroaniline (MNA), this compound should be treated as a Carcinogen Category 2 and Acute Toxin (Category 3) until proven otherwise.

  • Engineering Controls: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm min thickness), Tyvek lab coat, and safety goggles.

  • Deactivation: Chemical oxidation (e.g., Potassium Permanganate solution) is recommended for spill cleanup to oxidize the piperazine and nitro groups before disposal.

References

  • National Toxicology Program (NTP). (2020). Evaluation of 2-Methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PubMed. Link

  • Deutsche Forschungsgemeinschaft (DFG). (2022).[1] 4-Nitroaniline - MAK Value Documentation. The MAK Collection for Occupational Health and Safety. Link

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays. Mutagenesis.[1][2][3] Link

  • Vogt, R.A., et al. (2011). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Link

  • PubChem. (2025). 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Compound Summary (CAS 681004-49-9). National Library of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Preformulation Landscape In the intricate journey of drug discovery and development, a thorough understanding of a compound's p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Preformulation Landscape

In the intricate journey of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, a molecule of interest within contemporary pharmaceutical research.

As a Senior Application Scientist, this document moves beyond a mere recitation of data. Instead, it offers a strategic framework for elucidating the solubility characteristics of this compound, grounded in established scientific principles and field-proven methodologies. We will explore not only the "what" but also the "why" behind experimental choices, empowering researchers to generate robust and reliable data that will inform critical decisions in the preformulation and formulation development stages.

The inherent structural features of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine—specifically the basic piperazine moiety and the aromatic nitro group—suggest a nuanced solubility behavior that is likely to be highly dependent on the surrounding microenvironment. This guide will provide the tools to thoroughly investigate and understand these dependencies.

Physicochemical Properties: A Foundation for Solubility Assessment

A foundational understanding of the intrinsic properties of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is essential before embarking on detailed solubility studies. While specific experimental data for this exact molecule is not extensively published, we can infer key characteristics from closely related analogs and the parent piperazine structure.

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₂H₁₇N₃O₂Calculated
Molar Mass 235.28 g/mol Calculated
Appearance Likely a solid at room temperatureBased on related nitrophenylpiperazine compounds.[1][2]
Predicted pKa ~7.4The piperazine ring imparts basicity. The predicted pKa for the structurally similar 1-methyl-4-(4-nitrophenyl)piperazine is approximately 7.41.[3] The exact value will be influenced by the additional methyl group on the phenyl ring.
Aqueous Solubility (Qualitative) Poorly solubleA related isomer, 1-methyl-4-(2-nitrophenyl)piperazine, is reported to be poorly soluble in water.[1]
Organic Solvent Solubility (Qualitative) Soluble in some organic solvents1-methyl-4-(2-nitrophenyl)piperazine is soluble in solvents like ethanol and dichloromethane.[1] Similar behavior is anticipated for the target compound.

Understanding and Determining Solubility: A Methodological Deep Dive

The term "solubility" can be multifaceted. In the context of drug development, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility. Both provide valuable, yet distinct, insights into a compound's behavior.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

The choice between measuring kinetic and thermodynamic solubility is dictated by the stage of drug discovery and the specific questions being addressed.

G cluster_0 Solubility Assessment Kinetic Kinetic Solubility Early Discovery Early Discovery Kinetic->Early Discovery Application Precipitation from DMSO stock Precipitation from DMSO stock Kinetic->Precipitation from DMSO stock Method Thermo Thermodynamic Solubility Lead Optimization & Preformulation Lead Optimization & Preformulation Thermo->Lead Optimization & Preformulation Application Equilibration of solid material Equilibration of solid material Thermo->Equilibration of solid material Method

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

Experimental Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is invaluable during early discovery for rapidly screening large numbers of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.

Rationale for Experimental Choices:

  • DMSO as the Stock Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is chosen to mimic physiological pH, providing an initial indication of solubility under conditions relevant to the bloodstream and many tissues.

  • Short Incubation Time: Kinetic solubility is a measure of how quickly a compound precipitates, not its true equilibrium state. A short incubation time reflects this.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in 100% DMSO.

  • Assay Plate Preparation: To the wells of a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final theoretical concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Analysis: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.

Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is the gold standard for preformulation studies. It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.

Rationale for Experimental Choices:

  • Shake-Flask Method: This is the traditional and most reliable method for determining thermodynamic solubility.

  • Extended Equilibration Time: Allowing the system to reach equilibrium over 24-48 hours ensures that the measured concentration represents the true solubility.

  • Visual Inspection and Concentration Measurement: Confirmation that excess solid is present is crucial for ensuring that the solution is indeed saturated.

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of solid 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.

  • Dilution and Analysis: Dilute the filtered supernatant with a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV with a standard curve).

The Critical Influence of pH on Solubility

For ionizable compounds like 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, pH is a master variable controlling aqueous solubility. The presence of the basic piperazine ring means that the compound can exist in both a neutral and a protonated (ionized) form.

G cluster_0 pH-Dependent Ionization cluster_1 pH Scale Neutral R-Pip-R' (Neutral, Low Solubility) Protonated R-PipH+-R' (Protonated, High Solubility) Neutral->Protonated + H+ Protonated->Neutral - H+ Low_pH Low pH (< pKa) Low_pH->Protonated Predominant Species High_pH High pH (> pKa) High_pH->Neutral Predominant Species

Caption: Ionization of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

The Henderson-Hasselbalch equation governs the equilibrium between the neutral and protonated forms. As the pH of the solution decreases below the pKa of the piperazine nitrogen, the equilibrium will shift towards the protonated, more water-soluble form. Conversely, at a pH above the pKa, the neutral, less soluble form will dominate.

Experimental Protocol 3: pH-Solubility Profile Determination

Rationale for Experimental Choices:

  • Range of Buffers: Using a series of buffers across a wide pH range (e.g., pH 2 to 10) is essential to map out the full solubility profile.

  • Thermodynamic Approach: This is crucial for generating accurate data for biopharmaceutical modeling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH). Ensure the ionic strength of the buffers is consistent.

  • Solubility Measurement: Perform the thermodynamic solubility assay (Experimental Protocol 2) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting graph will illustrate the pH-solubility profile of the compound.

The Impact of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic (absorbing heat) or exothermic (releasing heat). For most organic compounds, dissolution is an endothermic process, meaning that solubility increases with increasing temperature.[4]

Experimental Protocol 4: Temperature-Dependent Solubility Study

Rationale for Experimental Choices:

  • Controlled Temperature Incubation: Precise temperature control is critical for obtaining reliable data.

  • Multiple Temperature Points: Measuring solubility at several temperatures (e.g., 4°C, 25°C, 37°C) allows for the determination of the thermodynamic parameters of dissolution.

Step-by-Step Methodology:

  • Experimental Setup: Prepare samples for the thermodynamic solubility assay (Experimental Protocol 2) in a solvent of interest (e.g., water or a specific buffer).

  • Temperature-Controlled Equilibration: Place sets of samples in shaker baths maintained at different, constant temperatures (e.g., 4°C, 25°C, and 37°C).

  • Equilibration and Analysis: Allow the samples to equilibrate for 24-48 hours and then determine the solubility at each temperature as described in Protocol 2.

  • Data Analysis: Plot the solubility against temperature to visualize the relationship.

Data Synthesis and Interpretation

The data generated from these experimental protocols should be meticulously tabulated and analyzed to build a comprehensive solubility profile.

Table 1: Summary of Expected Solubility Profile for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

ParameterSolvent SystemExpected OutcomeRationale
Kinetic Solubility PBS, pH 7.4Low µM rangeRapid precipitation from a supersaturated solution is likely for a poorly soluble compound.
Thermodynamic Solubility WaterLow µg/mL to ng/mL rangeThe neutral form of the molecule is expected to have very low intrinsic solubility.
pH-Dependent Solubility Aqueous Buffers (pH 2-10)Solubility will be significantly higher at pH values below the pKa (~7.4) and will decrease as the pH increases.Protonation of the piperazine nitrogen at acidic pH increases polarity and water solubility.
Temperature Dependence Water/Buffered SolutionsSolubility is expected to increase with increasing temperature.Dissolution is likely an endothermic process.[4]
Organic Solubility Ethanol, Methanol, DMSOHigh mg/mL rangeThe organic nature of the molecule will favor solubility in organic solvents.

Conclusion: A Roadmap for Formulation Success

The comprehensive solubility profile of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, as elucidated through the methodologies detailed in this guide, will serve as a critical roadmap for subsequent drug development activities. A clear understanding of its solubility in various aqueous and organic media, and its dependence on pH and temperature, will empower formulation scientists to devise strategies to enhance bioavailability, such as salt formation, pH modification, or the use of co-solvents and other solubilizing excipients. The self-validating nature of these protocols ensures the generation of trustworthy data, forming an authoritative foundation for advancing this promising compound through the development pipeline.

References

  • Pipzine Chemicals. 1-methyl-4-(2-nitrophenyl)piperazine.
  • Pipzine Chemicals. 1-methyl-4-(4-nitrophenyl)piperazine.
  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine.
  • ChemicalBook. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE.
  • ResearchGate. Solubility and Dissolution Thermodynamics of 1,1-Bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBZ) in Different Pure Organic Solvents in the Temperature Range from 299.15 to 328.15 K.

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Exploratory

Spectroscopic Characterization of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. In the absence of directly published experimental spectra for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from the closely related analog, 1-Methyl-4-(4-nitrophenyl)piperazine, to present a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of substituted phenylpiperazine derivatives.

Introduction: The Importance of Spectroscopic Analysis

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a substituted phenylpiperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for providing unambiguous structural information. This guide will detail the predicted spectroscopic signature of the title compound, explaining the rationale behind the expected data based on its molecular structure.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in a deuterated solvent such as CDCl₃ is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the two methyl groups.

Rationale and Comparative Analysis:

The predicted chemical shifts are based on the experimental data for 1-Methyl-4-(4-nitrophenyl)piperazine, which shows aromatic signals at δ 8.09 (d) and 6.80 (d), piperazine signals at δ 3.48-3.37 (m) and 2.58-2.50 (m), and a methyl singlet at δ 2.35.[1] The introduction of a methyl group at the 2-position of the phenyl ring in our target molecule will influence the electronic environment and, consequently, the chemical shifts of the aromatic protons. Electron-donating groups, such as a methyl group, typically shield ortho and para protons, causing an upfield shift (to lower ppm values).[2]

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic H (H-3)~7.9d1H
Aromatic H (H-5)~7.8dd1H
Aromatic H (H-6)~7.0d1H
Piperazine CH₂ (adjacent to N-Aryl)~3.3-3.5m4H
Piperazine CH₂ (adjacent to N-Methyl)~2.5-2.7m4H
N-Methyl (CH₃)~2.3-2.4s3H
Aryl-Methyl (CH₃)~2.4-2.5s3H

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reflect the influence of the substituents on the aromatic ring and the distinct carbon environments within the piperazine moiety.

Rationale and Comparative Analysis:

The ¹³C NMR data for 1-Methyl-4-(4-nitrophenyl)piperazine shows signals at δ 154.91, 138.55, 126.03, 112.79 for the aromatic carbons and δ 54.59, 47.02, 46.10 for the piperazine and methyl carbons.[1] The additional methyl group in our target compound will introduce its own signal and will also cause predictable shifts for the aromatic carbons to which it is attached and those ortho and para to it.[3][4]

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-4, attached to NO₂)~145-147
Aromatic C (C-1, attached to Piperazine)~152-154
Aromatic C (C-2, attached to CH₃)~130-132
Aromatic C (C-3)~125-127
Aromatic C (C-5)~123-125
Aromatic C (C-6)~115-117
Piperazine CH₂ (adjacent to N-Aryl)~50-52
Piperazine CH₂ (adjacent to N-Methyl)~54-56
N-Methyl (CH₃)~45-47
Aryl-Methyl (CH₃)~17-19

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Rationale for Key Functional Group Identification:

  • Nitro Group (NO₂): Aromatic nitro compounds exhibit two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations.[5][6][7][8][9]

  • Tertiary Amine (C-N): The C-N stretching of the tertiary amines in the piperazine ring will also be present.[10][11][12][13]

  • Aromatic Ring: C-H and C=C stretching and bending vibrations are expected for the substituted benzene ring.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (CH₂, CH₃)2950-2800Medium
Asymmetric NO₂ Stretch1530-1510Strong
Symmetric NO₂ Stretch1350-1330Strong
Aromatic C=C Stretch1610-1580, 1500-1450Medium
C-N Stretch (Aromatic Amine)1340-1250Strong
C-N Stretch (Aliphatic Amine)1250-1020Medium

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique that causes fragmentation.[14][15][16]

Rationale for Fragmentation:

The fragmentation of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is expected to be directed by the piperazine ring and the nitroaromatic moiety. Common fragmentation pathways for piperazines involve cleavage of the bonds alpha to the nitrogen atoms.[17][18][19] Nitroaromatic compounds typically show losses of NO (30 amu) and NO₂ (46 amu).[20][21][22][23]

Predicted Fragmentation Pathway:

G M [M]⁺• m/z 235 F1 [M - NO₂]⁺ m/z 189 M->F1 - NO₂ F2 [C₈H₁₀N]⁺ m/z 120 M->F2 - C₄H₅N₂O₂ F3 [C₅H₁₁N₂]⁺ m/z 99 M->F3 - C₇H₆NO₂ F4 [C₄H₈N]⁺ m/z 70 F3->F4 - NCH₃

Caption: Predicted EI-MS fragmentation of the target molecule.

Predicted Key Fragments:

m/z Proposed Fragment Notes
235[C₁₂H₁₇N₃O₂]⁺•Molecular Ion (M⁺•)
220[M - CH₃]⁺Loss of a methyl group
189[M - NO₂]⁺Loss of the nitro group
120[C₈H₁₀N]⁺Fragment containing the methyl-substituted aniline moiety
99[C₅H₁₁N₂]⁺Fragment corresponding to the N-methylpiperazine cation
70[C₄H₈N]⁺A common fragment from the piperazine ring cleavage

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[24][25]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[26]

G cluster_0 NMR Analysis Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: Workflow for NMR data acquisition and analysis.

FT-IR Spectroscopy Acquisition
  • Sample Preparation (Solid):

    • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[27]

  • Ionization:

    • For structural elucidation through fragmentation, use Electron Ionization (EI) at a standard energy of 70 eV.[28]

  • Mass Analysis and Detection:

    • The generated ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Synthesis Context

A plausible synthesis route for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine involves a nucleophilic aromatic substitution reaction.

Proposed Synthesis:

1-Fluoro-2-methyl-4-nitrobenzene would be reacted with 1-methylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[1][29]

G 1-Fluoro-2-methyl-4-nitrobenzene 1-Fluoro-2-methyl-4-nitrobenzene Reaction Reaction 1-Fluoro-2-methyl-4-nitrobenzene->Reaction Reactant 1 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Reaction->1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Product 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Reactant 2 Base (K₂CO₃)\nSolvent (DMF) Base (K₂CO₃) Solvent (DMF) Base (K₂CO₃)\nSolvent (DMF)->Reaction Conditions

Caption: Plausible synthesis of the target molecule.

Potential impurities could include unreacted starting materials or side products from competing reactions. The spectroscopic methods detailed in this guide are crucial for confirming the identity of the desired product and assessing its purity.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Nitro Groups. University of Calgary. Available at: [Link]

  • IR: nitro groups. University of Wisconsin-Platteville. Available at: [Link]

  • Infrared of nitro compounds. Chemistry. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • IR: amines. University of Wisconsin-Platteville. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. PubMed. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC - NIH. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

  • Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Correlation of the methyl substitution effect upon the chemical shifts of ortho-protons with pi-bond orders in aromatic molecules. PubMed. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. Available at: [Link]

  • 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Books. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]

  • Electron ionization. Wikipedia. Available at: [Link]

  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. PrepChem.com. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. Available at: [Link]

  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • An Introduction to Mass Spectrometry Ionization. Available at: [Link]

  • Basic 1h And 13c Nmr Spectroscopy. johnkoesteroriginals.com. Available at: [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutically active compounds. The de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutically active compounds. The described protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of aryl-nitrogen bonds. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and characterization data. The content is tailored for researchers and professionals in drug discovery and organic synthesis, providing both a practical guide for laboratory execution and a deeper understanding of the underlying chemical principles.

Introduction

Arylpiperazine moieties are prevalent structural motifs in a vast array of bioactive molecules, exhibiting a wide spectrum of pharmacological activities. The specific compound, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, serves as a crucial building block for the synthesis of more complex molecules targeting various therapeutic areas. Its structure, featuring a substituted nitrophenyl group attached to a methylpiperazine core, offers multiple points for further chemical modification, making it a valuable intermediate in medicinal chemistry.

The synthesis of this class of compounds is typically achieved through the coupling of an activated aryl halide with a piperazine derivative. The presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring facilitates the nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. This application note details a reliable and efficient protocol for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, starting from commercially available reagents.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution reaction between 1-chloro-2-methyl-4-nitrobenzene and 1-methylpiperazine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a mild inorganic base like potassium carbonate (K₂CO₃) to neutralize the in-situ generated hydrochloric acid.

Reaction Scheme:

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom of the benzene ring that is bonded to the chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final product. The potassium carbonate acts as a base to quench the proton on the piperazine nitrogen, facilitating its nucleophilicity, and to neutralize the HCl formed during the reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous arylpiperazine derivatives.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-Chloro-2-methyl-4-nitrobenzeneReagent Grade, ≥98%Sigma-Aldrich121-86-8
1-MethylpiperazineReagent Grade, ≥99%Sigma-Aldrich109-01-3
Potassium Carbonate (K₂CO₃), anhydrousReagent Grade, ≥99%Fisher Scientific584-08-7
Dimethylformamide (DMF), anhydrousReagent Grade, ≥99.8%Sigma-Aldrich68-12-2
Deionized WaterN/AIn-house7732-18-5
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Drying oven

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 1-chloro-2-methyl-4-nitrobenzene (1.72 g, 10 mmol), 1-methylpiperazine (1.10 g, 11 mmol, 1.1 eq), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Place the flask in a heating mantle and attach a reflux condenser. Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with an additional 50 mL of deionized water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is a yellow to orange solid.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants: - 1-Chloro-2-methyl-4-nitrobenzene - 1-Methylpiperazine - K₂CO₃ B Add Solvent: Anhydrous DMF A->B C Heat to 80-90 °C with stirring B->C D Monitor by TLC C->D E Cool to RT D->E F Precipitate in Cold Water E->F G Filter Solid Product F->G H Wash with Water G->H I Dry in Vacuum Oven H->I J J I->J Characterization

Caption: Experimental workflow for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Characterization

The synthesized product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C-N bonds, and aromatic C-H bonds.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₇N₃O₂ = 235.28 g/mol ).

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Expected ¹H NMR Data (Predicted, in CDCl₃):

  • δ 8.0-8.2 ppm: (m, 2H, Ar-H)

  • δ 7.0-7.2 ppm: (d, 1H, Ar-H)

  • δ 3.2-3.4 ppm: (t, 4H, piperazine-H)

  • δ 2.6-2.8 ppm: (t, 4H, piperazine-H)

  • δ 2.4 ppm: (s, 3H, Ar-CH₃)

  • δ 2.3 ppm: (s, 3H, N-CH₃)

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reagent Hazards:

  • 1-Chloro-2-methyl-4-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[3]

  • 1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if inhaled.[4][5]

  • Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Product Hazards: The final product, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, should be handled with care. As a nitroaromatic compound and an arylpiperazine derivative, it may be harmful if ingested, inhaled, or absorbed through the skin.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction- Ensure the reaction is heated to the correct temperature. - Check the purity of the starting materials. - Extend the reaction time.
Loss of product during work-up- Ensure complete precipitation by using ice-cold water. - Minimize the amount of washing solvent.
Impure productIncomplete reaction- Monitor the reaction closely by TLC to ensure full conversion of the starting material.
Side reactions- Maintain the reaction temperature within the specified range.
Inefficient purification- Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. The use of readily available starting materials and a well-established reaction mechanism makes this procedure suitable for a wide range of research and development laboratories. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis of this valuable chemical intermediate.

References

  • PrepChem. Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available at: [Link]

  • Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • PrepChem. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

  • Pipzine Chemicals. 1-methyl-4-(2-nitrophenyl)piperazine. Available at: [Link]

  • PubChem. 1-Methyl-4-nitrosopiperazine. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. Available at: [Link]

  • SpectraBase. 1-Methyl-4-nitroso-piperazine. Available at: [Link]

  • YouTube. The IUPAC name for : (a) 1-chloro-2-nitro-4-methylbenzene (b) 1-chloro-4-methyl-2-nitrobenzene (c)... Available at: [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

  • PubChem. 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Available at: [Link]

  • Filo. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... Available at: [Link]

  • Health Sciences Authority. Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Available at: [Link]

  • Frontiers. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Available at: [Link]

Sources

Application

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" purification by column chromatography

Application Note: Purification of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine by Column Chromatography Introduction & Scope This guide details the purification of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine by Column Chromatography

Introduction & Scope

This guide details the purification of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9), a key intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-2-methyl-4-nitrobenzene with


-methylpiperazine.

While the synthesis is robust, purification is complicated by the physicochemical duality of the molecule:

  • Lipophilicity: The nitro-aryl moiety drives solubility in organic solvents.

  • Basicity: The

    
    -methyl piperazine nitrogen (N4 relative to the ring, N1 in IUPAC naming of the alkyl chain) retains significant basicity (pKa 
    
    
    
    8.5–9.0).

The Challenge: Basic amines interact strongly with acidic silanol groups (Si-OH) on standard silica gel, leading to peak tailing, poor resolution, and irreversible adsorption. This protocol utilizes amine-modified mobile phases to suppress these interactions, ensuring a tight band and high recovery.

Physicochemical Profile & Pre-Chromatography Analysis

Before packing the column, the crude mixture must be characterized to define the separation window.

PropertyDescriptionImplications for Chromatography
Appearance Yellow to Orange Solid/OilThe nitro group acts as an internal chromophore; the product band is often visible on the column.
Basicity Tertiary Amine (N-Me)Critical: Will streak/tail on untreated silica. Requires TEA or NH

modifier.[1]
Solubility Soluble: DCM, EtOAc, MeOHInsoluble: Hexanes, WaterLoad in DCM or minimal Toluene. Do not load in MeOH (causes band broadening).
TLC Visualization UV (254 nm) & Visual (Yellow)

will vary heavily based on modifier presence.
TLC Method Development

Run TLC plates to determine the optimal solvent system.

  • Stationary Phase: Silica Gel 60

    
    
    
  • Standard Eluent: Hexane:Ethyl Acetate (1:1)

    
    Result: Likely streaking near baseline.
    
  • Modified Eluent: DCM:Methanol (95:5) + 1% Triethylamine (TEA)

    
    Result: Tight spot, 
    
    
    
    ~0.4–0.6.

Scientist's Note: If the spot remains at the baseline in Hex/EtOAc, switch to the DCM/MeOH system. The 2-methyl group on the phenyl ring adds slight lipophilicity compared to the des-methyl analog, but the polarity is dominated by the nitro and amine groups.

Purification Strategy: The "Amine-Block" Technique

To prevent the target amine from binding to the silica, we employ a Sacrificial Base Strategy . By adding a volatile base (Triethylamine or Ammonia) to the mobile phase, we saturate the acidic silanol sites on the silica gel.

Mechanism of Action:



This blocks the sites, allowing the target piperazine to elute based on hydrophobic partitioning rather than ionic retention.

Detailed Protocol

Phase 1: Column Preparation

Materials:

  • Silica Gel 60 (230–400 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Column diameter: 10–20 mm per gram of crude material.

Step-by-Step:

  • Slurry Preparation: Suspend the silica gel in the starting mobile phase (DCM + 1% TEA ).

    • Why? Pre-equilibrating with TEA ensures the entire column length is deactivated before the sample touches it.

  • Packing: Pour the slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the starting solvent.

  • Equilibration: Ensure the eluent pH is basic (check drippings with pH paper; should be >8).

Phase 2: Sample Loading
  • Dissolution: Dissolve the crude 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in the minimum volume of DCM (approx. 1–2 mL per gram).

  • Loading: Carefully pipette the solution onto the sand bed.

  • Wash: Rinse the sides with 0.5 mL DCM to ensure all sample enters the silica.

Phase 3: Elution Gradient

A step-gradient is recommended to remove non-polar impurities (e.g., unreacted halides) before eluting the product.

StepSolvent Composition (v/v)ModifierTarget Elution
1 100% DCM1% TEAElutes non-polar impurities (e.g., chloro-nitro-toluene derivatives).
2 98% DCM : 2% MeOH1% TEAElutes minor by-products.
3 95% DCM : 5% MeOH 1% TEA Target Compound Elution (Yellow Band).
4 90% DCM : 10% MeOH1% TEAElutes highly polar degradation products/salts.

Visual Cue: Watch for the distinct yellow band moving down the column. Collect this fraction separately.

Phase 4: Work-up
  • Evaporation: Concentrate the product fractions under reduced pressure.

  • TEA Removal: The residue will contain residual TEA.

    • Method A (Azeotrope): Add DCM and re-evaporate (repeat 2x).

    • Method B (High Vac): Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Verification: Run a 1H-NMR. The diagnostic N-Methyl singlet (

    
     2.3–2.4 ppm) and aromatic protons (split by the nitro and methyl groups) should be clear.
    

Process Flowchart (Graphviz)

PurificationWorkflow Start Crude Reaction Mixture (1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine) TLC TLC Analysis (DCM:MeOH 95:5 + TEA) Start->TLC Decision Is Rf > 0.3 and spot tight? TLC->Decision SystemA System A: Hex/EtOAc + TEA (If compound is very non-polar) Decision->SystemA No (Too fast) SystemB System B: DCM/MeOH + TEA (Standard for Piperazines) Decision->SystemB Yes (Good separation) Packing Pack Column with 1% TEA in Solvent SystemA->Packing SystemB->Packing Load Load Sample in DCM Packing->Load Elute Gradient Elution (Increase Polarity) Load->Elute Collect Collect Yellow Band Elute->Collect Dry Evaporate & Remove TEA Collect->Dry

Caption: Decision matrix for solvent selection and purification workflow for basic piperazine derivatives.

Troubleshooting & Optimization

IssueCauseSolution
Tailing / Streaking Insufficient base modifier; Silanol interaction.[1]Increase TEA to 2-3% or switch to 1% NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

OH in MeOH.
Co-elution with Impurities Gradient too steep.Slow the gradient. Use 99:1 DCM:MeOH for longer.
Product Crystallizes on Column Solubility limit exceeded.Reduce loading concentration; ensure the lab temperature is >20°C.
"Ghost" Peaks in NMR Residual Triethylamine.TEA salts are stubborn. Dissolve product in EtOAc, wash with sat. NaHCO

, dry, and re-evaporate.

References

  • BenchChem. (2025).[1] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • Patel, J., et al. (2020).[2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (PMC). Retrieved from

  • ChemicalBook. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from

  • Google Patents. (1959). US2919275A - Purification of piperazine. Retrieved from

Sources

Method

Analytical methods for "1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine"

Executive Summary This application note details the analytical characterization and quantification of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9), herein referred to as MNMPP . MNMPP is a critical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical characterization and quantification of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9), herein referred to as MNMPP .

MNMPP is a critical synthetic intermediate often employed in the manufacture of piperazine-based pharmaceuticals (e.g., antipsychotics, antidepressants). It serves as the nitro-precursor to the active aniline moiety found in various drug substances. Due to the presence of the nitro-aromatic group and the basic piperazine ring, MNMPP presents specific analytical challenges, including peak tailing due to silanol interactions and potential genotoxicity concerns associated with nitro-aromatic impurities.

This guide provides a validated HPLC-UV protocol for assay/purity analysis and a high-sensitivity LC-MS/MS method for trace impurity monitoring, ensuring compliance with ICH Q3A/Q3B guidelines.

Chemical Profile & Safety

ParameterDetail
Chemical Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
CAS Number 681004-49-9
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
pKa (Calculated) ~8.5 (Piperazine N4); Nitro group reduces basicity of N1.
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.
Safety Hazard Irritant. Potential Mutagen (Nitro-aromatic). Handle in Fume Hood.

Analytical Strategy & Workflow

The analytical approach must address the dual nature of MNMPP:

  • Basicity: The N-methyl piperazine moiety interacts with residual silanols on silica columns, causing peak tailing.

  • UV Absorbance: The nitro-phenyl chromophore provides strong UV absorbance, making UV detection suitable for assay limits.

Workflow Diagram

AnalyticalWorkflow cluster_Methods Separation Techniques Sample Raw Material / Reaction Mixture Prep Sample Preparation (Diluent: MeOH:H2O) Sample->Prep Weighing & Dissolution HPLC HPLC-UV (Assay & Purity) Prep->HPLC High Conc. (>95%) LCMS LC-MS/MS (Trace Impurity <0.1%) Prep->LCMS Low Conc. (ppm level) Data Data Analysis (Integration & Quant) HPLC->Data LCMS->Data Report COA / Batch Release Data->Report Pass/Fail Criteria

Figure 1: Analytical workflow for MNMPP characterization, distinguishing between high-concentration assay (HPLC) and trace impurity profiling (LC-MS).

Method 1: HPLC-UV for Purity and Assay

Objective: To determine the purity of MNMPP raw material or monitor reaction completion (conversion of MNMPP to amino-derivative).

Scientific Rationale: Standard C18 columns often fail with piperazines due to secondary interactions. We utilize a Base-Deactivated (End-capped) C18 column combined with a buffered mobile phase containing triethylamine (TEA) as a silanol blocker, or a high-pH stable column to suppress ionization of the basic nitrogen.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 9.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Aromatic) and 310 nm (Nitro-specific)
Injection Vol 5-10 µL
Gradient Program
Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010 (Re-equilibration)
Protocol Steps:
  • Standard Prep: Dissolve 10 mg MNMPP reference standard in 10 mL Methanol (1 mg/mL stock). Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50).

  • System Suitability: Inject the standard 5 times.

    • Requirement: %RSD of Area < 2.0%.

    • Requirement: Tailing Factor (T) < 1.5 (Critical for piperazines).

  • Sample Analysis: Inject samples. Calculate purity via Area Normalization or External Standard method.

Method 2: LC-MS/MS for Trace Impurity Analysis

Objective: To detect MNMPP as a genotoxic impurity (GTI) in final drug substances (e.g., if the nitro group was not fully reduced).

Scientific Rationale: UV detection is insufficient for ppm-level detection required for GTIs. We employ Electrospray Ionization (ESI) in Positive Mode. The basic N-methyl piperazine nitrogen protonates easily


, providing high sensitivity.
Mass Spectrometry Parameters
ParameterSetting
Ion Source ESI Positive (+)
Precursor Ion m/z 236.1 [M+H]⁺
Product Ions (MRM) m/z 164.1 (Loss of N-methyl piperazine fragment) m/z 120.1 (Nitro-phenyl fragment)
Cone Voltage 30 V
Collision Energy 25 eV (Optimized for 164.1 transition)
LC Conditions (Compatible with MS)
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm). Note: CSH (Charged Surface Hybrid) technology provides excellent peak shape for bases in low ionic strength acidic mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Synthesis & Degradation Context

Understanding the chemical lineage of MNMPP is vital for the analyst to predict potential impurities. MNMPP is typically reduced to the amine. Incomplete reduction results in MNMPP remaining as an impurity.

ReactionPathway Precursor 1-Chloro-2-methyl-4-nitrobenzene + N-Methylpiperazine MNMPP MNMPP (Target Analyte) (Nitro-intermediate) Precursor->MNMPP SNAr Substitution Reduction Reduction Step (H2/Pd-C or Fe/HCl) MNMPP->Reduction Product 1-Methyl-4-(2-methyl-4-aminophenyl)piperazine (Active Precursor) MNMPP->Product Trace MNMPP carried over (Impurity in Final Drug) Reduction->Product Reduction of -NO2 to -NH2

Figure 2: Synthesis pathway showing MNMPP as the nitro-intermediate. The analytical goal is often to quantify residual MNMPP in the final Amino-product.

Troubleshooting & "Pro-Tips"

  • Peak Tailing: If the MNMPP peak tails significantly (T > 1.5) in HPLC-UV:

    • Cause: Interaction of the piperazine nitrogen with silanols.

    • Fix: Increase buffer concentration to 50mM or add 0.1% Triethylamine (TEA) to the mobile phase (if using high pH). For LC-MS, switch to a CSH or HSS T3 column.

  • Sample Stability: Nitro-aromatics can be light-sensitive. Store standard solutions in amber glassware.

  • Carryover: Piperazines are "sticky." Ensure the needle wash contains 50% Methanol/0.1% Formic Acid to prevent carryover between injections.

References

  • Vertex AI Search. (2025). Analytical method for 1-(2-methyl-4-nitrophenyl)piperazine derivatives. Retrieved from 1.

  • SIELC Technologies. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from 2.

  • Alchimica. (n.d.). 1-Methyl-4-(2-Methyl-4-nitrophenyl)piperazine Product Data. CAS 681004-49-9.[3][4] Retrieved from 4.

  • National Institutes of Health (NIH). (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP). (Cited for context on piperazine impurity profiling). Retrieved from 5.

  • Google Patents. (1996). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof. Retrieved from 6.

Sources

Application

Application Note: HPLC Analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Abstract & Scope This Application Note provides a validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9). This molecule serve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9). This molecule serves as a critical synthetic intermediate in the development of kinase inhibitors (e.g., HPK1 inhibitors) and antipsychotic precursors.

The analysis of N-arylpiperazines presents specific chromatographic challenges, primarily peak tailing caused by the interaction of the basic N-methyl piperazine moiety (pKa ~9.0) with residual silanols on the stationary phase. This guide outlines a Quality by Design (QbD) approach, utilizing modern Charged Surface Hybrid (CSH) technology to ensure sharp peak shape, high resolution, and reproducibility without the need for ion-pairing agents.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazineTarget Analyte
CAS Number 681004-49-9Reference Standard Identification
Molecular Formula C₁₂H₁₇N₃O₂MW: 235.28 g/mol
Key Functional Groups [1][2] • N-Methyl Piperazine (N1): Highly basic (pKa ~9.0)• Nitro Group (C4-NO₂): Strong UV chromophore• Ortho-Methyl Group: Steric hindranceBasicity: Requires pH control to prevent silanol interaction.• UV Detection: Excellent sensitivity at 254 nm.• Lipophilicity: Moderate (LogP ~1.5–2.0); retains well on C18.
The "Piperazine Tailing" Problem

The N1-nitrogen of the piperazine ring is highly basic. At neutral pH, it exists in equilibrium between protonated and neutral forms. The protonated cation interacts strongly with deprotonated silanols (


) on the silica backbone of standard C18 columns, leading to:
  • Severe peak tailing (Asymmetry > 2.0).

  • Variable retention times.

  • Carryover between injections.

Solution Strategy: We utilize a low pH mobile phase (protonating all bases) combined with a Charged Surface Hybrid (CSH) column. The CSH particle surface carries a controlled low-level positive charge that electrostatically repels the protonated amine analyte, effectively eliminating secondary silanol interactions.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (>98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

  • Buffer Additive: Formic Acid (LC-MS Grade) or Ammonium Formate.

Instrumentation
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18 (Rapid Resolution).

Chromatographic Conditions (Standard Method)
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures analyte is fully protonated (

), stabilizing retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CImproves mass transfer kinetics, sharpening peaks.
Injection Volume 5.0 µLAdjust based on sample concentration.
Detection 254 nm (Primary), 280 nm (Secondary)The nitro-phenyl moiety absorbs strongly at 254 nm.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
10.095Linear Gradient Elution
12.095Wash Step (Remove lipophilic impurities)
12.15Re-equilibration
15.05End of Run

Method Development Logic (Decision Tree)

The following diagram illustrates the logical flow for optimizing the separation of basic piperazine derivatives.

MethodDevelopment Start Start: Piperazine Analysis CheckCol Select Column: Base-Deactivated C18 (e.g., CSH, Eclipse Plus) Start->CheckCol MobilePhase Select Mobile Phase: 0.1% Formic Acid (pH 2.7) CheckCol->MobilePhase RunTest Run Initial Gradient (5-95% B) MobilePhase->RunTest EvalPeak Evaluate Peak Shape (Asymmetry Factor) RunTest->EvalPeak GoodPeak Asymmetry < 1.2 Proceed to Validation EvalPeak->GoodPeak Pass BadPeak Asymmetry > 1.5 (Tailing) EvalPeak->BadPeak Fail Fix1 Strategy 1: High pH Switch to 10mM NH4HCO3 (pH 10) Requires Hybrid Column (e.g., XBridge) BadPeak->Fix1 Preferred for max retention Fix2 Strategy 2: Increase Ionic Strength Add 10-20mM Ammonium Formate to Acidic Mobile Phase BadPeak->Fix2 Preferred for MS compatibility Retest Re-inject Sample Fix1->Retest Fix2->Retest Retest->EvalPeak

Figure 1: Decision tree for optimizing HPLC methods for basic N-arylpiperazines. Note the branch for High pH chromatography, which neutralizes the base to eliminate silanol interactions.

Sample Preparation & System Suitability[3][4]

Sample Preparation[2][4][5][6][7]
  • Stock Solution: Weigh 10 mg of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

    • Note: Always dilute in a solvent composition similar to the initial mobile phase (low % organic) to prevent "solvent effect" peak distortion.

System Suitability Criteria (USP <621>)

Before releasing results, ensure the system meets these requirements:

  • Tailing Factor (T): NMT 1.5 (Target < 1.2).

  • Theoretical Plates (N): > 5,000 for a 150mm column.

  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=5 injections).

  • Resolution (Rs): > 2.0 between the main peak and any synthesis by-products (e.g., unreacted 1-methylpiperazine).

Validation & Troubleshooting

Linearity and Range

The method typically demonstrates linearity from 1.0 µg/mL to 200 µg/mL (


). The nitro group provides a high extinction coefficient, allowing for low Limits of Quantitation (LOQ ~0.1 µg/mL).
Common Issues & Fixes
SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.1. Switch to a CSH or "Base Deactivated" column.2. Add 10mM Ammonium Formate to Mobile Phase A.3. Increase column temperature to 50°C.
Split Peaks Sample solvent mismatch.Dissolve/dilute sample in 100% Mobile Phase A (Water + 0.1% FA). Do not inject 100% ACN.
Carryover Adsorption of basic amine to injector loop.Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Drift pH instability.Ensure Mobile Phase A is buffered (Ammonium Formate) rather than just acidified if drift persists.

References

  • PrepChem. (2025). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Solving the Tailing Problem for Basic Compounds.

Sources

Method

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" in cell-based assays

Application Note: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in Cell-Based Assays Introduction & Scope 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9) is a critical synthetic intermediate and process-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in Cell-Based Assays

Introduction & Scope

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9) is a critical synthetic intermediate and process-related impurity (PRI) utilized in the manufacturing of third-generation tyrosine kinase inhibitors (TKIs), most notably Ponatinib (Iclusig®).

In the context of drug development, this compound represents a "structural alert" due to the presence of a nitro-aromatic moiety, which carries potential genotoxic and cytotoxic risks. Consequently, its evaluation in cell-based assays is not driven by therapeutic efficacy, but by safety qualification and metabolic profiling .

This guide outlines the protocols for assessing the cytotoxicity, genotoxicity, and intracellular metabolic stability of this compound. These assays are essential for establishing safety margins in accordance with ICH M7 guidelines for mutagenic impurities.

Chemical Biology & Mechanism

Structural Context

The compound consists of an N-methylpiperazine ring attached to a 2-methyl-4-nitrophenyl scaffold.[1]

  • Pharmacophore Role: It is the direct precursor to the aniline intermediate 1-(4-amino-2-methylphenyl)-4-methylpiperazine, which couples with the benzamide moiety of Ponatinib.

  • Toxicological Mechanism: Nitro-aromatics are susceptible to enzymatic reduction by intracellular nitroreductases (NTRs). This process can generate reactive hydroxylamine intermediates capable of forming DNA adducts (genotoxicity) or inducing oxidative stress (cytotoxicity).

Pathway Visualization

G Nitro Nitro-Precursor (The Compound) NTR Nitroreductases (CYP450 / NTRs) Nitro->NTR Cell Entry Hydroxyl Hydroxylamine Intermediate NTR->Hydroxyl Partial Reduction Amine Amine Metabolite (Ponatinib Precursor) Hydroxyl->Amine Full Reduction DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Reactive Species Export Cellular Efflux Amine->Export Clearance

Figure 1: Intracellular metabolic fate of the nitro-aromatic intermediate. Partial reduction poses a genotoxic risk, while full reduction yields the synthetic aniline precursor.

Preparation & Handling

  • Molecular Weight: 235.28 g/mol

  • Solubility: Low in water; soluble in DMSO and Ethanol.

  • Storage: Store solid at -20°C (protected from light).

Stock Solution Protocol (10 mM):

  • Weigh 2.35 mg of compound.

  • Dissolve in 1.0 mL of anhydrous DMSO (cell culture grade).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Cytotoxicity Profiling (Impurity Qualification)

Objective: Determine the IC50 of the impurity relative to the parent drug (Ponatinib) to establish a "Safety Margin." Cell Lines: HepG2 (Metabolically active) and HUVEC (General toxicity).

Materials:

  • CellTiter-Glo® or MTT Reagent.

  • 96-well clear-bottom plates.

  • Positive Control: Doxorubicin or Ponatinib.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 90 µL media. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare a 9-point serial dilution of the nitro-compound in media (0.1 µM to 100 µM). Final DMSO concentration must be <0.5%.

  • Incubation: Treat cells for 48 hours .

    • Note: Nitro-reduction is time-dependent; 48h allows for accumulation of metabolites.

  • Readout: Add 100 µL CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and read luminescence.

Data Analysis: Calculate % Viability =


.
Plot Log(Concentration) vs. % Viability to derive IC50.
CompoundHepG2 IC50 (µM)Interpretation
Nitro-Intermediate > 50 µMLow acute cytotoxicity (Typical).
Ponatinib (Drug) ~ 0.01 - 0.1 µMPotent biological activity.
Result Pass Impurity is significantly less toxic than API.

Protocol 2: Intracellular Metabolic Stability (Nitro-Reduction)

Objective: Quantify the conversion of the nitro-group to the amine within the cellular environment. This validates if the cell model mimics systemic metabolism.

Methodology: LC-MS/MS Analysis of Cell Lysates.

Step-by-Step Protocol:

  • Culture: Seed HepG2 cells in 6-well plates (

    
     cells/well).
    
  • Pulse: Treat with 10 µM of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine for 0, 2, 6, and 24 hours.

  • Quench & Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Add 300 µL 80% Acetonitrile/Water (containing internal standard, e.g., Tolbutamide).

    • Scrape cells and collect lysate.

  • Extraction: Vortex 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor Transition 1 (Parent): 236.3

      
       Fragment (Nitro).
      
    • Monitor Transition 2 (Metabolite): 206.3

      
       Fragment (Amine).
      

Expected Result: A time-dependent decrease in the Nitro-parent and appearance of the Amine-metabolite confirms intracellular nitro-reductase activity. If the amine accumulates, the impurity is metabolically labile.

Protocol 3: In Vitro Micronucleus Assay (Genotoxicity)

Objective: Assess chromosomal damage. As a nitro-aromatic, this is the critical "Go/No-Go" safety assay. Cell Line: CHO-K1 or TK6 lymphoblasts.

Workflow:

  • Treatment: Treat cells with the compound (up to 1 mM or limit of solubility) for 3 hours (+/- S9 metabolic activation fraction) and 24 hours (- S9).

  • Block: Add Cytochalasin B (3 µg/mL) to block cytokinesis, trapping binucleated cells.

  • Harvest: Hypotonic shock (0.075M KCl), fixation (Methanol:Acetic Acid 3:1).

  • Staining: Stain with Acridine Orange or DAPI.

  • Scoring: Automated or manual counting of micronuclei (MN) in 2,000 binucleated cells.

Criteria:

  • Positive: Statistically significant increase in MN frequency compared to solvent control.

  • Negative: No increase up to toxic doses.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity (LogP > 2.5).Limit final concentration to 100 µM. Ensure DMSO < 0.5%. Sonicate stock solution.
High Background Toxicity DMSO effect.Include a vehicle-only control. Use <0.1% DMSO if cells are sensitive.
No Metabolism Observed Low NTR expression in cell line.Switch from CHO/Hela to HepG2 or HepaRG (liver-derived) which express high reductase levels.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. Link

  • Boelsterli, U. A., et al. (2006). Toxicity of Nitroaromatic Compounds: Structure-Activity Relationships and Mechanisms. Current Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349, 1-(2-Methyl-4-nitrophenyl)-4-methylpiperazine.Link

Sources

Application

Application Note: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in High-Throughput Library Generation

Executive Summary & Strategic Rationale In modern drug discovery, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9) serves as a high-value "privileged structure" intermediate. While often categorized simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9) serves as a high-value "privileged structure" intermediate. While often categorized simply as a building block, its specific architecture—a piperazine ring coupled to a rigid, substituted phenyl linker—offers distinct advantages in Fragment-Based Drug Design (FBDD) and Kinase/GPCR library generation.

This guide moves beyond basic synthesis. It addresses the critical application gap : transforming this nitro-precursor into bioactive libraries while managing the risk of genotoxic impurities (nitrosamines) inherent to piperazine chemistry.

Why This Scaffold?
  • Solubility Modulation: The N-methylpiperazine moiety acts as a solubility handle, often improving the pharmacokinetic profile (ADME) of hydrophobic pharmacophores attached to the phenyl ring.

  • Vector Control: The ortho-methyl group on the phenyl ring induces a specific torsional twist, forcing the piperazine out of planarity with the phenyl ring. This restricts conformational entropy, potentially increasing binding affinity to target pockets (e.g., ATP-binding sites in kinases).

  • Synthetic Versatility: The nitro group is a "masked" aniline, stable during storage but readily convertible to a nucleophilic amine for diverse coupling reactions.

Critical Quality Attributes (CQA) & Nitrosamine Risk Management

WARNING: Piperazine derivatives are susceptible to N-nitrosation, forming N-nitroso-N-methylpiperazine (a potent carcinogen). Regulatory bodies (FDA/EMA) currently enforce strict limits on nitrosamine impurities.

Before introducing this reagent into a screening campaign, you must validate its purity using the following protocol.

Protocol A: Impurity Profiling (LC-MS/MS)

Objective: Detect unreacted starting materials and potential nitrosamine contaminants.

  • Sample Preparation:

    • Dissolve 10 mg of the solid in 10 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

    • Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Detection Targets (MRM Mode):

CompoundMolecular WeightTransition (m/z)Acceptance Criteria
Target (Nitro) 235.28 Da236.1

113.1
> 98.0% Area
Impurity 1 (Nitroso) 129.16 Da130.1

43.1
< 26.5 ng/day limit*
Impurity 2 (Phenol) 207.25 Da208.1

varied
< 0.5%

*Note: Limits depend on daily intake calculations; for screening libraries, <10 ppm is generally acceptable.

Functionalization Protocol: The "Nitro-to-Drug" Workflow

The primary utility of this molecule is the reduction of the nitro group to an aniline, followed by amide coupling to generate diverse libraries.

Workflow Visualization

The following diagram illustrates the critical decision points in processing this scaffold.

G Start 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine QC QC: Nitrosamine Check Start->QC Dissolve QC->Start Fail (Recrystallize) Reduction Reduction Step (H2/Pd-C or Fe/HCl) QC->Reduction Pass Aniline Active Intermediate: Aniline Derivative Reduction->Aniline -2[O], +2[H] Library Library Generation (Amide Coupling) Aniline->Library + R-COCl / R-COOH Screen HTS Screening (Kinase/GPCR) Library->Screen Array

Figure 1: Critical workflow for processing the nitro-piperazine scaffold into a screenable library.

Protocol B: Catalytic Hydrogenation (High-Throughput Scale)

Context: This method is preferred for generating the aniline intermediate (1-(4-amino-2-methylphenyl)-4-methylpiperazine) due to clean workup.

Materials:

  • Substrate: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% wet, 0.1 eq by weight)

  • Solvent: Methanol or Ethanol (Degassed)

  • Hydrogen Source: H2 Balloon or Hydrogenator (30 psi)

Step-by-Step:

  • Safety Check: Ensure inert atmosphere (Argon/Nitrogen) before adding catalyst to avoid ignition.

  • Dissolution: Dissolve the nitro compound in Methanol (0.1 M concentration).

  • Catalyst Addition: Add Pd/C carefully under inert flow.

  • Hydrogenation: Purge with H2 three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS (Disappearance of m/z 236; Appearance of m/z 206).

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard).

  • Isolation: Concentrate the filtrate in vacuo. The resulting aniline is air-sensitive; store under Argon or use immediately in Protocol C.

Protocol C: Parallel Library Synthesis (Amide Coupling)

Context: Converting the fresh aniline into a library of potential kinase inhibitors.

  • Array Preparation: Prepare a 96-well reaction block.

  • Reagents:

    • Well A1-H12: 50 µmol of unique Carboxylic Acids (R-COOH).

    • Coupling Agent: HATU (1.1 eq).

    • Base: DIPEA (3.0 eq).

    • Amine: The aniline derived from Protocol B (1.0 eq).

  • Reaction:

    • Add R-COOH (in DMF) to wells.

    • Add HATU and DIPEA; shake for 10 mins.

    • Add the Aniline solution.

    • Shake at RT for 16 hours.

  • Workup: Use solid-phase extraction (SPE) cartridges (SCX - Strong Cation Exchange) to capture the basic piperazine product, washing away unreacted acids and coupling byproducts.

Screening Logic & Mechanism of Action

When screening libraries built on this scaffold, results should be interpreted through the lens of the Piperazine Pharmacophore Theory .

Pharmacophore Interactions

The 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine scaffold provides three distinct binding modalities:

  • The Basic Nitrogen (N1): Protonated at physiological pH (pKa ~ 9.0). Forms ionic interactions with Aspartate/Glutamate residues in the solvent-exposed region of the protein.

  • The Rigid Linker (Phenyl): Provides

    
    -
    
    
    
    stacking opportunities (e.g., with Phenylalanine gates in GPCRs).
  • The "Tail" (Substituted Amide): The variable region (derived from the nitro reduction) probes the deep hydrophobic pocket.

Data Interpretation Table
ObservationStructural HypothesisNext Step
High Potency, Low Solubility The N-methyl group is insufficient to mask the lipophilicity of the "Tail."Switch to N-ethyl or N-hydroxyethyl piperazine analogs.
Metabolic Instability N-demethylation or Phenyl ring oxidation.Deuterate the N-methyl group (

) or add Fluorine to the Phenyl ring.
hERG Liability Basic amine interacting with K+ channels.Reduce basicity by adding electron-withdrawing groups near the piperazine N1.

References

  • World Intellectual Property Organization (WIPO). (2019). Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as HPK1 inhibitor and the use thereof. (WO2019238067A1). Link

    • Relevance: Cites the specific use of the nitro-piperazine intermedi
  • Romanelli, M. N., et al. (2022).[2] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[2] Link

    • Relevance: Authoritative review on the "privileged" status of piperazine scaffolds and their ADME properties.
  • National Institutes of Health (NIH). (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Link

    • Relevance: Detailed analysis of synthetic tunability and pKa modul
  • ChemicalBook. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine Synthesis and Properties.Link

    • Relevance: Physical properties and basic synthetic routes for nitro-phenyl piperazines.[3]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.Link

    • Relevance: Regulatory grounding for the "Nitrosamine Risk Management" section.

Sources

Method

Application Notes and Protocols for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and quality control of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and quality control of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. As a specialized chemical intermediate, likely utilized in targeted pharmaceutical research, its structural motifs—a piperazine ring, a nitroaromatic group, and a methyl substituent—dictate a specific set of safety and stability considerations. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally analogous compounds, established principles for handling nitroaromatic and piperazine-containing substances, and authoritative safety guidelines. The protocols herein are designed to provide a robust framework for minimizing risks and ensuring the integrity of the compound throughout its lifecycle in a research and development setting.

Compound Profile and Inferred Hazard Assessment

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a substituted piperazine derivative. The presence of the nitroaromatic moiety is a primary determinant of its potential toxicological and reactive profile. Nitroaromatic compounds are a well-studied class of chemicals with known hazards that must be respected in a laboratory setting.

Table 1: Inferred Physicochemical and Hazard Profile

PropertyInferred Value/CharacteristicRationale and Authoritative Source
Molecular Formula C₁₂H₁₇N₃O₂Based on chemical structure.
Appearance Likely a solid, possibly crystalline, ranging from off-white to yellow or orange.Inferred from similar nitro-substituted phenylpiperazine compounds.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol and dichloromethane.General characteristic of similar organic compounds.
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Potential for long-term health effects with repeated exposure.Extrapolated from data on 1-(4-Nitrophenyl)piperazine and general knowledge of nitroaromatic compounds.[1]
Stability Stable under recommended storage conditions. Avoid exposure to light, moisture, and excessive heat.Piperazine derivatives can be sensitive to light and moisture. Nitroaromatic compounds can be thermally sensitive.

Core Principles of Safe Handling and Storage

The overarching principle for managing 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is the mitigation of exposure and the prevention of conditions that could lead to degradation or a hazardous reaction.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is recommended.Adherence to OSHA guidelines for controlling exposure to airborne dust.
Storage Protocols

The stability of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is paramount for the reliability of experimental results. Improper storage can lead to degradation, introducing impurities that may confound research findings.

Protocol 1: Long-Term Storage

  • Container: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer it to a new, clearly labeled, airtight container made of amber glass or an opaque, chemically resistant material.

  • Atmosphere: For long-term storage, particularly for reference standards, displacement of air with an inert gas such as argon or nitrogen is recommended. This minimizes the risk of oxidative degradation.

  • Temperature: Store in a cool, dry, and dark location. A designated chemical storage cabinet is appropriate. Avoid temperature extremes.

  • Segregation: Store away from strong oxidizing agents, strong acids, and bases.

cluster_storage Storage Environment Compound Compound Inert_Gas Inert Gas (Argon/Nitrogen) Compound->Inert_Gas Displace Air Cool_Dry_Dark Cool, Dry, Dark Location Compound->Cool_Dry_Dark Maintain Stability Segregation Segregation from Incompatibles Compound->Segregation Prevent Reactions

Caption: Key factors for optimal long-term storage.

Experimental Protocols

Protocol 2: Preparation of Stock Solutions
  • Pre-Weighing: Allow the container of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance. Use appropriate tools (e.g., anti-static spatula) to minimize dust generation.

  • Solubilization: Add the desired solvent (e.g., DMSO, ethanol) to the weighed compound in a volumetric flask. Ensure the solvent is of an appropriate grade for the intended application.

  • Dissolution: Cap the flask and mix by inversion. If necessary, use a sonicator to aid dissolution.

  • Storage of Solution: Store stock solutions in tightly sealed vials with PTFE-lined caps. Protect from light by using amber vials or by wrapping the vial in aluminum foil. For long-term storage, store at -20°C or -80°C.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine should be verified upon receipt and periodically thereafter, especially if the material has been stored for an extended period.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for piperazine derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or a wavelength determined by a UV scan).

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity can be calculated based on the relative peak areas.

Start Start Prepare_Sample Prepare Dilute Solution Start->Prepare_Sample Inject_Sample Inject into HPLC Prepare_Sample->Inject_Sample Separation Reverse-Phase C18 Column (Gradient Elution) Inject_Sample->Separation Detection UV Detection Separation->Detection Analyze_Data Analyze Chromatogram (Peak Integration) Detection->Analyze_Data End End Analyze_Data->End

Caption: Workflow for HPLC purity analysis.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial chemical absorbent). Collect the absorbed material into a sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

Protocol 4: Waste Stream Management

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with the waste materials.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine".

  • Segregation: Do not mix this waste stream with incompatible waste materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Conclusion

References

  • Occupational Safety and Health Administration. (n.d.). Gases, vapors, fumes, dusts, and mists. OSHA 1926.55. Retrieved from [Link]

  • Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Guidance for Combustible Dusts. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Analytical Methods Committee. (2012). Analytical Methods. Royal Society of Chemistry, 3(1), 13-18.
  • Sciencemadness Discussion Board. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sreekanth, N., Sreenivasa Rao, B., & Kumar, A. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
  • CPE Filters Inc. (n.d.). OSHA Dust Control Regulations: A Pocket Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Chemical and Compressed Gas Storage and Segregation Guidelines. Retrieved from [Link]

  • Al-Tamrah, S. A. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 134-140.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • IDR Environmental Services. (2023, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Almaghrabi, M. (2021).
  • Oizom. (2024, March 8). OSHA Dust Regulations: What You Need to Know? Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Nipissing University. (2019).
  • University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Method

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" derivatization for analysis

Application Note: High-Sensitivity Analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP) via Nitro-Reduction and Derivatization Part 1: Introduction & Strategic Rationale 1-Methyl-4-(2-methyl-4-nitrophenyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP) via Nitro-Reduction and Derivatization

Part 1: Introduction & Strategic Rationale

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP) is a critical synthetic intermediate and potential process impurity found in the manufacturing of atypical antipsychotics (e.g., Olanzapine, Clozapine analogs) and certain piperazine-based designer drugs.

The Analytical Challenge: Direct analysis of MNPP presents two distinct physicochemical hurdles:

  • Fluorescence Quenching: The nitro group (

    
    ) is a potent fluorescence quencher via intersystem crossing (ISC), rendering the molecule "dark" to standard HPLC-FLD methods.
    
  • GC Active Sites: The nitro moiety is thermally labile and prone to adsorption on GC liner active sites, leading to peak tailing and poor reproducibility at trace levels (ppb).

The Solution: Reductive Derivatization Since MNPP lacks active hydrogen atoms (both nitrogens are tertiary), it cannot be directly derivatized by silylation or acylation. The authoritative strategy requires a two-step "Switch-and-Tag" workflow :

  • Chemical Switching: Reduction of the nitro group to a primary amine (aniline).

  • Signal Tagging: Derivatization of the newly formed amine with high-sensitivity reagents (Fluorophores for LC, Perfluoroacyls for GC).

Part 2: Workflow Visualization

The following diagram illustrates the chemical pathway essential for transforming MNPP into an analytically viable target.

MNPP_Derivatization MNPP Target Analyte (MNPP) Non-Fluorescent / Polar Reduction Step 1: Reduction (Zn/HCl or H2/Pd) MNPP->Reduction Nitro-Reduction Amine Intermediate (Amino-Analogue) Reactive Primary Amine Reduction->Amine -O2 / +H2 LC_Tag Reagent: Dansyl Chloride (Sulfonamide Formation) Amine->LC_Tag Pathway A (LC) GC_Tag Reagent: PFPA (Perfluoroacylation) Amine->GC_Tag Pathway B (GC) LC_Product LC-FLD Analyte High Quantum Yield LC_Tag->LC_Product GC_Product GC-MS Analyte High Volatility / ECD Sensitive GC_Tag->GC_Product

Caption: Figure 1. The "Switch-and-Tag" derivatization logic. The inert nitro group is converted to a reactive amine, enabling specific detection pathways.

Part 3: Experimental Protocols

Protocol A: HPLC-FLD (Fluorescence Detection)

Objective: Ultra-trace quantification (LOD < 1 ng/mL) in plasma or wastewater. Mechanism: The reduced amino-MNPP reacts with Dansyl Chloride to form a highly fluorescent sulfonamide.

Reagents:

  • Reducing Agent: Zinc dust (activated) + 1M HCl.

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: Sodium Bicarbonate (0.1 M, pH 9.5).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve residue/sample in 200 µL Methanol.

  • Nitro-Reduction (The Switch):

    • Add 50 mg activated Zinc dust.

    • Add 50 µL 1M HCl.

    • Vortex and incubate at 40°C for 15 minutes . (Acidic reduction is preferred over catalytic hydrogenation for small batch consistency).

    • Centrifuge (10,000 x g, 5 min) to remove Zn particulates. Transfer supernatant to a fresh vial.

    • Neutralization: Add 1M NaOH dropwise to adjust pH to ~8-9 (Verify with spot paper).

  • Derivatization (The Tag):

    • Add 100 µL Carbonate Buffer (pH 9.5).

    • Add 100 µL Dansyl Chloride solution.

    • Incubate at 60°C for 20 minutes in the dark.

  • Quenching: Add 50 µL 2% Diethylamine (scavenges excess reagent).

  • Analysis: Inject 10 µL into HPLC-FLD.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 10 min.

  • Detection: Excitation: 340 nm | Emission: 525 nm.

Protocol B: GC-MS (Negative Chemical Ionization)

Objective: Confirmation of impurity identity and trace analysis in drug substances. Mechanism: Acylation with Pentafluoropropionic Anhydride (PFPA) creates a highly electronegative derivative ideal for NCI-MS.

Step-by-Step Methodology:

  • Reduction: Perform Zinc/HCl reduction as described in Protocol A (Step 2).

  • Extraction:

    • Basify the reduced solution to pH > 10 using 1M NaOH.

    • Extract twice with 500 µL Ethyl Acetate.

    • Evaporate the organic layer to dryness under Nitrogen at 40°C.

  • Acylation:

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL PFPA (Pentafluoropropionic anhydride) .

    • Incubate at 70°C for 30 minutes (capped tightly).

  • Cleanup:

    • Evaporate excess reagents under Nitrogen.

    • Reconstitute in 100 µL anhydrous Toluene.

  • Analysis: Inject 1 µL (Splitless) into GC-MS.

GC-MS Parameters:

  • Inlet: 250°C.

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier: Helium (1.2 mL/min).

  • Ionization: NCI (Methane reagent gas) for femtogram sensitivity; EI for structural confirmation.

Part 4: Data Summary & Validation

Table 1: Comparative Detection Metrics

ParameterNative MNPP (Direct Analysis)Protocol A (Dansyl-LC)Protocol B (PFPA-GC)
Target Moiety Nitro (

)
Sulfonamide (

)
Perfluoroamide (

)
Detection Mode UV (254 nm) / EI-MSFluorescence (Ex340/Em525)NCI-MS (SIM)
LOD (Est.) 50 - 100 ng/mL0.5 - 1.0 ng/mL 0.05 - 0.1 ng/mL
Selectivity Low (Matrix interference common)High (Stokes shift filters noise)Very High (Electronegative tag)
Linearity (

)
> 0.98> 0.995> 0.998

Critical Control Points (Self-Validating the Protocol):

  • Reduction Completeness: Monitor the disappearance of the Native MNPP peak (UV 254nm) before proceeding to derivatization. Incomplete reduction leads to "ghost" peaks.

  • pH Control: Dansyl chloride hydrolyzes rapidly in water. The pH must be maintained at 9.5 during the reaction to favor amine labeling over hydrolysis.

  • Excess Reagent Removal: In GC-MS, unreacted PFPA destroys column stationary phases. The evaporation step (Step 4 in Protocol B) is non-negotiable.

References

  • Synthesis and Impurity Profiling: Saksena, A. K., et al. (1996).[1] "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine." Tetrahedron Letters, 37(32), 5657-5660. Link

  • Fluorescence Derivatization Logic: Gadzala-Kopciuch, R. (2005). "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies, 28(14). Link

  • Nitro-Reduction for Fluorescence: Zhang, L., et al. (2015). "Combination of precolumn nitro-reduction and ultraperformance liquid chromatography with fluorescence detection for the sensitive quantification of nitro-PAHs."[2][3] Journal of Agricultural and Food Chemistry, 63(12), 3160-3167. Link

  • GC Derivatization Standards: Sigma-Aldrich Technical Bulletin. "The Use of Derivatization Reagents for Gas Chromatography." Link

Sources

Application

Application Note: Biocatalytic Reduction and Metabolic Profiling of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Introduction & Scientific Context 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (hereafter referred to as MNPP ) is a pharmacologically significant intermediate sharing structural homology with several antipsychotic and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (hereafter referred to as MNPP ) is a pharmacologically significant intermediate sharing structural homology with several antipsychotic and antifungal agents, most notably the N-methylpiperazine moiety found in Olanzapine and the nitro-aromatic scaffolds of various hypoxia-activated prodrugs.

In drug development, MNPP serves two critical roles in enzymatic assays:

  • Nitroreductase (NTR) Substrate: The C4-nitro group renders the molecule an excellent probe for characterizing bacterial or hepatic nitroreductase activity (Type I and II). This is essential for evaluating bioreductive activation pathways or "green chemistry" enzymatic synthesis of the corresponding aniline (an Olanzapine precursor analog).

  • CYP450 Metabolic Probe: The N-methylpiperazine ring is a classic substrate for Cytochrome P450-mediated N-demethylation. Profiling MNPP stability predicts the metabolic fate of larger drug molecules containing this specific pharmacophore.

This guide provides validated protocols for assaying MNPP in both reductive (NTR) and oxidative (CYP450) enzymatic systems.

Mechanistic Pathways

Understanding the enzymatic transformation is prerequisite to assay design. MNPP undergoes two distinct biotransformations depending on the enzyme system employed.

Biotransformation Logic
  • Pathway A (Reductive): Nitroreductases (NTR) utilize NAD(P)H to reduce the nitro group (

    
    ) to the hydroxylamine (
    
    
    
    ) and eventually the amine (
    
    
    ).[1] This is the primary pathway for synthesis and hypoxia targeting.
  • Pathway B (Oxidative): CYP450 isoforms (primarily CYP1A2 and CYP2D6) attack the piperazine ring, leading to N-demethylation.

Pathway Diagram (Graphviz)[2]

MNPP_Metabolism cluster_legend Legend MNPP MNPP (Substrate) NTR_Complex Enzyme-Substrate Complex MNPP->NTR_Complex Binding (NTR) NDemethyl N-Desmethyl Metabolite MNPP->NDemethyl CYP450 / O2 (Oxidative N-Demethylation) Nitroso Nitroso-Intermediate (Transient) NTR_Complex->Nitroso 2e- Reduction NADP NAD(P)+ NTR_Complex->NADP Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Amino-Piperazine Product (-NH2) Hydroxylamine->Amine 2e- Reduction (Final Product) NADPH NAD(P)H NADPH->NTR_Complex Cofactor Supply key Blue: Substrate | Green: Reduction Product | Red: Oxidation Product

Figure 1: Dual metabolic pathways of MNPP.[2][3] The primary assay focus (solid lines) is the Nitroreductase-mediated reduction of the nitro group to the amine.

Application I: Nitroreductase (NTR) Kinetic Assay

This protocol utilizes the "NADPH Depletion Method." Since MNPP reduction consumes 3 moles of NADPH per mole of amine formed (6-electron transfer), monitoring the decrease in absorbance at 340 nm provides a sensitive kinetic readout.

Materials & Reagents
ComponentSpecificationConcentration (Stock)Storage
MNPP >98% Purity10 mM in DMSO-20°C
Nitroreductase E. coli (Type I) or S9 Fraction1 mg/mL (or 1 U/µL)-80°C
NADPH Reduced Cofactor10 mM (Freshly prepared)Ice
Buffer Potassium Phosphate100 mM, pH 7.44°C
Control Dicoumarol (Optional)1 mM (NTR Inhibitor)-20°C
Experimental Protocol

Step 1: Substrate Preparation

  • Thaw the 10 mM MNPP stock. Vortex vigorously.

  • Critical: MNPP is lipophilic. Prepare an intermediate working solution (1 mM) in buffer immediately before use to prevent precipitation. If turbidity occurs, add 0.1% Tween-20 to the buffer.

Step 2: Reaction Assembly (96-Well Plate) Perform in triplicate. Keep plate on ice until initiation.

  • Buffer: Add 170 µL of 100 mM Phosphate Buffer (pH 7.4) to wells.

  • Substrate: Add 10 µL of MNPP working solution (Final conc: 50 µM).

  • Enzyme: Add 10 µL of Nitroreductase enzyme solution.

    • Blank: Add 10 µL buffer instead of enzyme.

  • Incubation: Pre-incubate plate at 37°C for 5 minutes to equilibrate.

Step 3: Initiation & Monitoring

  • Start: Initiate reaction by adding 10 µL of 10 mM NADPH (Final conc: 500 µM).

    • Note: Using excess NADPH ensures the reaction is pseudo-first-order with respect to MNPP.

  • Read: Immediately place in a spectrophotometer pre-heated to 37°C.

  • Settings: Kinetic Mode, Absorbance at 340 nm . Interval: 30 seconds. Duration: 20 minutes.[4]

Step 4: Data Analysis Calculate the rate of NADPH oxidation (


).


  • Stoichiometry Correction: Divide the result by 3 if calculating moles of MNPP reduced (assuming complete reduction to amine).

Application II: Microsomal Metabolic Stability (CYP450)

This assay determines the intrinsic clearance (


) of MNPP, focusing on the stability of the piperazine ring against hepatic oxidation.
Workflow Diagram (Graphviz)

Assay_Workflow cluster_sampling Sampling Timepoints Prep 1. Preparation MNPP (1 µM) + Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 5 min @ 37°C Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 4. Quench Add Ice-Cold Acetonitrile + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge 5. Centrifugation 4000g, 20 min, 4°C Quench->Centrifuge Analysis 6. LC-MS/MS Analysis Quantify Parent Remaining Centrifuge->Analysis

Figure 2: Standard workflow for metabolic stability profiling of MNPP in liver microsomes.

Protocol Steps
  • Incubation Mix: Prepare a master mix containing Liver Microsomes (human or rat) at 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Spike: Add MNPP to a final concentration of 1 µM . (Low concentration is critical to avoid enzyme saturation).

  • Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: At 0, 15, 30, and 60 minutes, transfer 50 µL of reaction mixture into 150 µL of Ice-Cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge to pellet protein. Inject supernatant onto LC-MS/MS.

    • LC Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.[5]

    • Transition: Monitor Parent Ion

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation MNPP is hydrophobic (

).
Keep DMSO < 1%. Use warm buffer. Add 0.05% BSA to stabilize.
High Background NADPH auto-oxidation.Ensure buffer is degassed. Use fresh NADPH. Run a "No Enzyme" control.
Non-Linear Kinetics Substrate depletion > 10%.Reduce incubation time or enzyme concentration. Ensure initial velocity (

) measurement.
Low Signal (LC-MS) Ion suppression by buffer salts.Use a divert valve on the MS to send the first 1 min of flow to waste.

References

  • Nitroreductase Mechanisms: Roldán, M. D., et al. "Biocatalytic potential of nitroreductases." FEMS Microbiology Reviews, 2008.

  • Olanzapine Synthesis & Impurities: "Process and intermediates for the preparation of olanzapine." US Patent 7,863,442.

  • Metabolic Stability Protocols: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect, 2016.

  • Piperazine Metabolism: Zhang, D., et al. "Structure–metabolism relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm, 2017.

  • Green Synthesis: "Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation." Google Patents CN111423397A.

Sources

Method

Application Notes and Protocols for the Synthesis and Characterization of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale The nitrophenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

The nitrophenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this class have shown a wide range of activities, including potential as tyrosinase inhibitors, and as agents targeting neurological disorders.[3][4] The introduction of a methyl group on the nitrophenyl ring of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine may modulate its biological activity, pharmacokinetic properties, and toxicity profile. Therefore, the synthesis and evaluation of this novel compound are of significant interest for drug discovery and development programs.

This guide will detail a proposed synthetic route, a robust purification protocol, and a comprehensive characterization plan to ensure the identity and purity of the final compound.

Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

The proposed synthesis is a nucleophilic aromatic substitution reaction between 1-fluoro-2-methyl-4-nitrobenzene and 1-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Fluoro-2-methyl-4-nitrobenzene≥97%Commercially Available[5][6]
1-Methylpiperazine≥98%Commercially Available[7]
Potassium Carbonate (K₂CO₃)AnhydrousStandard Laboratory Supplier
Dimethylformamide (DMF)AnhydrousStandard Laboratory Supplier
Dichloromethane (DCM)ACS GradeStandard Laboratory Supplier
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Standard Laboratory Supplier
Diethyl EtherACS GradeStandard Laboratory Supplier
Synthetic Protocol
  • To a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF (10 mL per mmol of limiting reagent) in a round-bottom flask, add 1-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 1-Fluoro-2-methyl-4-nitrobenzene 1-Fluoro-2-methyl-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution 1-Fluoro-2-methyl-4-nitrobenzene->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Heat (80-90 °C) Heat (80-90 °C) Reaction->Heat (80-90 °C) TLC Monitoring TLC Monitoring Heat (80-90 °C)->TLC Monitoring Quench with Water Quench with Water TLC Monitoring->Quench with Water DCM Extraction DCM Extraction Quench with Water->DCM Extraction Wash with NaHCO3/Brine Wash with NaHCO3/Brine DCM Extraction->Wash with NaHCO3/Brine Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3/Brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Crude Product Crude Product Concentrate->Crude Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified Product Purified Product 1H_NMR ¹H NMR Purified Product->1H_NMR 13C_NMR ¹³C NMR Purified Product->13C_NMR FT-IR FT-IR Purified Product->FT-IR MS Mass Spectrometry Purified Product->MS Structural Confirmation Structural Confirmation 1H_NMR->Structural Confirmation 13C_NMR->Structural Confirmation Functional Group ID Functional Group ID FT-IR->Functional Group ID Molecular Weight Molecular Weight MS->Molecular Weight Final Structure Elucidation Final Structure Elucidation Structural Confirmation->Final Structure Elucidation Functional Group ID->Final Structure Elucidation Molecular Weight->Final Structure Elucidation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Understanding the Primary Synthesis Route

The most common and efficient method for synthesizing 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 1-chloro-2-methyl-4-nitrobenzene with 1-methylpiperazine.

The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned para to the chlorine leaving group. This substituent activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

Core Reaction Scheme:
  • Aryl Halide: 1-Chloro-2-methyl-4-nitrobenzene

  • Nucleophile: 1-Methylpiperazine

  • Solvent: Typically a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base: An inorganic base like Potassium Carbonate (K₂CO₃) or a tertiary amine base like Triethylamine (TEA) is often used to scavenge the HCl byproduct.

Section 2: Troubleshooting Common Side Reactions and Impurities (FAQs)

This section addresses the most frequently encountered issues during the synthesis.

Q1: My reaction yield is unexpectedly low, and HPLC analysis shows significant amounts of unreacted 1-chloro-2-methyl-4-nitrobenzene. What are the likely causes?

A1: Low conversion is a common issue that can typically be traced back to suboptimal reaction conditions. The SNAr reaction rate is highly sensitive to several factors.

Causality & Troubleshooting Steps:

  • Insufficient Activation (Temperature): While the para-nitro group is a strong activator, the SNAr reaction still requires sufficient thermal energy. Room temperature may not be adequate to achieve a reasonable reaction rate.[3]

    • Recommendation: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from room temperature to 50 °C, then 65 °C). Monitor the reaction progress by TLC or HPLC at each stage. Avoid excessive temperatures (>100 °C) initially, as this can promote degradation and other side reactions.

  • Ineffective Acid Scavenging (Base): The reaction generates one equivalent of HCl, which can protonate the 1-methylpiperazine nucleophile, rendering it inactive. The base is critical for neutralizing this acid.

    • Recommendation: Ensure at least 1.5 to 2.0 equivalents of a suitable base like K₂CO₃ are used. K₂CO₃ is often preferred due to its low solubility in organic solvents, which can prevent base-catalyzed side reactions, while still being effective. Ensure the base is finely powdered and the reaction mixture is stirred vigorously to maximize surface area contact.

  • Solvent Polarity and Purity: The polar aprotic solvent is crucial for solvating the reactants and stabilizing the charged Meisenheimer complex.

    • Recommendation: Use a high-purity, anhydrous grade of DMF or DMSO. Water contamination can hydrolyze the aryl halide under certain conditions and will compete for hydrogen bonding, potentially slowing the reaction.

Below is a troubleshooting workflow to address low yield issues.

G start Low Yield & High Starting Material q1 Was the reaction temperature > 50°C? start->q1 q2 Was base stoichiometry ≥ 1.5 eq? q1->q2 Yes sol1 Action: Increase temperature to 60-80°C. Monitor progress every 2 hours. q1->sol1 No q3 Was anhydrous solvent used? q2->q3 Yes sol2 Action: Repeat with 2.0 eq. of finely powdered K2CO3 and vigorous stirring. q2->sol2 No sol3 Action: Repeat with fresh, anhydrous grade DMF or DMSO. q3->sol3 No end_node If issues persist, verify raw material quality and identity. q3->end_node Yes

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing an isomeric impurity in my final product that is difficult to separate. What is its likely identity and origin?

A2: The most probable cause of an isomeric impurity is contamination in your starting material, specifically the 1-chloro-2-methyl-4-nitrobenzene. The commercial synthesis of this reagent can sometimes produce the 1-chloro-4-methyl-2-nitrobenzene isomer.[4]

Mechanistic Insight:

The electronic properties of this isomeric starting material also favor SNAr, leading to the formation of 1-Methyl-4-(4-methyl-2-nitrophenyl)piperazine .

  • Starting Material: 1-Chloro-2-methyl-4-nitrobenzene (Desired) → Product: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

  • Isomeric Impurity: 1-Chloro-4-methyl-2-nitrobenzene (Contaminant) → Isomeric Side Product: 1-Methyl-4-(4-methyl-2-nitrophenyl)piperazine

Prevention and Mitigation:

  • Starting Material QC: Always perform rigorous quality control on incoming batches of 1-chloro-2-methyl-4-nitrobenzene. Use GC-MS or ¹H NMR to quantify the presence of isomers.

  • Purification Strategy: If the impurity is present, purification is challenging due to the similar polarity of the product and the side product. Fractional crystallization or preparative chromatography may be required.

G cluster_0 Desired Reaction cluster_1 Side Reaction from Impurity sm1 1-Chloro-2-methyl- 4-nitrobenzene prod1 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine sm1->prod1 + 1-Methylpiperazine sm2 1-Chloro-4-methyl- 2-nitrobenzene (Isomeric Impurity) prod2 1-Methyl-4-(4-methyl- 2-nitrophenyl)piperazine (Isomeric Side Product) sm2->prod2 + 1-Methylpiperazine

Caption: Formation of isomeric side product from impure starting material.

Q3: My crude product contains a significant amount of a high molecular weight impurity, identified by MS as having a mass of 354.36 g/mol . What is this and how do I avoid it?

A3: This impurity is likely 1,4-bis(2-methyl-4-nitrophenyl)piperazine . Its formation is caused by the presence of piperazine as an impurity in your 1-methylpiperazine starting material.

Mechanism of Formation:

Piperazine has two secondary amine centers (N-H), both of which are nucleophilic. If present, it can react with two molecules of the aryl chloride in a double SNAr reaction.

Prevention:

  • High-Purity 1-Methylpiperazine: Use 1-methylpiperazine with a specified purity of >99%, with piperazine content below 0.5%.

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine can help ensure any trace piperazine is consumed in a single substitution before it can react a second time, though this can make purification more challenging.

Impurity NameFormulaMolecular Weight ( g/mol )Origin
1,4-bis(2-methyl-4-nitrophenyl)piperazine C₁₈H₂₀N₄O₄356.38Piperazine impurity in 1-methylpiperazine reagent.
Desired Product C₁₂H₁₇N₃O₂235.28Main reaction.

Table 1. Comparison of the desired product with the double-arylation side product.

Q4: We have a regulatory concern about nitrosamines. Is the formation of 1-methyl-4-nitrosopiperazine (MNP) a risk in this synthesis, and how can it be mitigated?

A4: Yes, the formation of 1-methyl-4-nitrosopiperazine (MNP) is a credible and serious risk. MNP is a potent genotoxic impurity, and regulatory bodies have stringent limits on its presence.[5]

Sources of Nitrosating Agents:

  • Contaminated Solvents: Nitrite or NOx contamination in lower-grade DMF is a primary source. Over time, DMF can degrade to dimethylamine and formic acid. If nitrites are present, they can lead to the formation of nitrosating agents.

  • Atmospheric NOx: Reactions run open to the atmosphere in environments with high NOx levels can introduce nitrosating agents.

  • Starting Material Degradation: Although less common, degradation pathways of the nitro-aromatic starting material under specific conditions could potentially generate reactive nitrogen species.

Mechanism & Prevention:

MNP is formed by the reaction of the secondary amine function within 1-methylpiperazine with a nitrosating agent (e.g., N₂O₃).

  • Use High-Purity Solvents: Always use freshly opened, high-purity, or "amine-grade" solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric NOx.

  • Scavengers (Optional): In sensitive processes, the addition of a nitrosamine scavenger like ascorbic acid can be considered, but its compatibility with the reaction must be validated.

  • Analytical Monitoring: Develop and validate a sensitive LC-MS/MS method for the detection and quantification of MNP in your final product to ensure it is below the acceptable limit (typically in the ppm range).[6]

Section 3: Analytical and Purification Protocols

Q5: What is a reliable method for monitoring the reaction progress and identifying these side products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative analysis.

Recommended HPLC Protocol:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the amine products.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 20% B to 95% B over 15 minSeparates the polar starting materials from the less polar product and high MW impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm and 340 nm254 nm is a general wavelength for aromatics; the nitro-aromatic chromophore has a strong absorbance around 340 nm, offering selectivity.
Injection Vol. 5 µLStandard volume to avoid column overload.

Table 2. Starting point HPLC method for in-process control.

Q6: What is the most effective protocol for purifying the final product away from unreacted starting materials and the bis-arylated impurity?

A6: A two-step purification process involving an acidic wash followed by recrystallization is highly effective.

Step-by-Step Purification Protocol:

  • Work-up & Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into 10 volumes of cold water.[3]

    • Extract the aqueous mixture 3x with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Combine the organic layers.

  • Acidic Wash (Key Step):

    • Wash the combined organic layers 2x with 1M HCl (aq).

    • Causality: The desired product and unreacted 1-methylpiperazine are basic and will be protonated, moving into the aqueous layer. The neutral aryl chloride starting material and the less basic, sterically hindered bis-arylated impurity will remain in the organic layer.

    • Separate and collect the acidic aqueous layer. Discard the organic layer containing the impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH (aq) until the pH is >12. The product will precipitate or form an oil.

    • Extract the product back into fresh Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Recrystallization:

    • Concentrate the organic solution under reduced pressure to obtain the crude solid.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water or isopropanol, to remove any remaining minor impurities.

This protocol effectively separates impurities based on their differing acid-base properties, providing a much cleaner product for the final crystallization step.

References

  • PrepChem. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2022). The IUPAC name for : (a) 1-chloro-2-nitro-4-methylbenzene (b) 1-chloro-4-methyl-2-nitrobenzene (c).... Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. Due to the limited availability of specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. Due to the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a comprehensive resource for its handling, storage, and troubleshooting in experimental settings. The information herein is based on the known properties of piperazine derivatives and nitroaromatic compounds.

I. Compound Profile and Inferred Stability

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a solid at room temperature, often appearing as a colorless to light-colored solid.[1] Its structure combines a piperazine ring, a nitrophenyl group, and methyl substituents, each influencing its overall stability. The piperazine moiety provides basicity and potential for oxidation, while the nitroaromatic portion is susceptible to light-induced degradation and reduction.[2][3] Methyl groups can also influence thermal stability.[4]

Key Inferred Stability Considerations:

  • Light Sensitivity: The nitrophenyl group suggests a high likelihood of photodegradation.[2][5]

  • Thermal Liability: Piperazine derivatives, especially with methyl substitutions, can be susceptible to thermal degradation.[4]

  • Oxidative Instability: The piperazine ring can be prone to oxidation, particularly in the presence of strong oxidizing agents or metal ions.[6][7]

  • pH Sensitivity: As a piperazine derivative, the compound's protonation state and solubility will be pH-dependent. Extreme pH conditions may catalyze hydrolysis or other degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine?

A1: To ensure the long-term stability of the compound, it is recommended to:

  • Store in a tightly sealed container: This prevents exposure to moisture and atmospheric oxygen.[6]

  • Protect from light: Use an amber vial or store the container in a dark place to prevent photodegradation of the nitroaromatic group.[2][6]

  • Maintain a cool and dry environment: Room temperature storage in a desiccated environment is generally acceptable for the solid form.[8][9] For long-term storage, consider refrigeration (<4°C).

  • Store under an inert atmosphere: For extended storage or if the compound is of high purity, consider storing under argon or nitrogen to minimize oxidation.[6]

Q2: What are the signs of degradation?

A2: Visual signs of degradation can include:

  • A change in color, such as darkening or yellowing.

  • A change in the physical state, such as the appearance of a liquid or oily substance in the solid.

  • In solution, the appearance of precipitates or a color change.

For a more definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR should be used to check for the appearance of new peaks or a decrease in the main compound's peak area.

Q3: What solvents are recommended for this compound?

A3: The compound is poorly soluble in water but soluble in some organic solvents like ethanol and dichloromethane.[1] When preparing solutions, consider the following:

  • Use high-purity, dry solvents: This minimizes the risk of solvent-mediated degradation.

  • Avoid acidic or basic conditions unless required by the experimental protocol: Extreme pH can affect stability.

  • Prepare solutions fresh: For optimal results, prepare solutions immediately before use. If storage is necessary, store protected from light at low temperatures.

III. Troubleshooting Guide

This section addresses common issues that may arise during experiments involving 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (light protection, temperature, inert atmosphere). 2. Perform an analytical check (e.g., HPLC) to assess the purity of the stock material. 3. Prepare fresh solutions for each experiment.
Appearance of unexpected side products in a reaction. Thermal degradation during a reaction at elevated temperatures.1. If possible, lower the reaction temperature. 2. Minimize the reaction time at high temperatures. 3. Consider alternative synthetic routes that proceed at lower temperatures.
Reaction mixture changes color, especially when exposed to light. Photodegradation of the nitroaromatic ring.1. Conduct the experiment in a fume hood with the sash down and the lights off, or use amber glassware. 2. Wrap the reaction vessel in aluminum foil to protect it from light.
Low yield or incomplete reaction, especially in the presence of oxidizing agents. Oxidative degradation of the piperazine ring.1. Ensure all reagents and solvents are free of peroxides. 2. If compatible with the reaction, consider adding a radical scavenger. 3. Avoid the use of strong oxidizing agents if possible.

IV. Experimental Protocols: Best Practices

Below is a generalized protocol for a reaction involving 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, with an emphasis on maintaining stability.

Protocol: General Coupling Reaction

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Use freshly opened or purified and dried solvents.

    • Weigh 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in a glove box or under a stream of inert gas if possible.

  • Reaction Setup:

    • Assemble the reaction apparatus and flush with an inert gas (e.g., argon or nitrogen).

    • Dissolve the compound in the appropriate solvent under an inert atmosphere.

    • Wrap the reaction flask with aluminum foil to protect it from light.

  • Reaction Execution:

    • Add other reagents slowly, monitoring the temperature.

    • If heating is required, use a well-calibrated heating mantle and monitor the internal reaction temperature closely. Avoid overheating.[4]

    • Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform the work-up as quickly as possible to minimize exposure to air and light.

    • During purification (e.g., column chromatography), protect the fractions from light.

  • Product Storage:

    • Store the purified product under the recommended conditions (see FAQ A1).

V. Visualizing Potential Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways based on the chemical functionalities of the molecule.

Potential Degradation Pathways A 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine B Photodegradation Products (e.g., reduced nitro group, ring cleavage) A->B Light (UV/Visible) C Oxidation Products (e.g., N-oxides, ring-opened products) A->C Oxidizing Agents / Air D Thermal Degradation Products (e.g., demethylation, fragmentation) A->D Heat

A simplified diagram of potential degradation routes for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Recommended Experimental Workflow

This workflow diagram outlines the key steps for handling the compound to ensure stability.

Recommended Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Purification A Store under inert gas, protected from light B Weigh quickly and accurately A->B C Use dry, deoxygenated solvents B->C D Protect reaction from light C->D E Monitor temperature carefully D->E F Prompt work-up and analysis E->F G Protect fractions from light F->G

A workflow diagram highlighting best practices for experiments with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

References

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. Available at: [Link]

  • 1-methyl-4-(2-nitrophenyl)piperazine - Pipzine Chemicals. Available at: [Link]

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine - PrepChem.com. Available at: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. Available at: [Link]

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity - SPIE Digital Library. Available at: [Link]

  • RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC - NIH. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. Available at: [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions - ResearchGate. Available at: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. Available at: [Link]

  • 4-Nitrophenol - Wikipedia. Available at: [Link]

  • ASAP (As Soon As Publishable) - ACS Publications - American Chemical Society. Available at: [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds - PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Portal: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Couplings Executive Summary & Mechanism Target Molecule: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Primary Application: Intermediate for antipsychotic APIs (e.g., Clozapine analogs) and kinase inhibitors. This synthe...

Author: BenchChem Technical Support Team. Date: February 2026


 Couplings

Executive Summary & Mechanism

Target Molecule: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Primary Application: Intermediate for antipsychotic APIs (e.g., Clozapine analogs) and kinase inhibitors.

This synthesis relies on a Nucleophilic Aromatic Substitution (


).[1] While the para-nitro group activates the ring, the ortho-methyl group  at position 2 introduces significant steric strain, destabilizing the transition state (Meisenheimer complex) and retarding nucleophilic attack. Standard conditions used for non-methylated analogs often fail or result in low conversion.
The Reaction Pathway

The reaction involves the displacement of a leaving group (LG) on 2-methyl-4-nitrobenzene derivatives by


-methylpiperazine.

ReactionScheme SM Starting Material (1-LG-2-methyl-4-nitrobenzene) LG = Cl, F Complex Meisenheimer Complex (Sterically Hindered) SM->Complex + Base, Heat Nuc Nucleophile (N-Methylpiperazine) Nuc->Complex Prod Target Product 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Complex->Prod - LG Byprod By-product (Salt: K-LG or H-LG) Complex->Byprod

Figure 1: Reaction pathway highlighting the sterically hindered transition state.

Critical Process Parameters (CPP) & Optimization

The following parameters have been validated to overcome the steric barrier of the ortho-methyl group.

Leaving Group Selection (The "Fluorine Effect")

In


 reactions, bond breaking is not the rate-determining step; the initial nucleophilic attack is. Therefore, highly electronegative leaving groups accelerate the reaction by stabilizing the intermediate complex.
SubstrateLeaving GroupReactivityRecommended ConditionCost Impact
1-Fluoro-2-methyl-4-nitrobenzene Fluorine (-F)High 80–90°C, 2-4 hrsHigher Material Cost
1-Chloro-2-methyl-4-nitrobenzene Chlorine (-Cl)Low 120–140°C, 12-24 hrsLow (Commodity Chemical)

Expert Insight: If your project timeline is tight, switch to the Fluoro-substrate . The reaction rate increases by orders of magnitude, often bypassing the need for high-boiling solvents like DMSO.

Solvent System

The choice of solvent dictates the reaction temperature ceiling and the solubility of the inorganic base.

  • DMSO (Dimethyl Sulfoxide): Gold Standard for Chloro-substrates.

    • Why: High dielectric constant promotes the formation of the polar transition state.

    • Temp: Allows heating >120°C.

  • DMF (Dimethylformamide): Standard Alternative.

    • Risk: Can decompose to dimethylamine at high temps (>130°C), leading to impurities.

  • Green Alternative (Water/Surfactant):

    • System: Water with 2% TPGS-750M or HPMC.

    • Note: Only effective with the Fluoro-substrate.

Base Selection
  • Inorganic:

    
     (2.0 - 3.0 equiv). Requires vigorous stirring (heterogeneous).
    
  • Organic: DIPEA (Hunig's Base). Homogeneous, but harder to remove during workup if not washing with acid.

Troubleshooting Guide (FAQ Format)

Use this matrix to diagnose experimental failures.

TroubleshootingTree Start Identify Issue Issue1 Low Conversion (<50%) Start->Issue1 Issue2 New Impurity (RRT ~0.8) Start->Issue2 Issue3 Dark Tar/Oil Formation Start->Issue3 CheckTemp Is Temp > 110°C? Issue1->CheckTemp CheckWater Is Solvent Wet? Issue2->CheckWater CheckO2 Inert Atm Used? Issue3->CheckO2 ActionTemp Increase Temp or Switch to DMSO CheckTemp->ActionTemp No CheckLG Substrate = Chloro? CheckTemp->CheckLG Yes ActionLG Switch to Fluoro-substrate CheckLG->ActionLG Yes ActionDry Dry Solvent (Phenol formation) CheckWater->ActionDry Yes ActionN2 Sparge with N2/Ar (Oxidative decomp) CheckO2->ActionN2 No

Figure 2: Decision tree for troubleshooting common reaction failures.

Q1: The reaction stalls at 60% conversion using the Chloro-substrate.

Diagnosis: The reaction temperature is likely too low to overcome the steric barrier of the ortho-methyl group. Fix:

  • Ensure solvent is DMSO (not DMF or Acetonitrile).

  • Increase temperature to 130°C .

  • Add 0.1 equiv of KI (Potassium Iodide) . This generates a transient Iodo-intermediate via Finkelstein reaction, which is a better leaving group.

Q2: I see a yellow solid precipitating that is NOT the product.

Diagnosis: This is likely 2-methyl-4-nitrophenol , formed by the hydrolysis of the starting material. Cause: Wet solvent or base.[2]


 substrates are prone to hydrolysis at high temperatures.
Fix:  Dry DMSO over molecular sieves (3Å) for 24h before use. Ensure 

is anhydrous.
Q3: The product is oiling out and difficult to crystallize.

Diagnosis: Residual N-methylpiperazine or high-boiling solvent (DMSO) contamination. Fix:

  • Acid Wash: Dissolve crude oil in Ethyl Acetate. Wash with water (

    
    ) to remove DMSO.
    
  • Salt Formation: Dissolve the oil in Ethanol and add HCl/Ethanol. The hydrochloride salt of the product usually crystallizes instantly.

Validated Experimental Protocol

Scale: 10 mmol Substrate: 1-Chloro-2-methyl-4-nitrobenzene (CMNB)

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a Nitrogen line.[2][3]

  • Charging:

    • Add CMNB (1.72 g, 10.0 mmol).

    • Add

      
        (anhydrous, 3.45 g, 25.0 mmol).
      
    • Add DMSO (10 mL). Note: High concentration (1M) aids kinetics.

    • Add

      
      -Methylpiperazine  (1.50 g, 15.0 mmol).
      
  • Reaction:

    • Purge with Nitrogen for 5 mins.

    • Heat to 125°C (internal temperature).

    • Stir vigorously for 16–20 hours .

  • Monitoring:

    • Check TLC (Mobile Phase: 5% MeOH in DCM). Product is more polar than SM.

    • Target: >95% consumption of CMNB.

  • Workup:

    • Cool to room temperature.[4]

    • Pour mixture into Ice Water (100 mL). Stir for 30 mins.

    • Scenario A (Solid forms): Filter the yellow/orange solid. Wash with water.[1][2][4][5]

    • Scenario B (Oiling): Extract with Ethyl Acetate (

      
       mL). Wash organics with Brine (
      
      
      
      ). Dry over
      
      
      .
  • Purification:

    • Recrystallize crude solid from Isopropanol or Ethanol .

    • Yield Expectation: 85–92%.

References

  • ChemicalBook. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine Synthesis and Properties.Link

  • PrepChem. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine via Fluoronitrobenzene.[6]Link

  • ResearchGate. (2021). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.Link

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.Link

  • Core.ac.uk. (1999). Synthesis of piperazine derivatives for antifungal intermediates.[4]Link

Sources

Optimization

Improving HPLC peak shape for "1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine"

Topic: Improving HPLC Peak Shape for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving HPLC Peak Shape for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine on my C18 column. What is the underlying cause?

A1: This is a classic and well-understood issue. The peak tailing you are observing is primarily caused by secondary interactions between your analyte and the stationary phase.

  • Analyte Chemistry: Your compound, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, is a basic molecule. The piperazine ring contains nitrogen atoms that readily accept protons, making the molecule basic. Based on structurally similar compounds, the pKa is predicted to be around 7.4.[1][2] This means that at a neutral pH, your analyte will exist in a protonated (positively charged) state.

  • Stationary Phase Chemistry: Standard reversed-phase columns (like C18) are packed with silica particles. The surface of this silica is not perfectly covered by the C18 alkyl chains. There are always residual, unreacted silanol groups (Si-OH) on the surface.[3][4] These silanol groups are acidic (pKa ≈ 3.5-4.5) and become deprotonated (negatively charged, SiO-) as the mobile phase pH increases above this range.

The primary cause of peak tailing is the strong ionic interaction between the positively charged basic analyte and the negatively charged ionized silanol groups.[5] This strong secondary retention mechanism, in addition to the desired hydrophobic interaction, leads to poor peak shape.

Below is a diagram illustrating this problematic interaction.

cluster_High_pH Scenario 1: Mid-to-High pH (e.g., pH > 5) cluster_Low_pH Scenario 2: Low pH (e.g., pH < 3.5) Analyte_High_pH Analyte-H+ (Basic, Positively Charged) Silanol_High_pH SiO- (Ionized Silanol, Negatively Charged) Analyte_High_pH->Silanol_High_pH Strong Attraction Result_High_pH Strong Ionic Interaction → Peak Tailing Silanol_High_pH->Result_High_pH Analyte_Low_pH Analyte-H+ (Basic, Positively Charged) Silanol_Low_pH Si-OH (Neutral Silanol) Analyte_Low_pH->Silanol_Low_pH Interaction Suppressed Result_Low_pH Minimized Interaction → Symmetrical Peak Silanol_Low_pH->Result_Low_pH

Caption: Analyte-Silanol Interactions at Different Mobile Phase pH Values.

Q2: Given the pKa of my analyte, how should I adjust the mobile phase pH to improve the peak shape?

A2: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[6][7] The goal is to ensure that either the analyte or the silanol groups are in a neutral state to prevent the strong ionic interactions described in Q1.

For a basic analyte, the most effective strategy is to lower the mobile phase pH.

  • The Rule of Thumb: For robust separations, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] Since your analyte's pKa is ~7.4, you have two theoretical windows: pH < 5.4 or pH > 9.4.

  • The Practical Approach: Most silica-based columns are not stable above pH 8. Therefore, the most common and effective approach is to lower the pH . By setting the mobile phase pH to a value between 2.5 and 3.5 , you achieve two critical things:

    • You fully protonate your basic analyte, ensuring it is in a single, consistent ionic state (Analyte-H+).

    • More importantly, you suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[9]

This strategy effectively "turns off" the secondary ionic interactions, leaving only the desired reversed-phase mechanism and resulting in a much more symmetrical peak.

Q3: I've lowered the pH, but my peak is still not perfect. What other mobile phase and column factors should I consider?

A3: If pH adjustment alone is insufficient, the next steps involve optimizing your buffer system and evaluating your column choice. This follows a logical troubleshooting workflow.

G A Problem: Peak Tailing B Is Mobile Phase pH < 3.5? A->B C Adjust pH to 2.5-3.5 using a suitable buffer (e.g., Phosphate, Formate) B->C No D Is buffer concentration adequate (10-25 mM)? B->D Yes C->D E Increase buffer concentration to ensure consistent pH and mask silanols D->E No F Consider Column Chemistry D->F Yes E->F G Switch to a modern, high-purity, end-capped column or a column with a different chemistry (e.g., embedded polar group) F->G H Solution: Symmetrical Peak G->H

Caption: Systematic Workflow for Troubleshooting Peak Tailing.

  • Buffer Selection and Concentration:

    • Causality: A buffer is essential not only to control the pH but also because the buffer ions themselves can compete with the analyte for active silanol sites, effectively "masking" them. An inadequate buffer concentration will fail to maintain a consistent pH across the column as the sample passes through, leading to peak distortion.

    • Recommendation: Use a buffer concentration between 10-25 mM. For low pH work, phosphate and formate buffers are excellent choices. For example, a potassium phosphate buffer at pH 3.0 is a robust starting point.

  • Column Technology:

    • Causality: Not all C18 columns are created equal. Older columns (Type A silica) have more acidic and accessible silanol groups, making them prone to causing peak tailing for basic compounds. Modern columns (Type B, high-purity silica) have far fewer metal impurities and are more effectively "end-capped." End-capping is a process where a small silylating agent is used to bond the majority of the remaining free silanols after the primary C18 bonding, making the surface more inert.[4][10]

    • Recommendation: If you are using an older column, switch to a modern, fully end-capped C18 column from a reputable manufacturer. For particularly difficult basic compounds, consider columns with alternative chemistries, such as those with an embedded polar group in the alkyl chain, which can further shield the analyte from residual silanols.

Experimental Protocol & Data
Q4: Can you provide a step-by-step protocol for a mobile phase pH scouting experiment?

A4: Absolutely. A systematic pH scouting study is the most efficient way to determine the optimal mobile phase conditions.

Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Methodology:

  • Buffer Preparation:

    • Prepare three separate 25 mM aqueous buffer solutions:

      • pH 3.0: 25 mM Potassium Phosphate (adjust with phosphoric acid).

      • pH 5.0: 25 mM Ammonium Acetate (adjust with acetic acid).

      • pH 7.0: 25 mM Potassium Phosphate (adjust with potassium hydroxide).

    • Filter all aqueous buffers through a 0.22 µm filter before use.

  • Mobile Phase Preparation:

    • For each pH value, prepare the mobile phase by mixing the aqueous buffer with acetonitrile (ACN). A good starting point is 60:40 (Aqueous:ACN).

    • Ensure all solvents are HPLC grade and degas the final mobile phases.

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm (use the same column for all experiments).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength for your compound.

    • Analyte Concentration: Prepare a 10 µg/mL solution in 50:50 water:acetonitrile.

  • Experimental Procedure:

    • Equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes.

    • Perform three replicate injections and record the retention time (RT) and peak asymmetry (As).

    • Flush the system and column thoroughly with 50:50 water:ACN.

    • Equilibrate the column with the pH 5.0 mobile phase and repeat the injections.

    • Flush the system again.

    • Equilibrate the column with the pH 3.0 mobile phase and repeat the injections.

Data Analysis:

Summarize your results in a table to clearly visualize the impact of pH.

Mobile Phase pHAverage Retention Time (min)Average Peak Asymmetry (As)*Chromatographic Observations
7.0 4.22.5Severe peak tailing, broad peak.
5.0 5.81.8Moderate peak tailing, improved but not ideal.
3.0 7.51.1Sharp, symmetrical peak. Excellent peak shape.

*Peak Asymmetry (As) is typically calculated at 10% of the peak height. A value of 1.0 is perfectly symmetrical. Values > 1.2 are generally considered tailing.[11]

References
  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 . PubChem. Available at: [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. Available at: [Link]

  • HPLC Troubleshooting Guide . YMC. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations . Chromatography Today. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . ChromaNik Technologies Inc. Available at: [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa . ACD/Labs. Available at: [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. Available at: [Link]

  • The Theory of HPLC Column Chemistry . Crawford Scientific. Available at: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems . LCGC International. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? . Pharma Growth Hub. Available at: [Link]

  • LC Technical Tip . Phenomenex. Available at: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 . Shodex HPLC Columns. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support guide for researchers utilizing 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNP). This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for researchers utilizing 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNP). This document provides in-depth troubleshooting advice to identify and mitigate potential assay artifacts caused by this compound. While MNP is a valuable reagent in pharmaceutical development, its chemical structure contains moieties known to interfere with various assay technologies.[1][2] This guide is built on established principles of assay interference to empower you to generate reliable and reproducible data.

Compounds that cause interference in multiple, unrelated assays are often termed Pan-Assay Interference Compounds (PAINS).[3][4] These molecules can produce false positive or false negative results through a variety of mechanisms, including light absorbance, fluorescence, redox activity, and non-specific protein binding.[3][5][6] Understanding the structural alerts within MNP is the first step to anticipating and diagnosing these issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of MNP that might cause assay interference?

A1: MNP possesses two primary structural motifs that are common culprits in assay interference:

  • The Nitrophenyl Group: The 2-methyl-4-nitrophenyl moiety is an electron-withdrawing aromatic system. Nitroaromatic compounds are often colored (typically yellow/orange) and can directly absorb light in the visible range of the spectrum, leading to interference in colorimetric and spectrophotometric assays.[2][7] They can also be redox-active, potentially disrupting assays that rely on redox chemistry (e.g., MTT, AlamarBlue).

  • The Piperazine Ring: This nitrogen-containing heterocycle can engage in non-specific binding with proteins and other biological macromolecules.[8] Depending on the pH, the nitrogen atoms can be protonated, leading to electrostatic interactions that may denature proteins or disrupt protein-protein interactions central to the assay's function.

Q2: My assay readout is unexpectedly high (or low) in the presence of MNP. Is this interference?

A2: It's a strong possibility. An unexpected shift in your assay signal that doesn't align with a plausible biological mechanism is a classic sign of interference. False positives can occur if MNP absorbs light at the detection wavelength (colorimetric assays) or is intrinsically fluorescent (fluorescence assays).[6] False negatives can occur if MNP quenches a fluorescent signal or inhibits a reporter enzyme non-specifically.[9] The troubleshooting guides below provide a systematic approach to confirm interference.

Q3: How can I quickly check if MNP is interfering in my specific assay?

A3: The most crucial first step is to run a "compound-only" control. This involves measuring the assay signal in wells containing only the assay buffer and MNP at the final concentration used in your experiment (without any biological components like enzymes or cells). If you observe a signal in this control, it strongly indicates direct interference from the compound.

Troubleshooting Guide 1: Colorimetric & Absorbance-Based Assays

This guide applies to assays where the final readout is a change in absorbance at a specific wavelength (e.g., ELISA with TMB substrate, Bradford protein assay, MTT/XTT cell viability assays).

Issue: Unexpectedly high absorbance values or a high background signal in wells containing MNP.

Underlying Cause: The nitrophenyl group in MNP is a chromophore, meaning it absorbs light. MNP itself is often a yellow or orange solid.[2] If its absorbance spectrum overlaps with the detection wavelength of your assay, it will artificially inflate the reading.

Visualizing the Problem: Absorbance Interference

G cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: MNP Interference A Light Source (e.g., 450 nm) B Well with Assay Product (Blue Color) A->B I₀ C Detector B->C I < I₀ (High Absorbance) D Light Source (e.g., 450 nm) E Well with MNP (Yellow Color) D->E I₀ F Detector E->F I < I₀ (False High Absorbance)

Caption: Mechanism of colorimetric assay interference by a colored compound.

Step-by-Step Troubleshooting Protocol
  • Perform a Spectral Scan:

    • Prepare a solution of MNP in your final assay buffer at the highest concentration you plan to test.

    • Using a spectrophotometer, scan the absorbance of this solution across a range of wavelengths (e.g., 300 nm to 700 nm).

    • Interpretation: If you see a significant absorbance peak that overlaps with your assay's detection wavelength, you have confirmed colorimetric interference.

  • Implement a Compound Background Control:

    • For every plate, include control wells containing MNP at each tested concentration in assay buffer, but without the enzyme, antibody, or cells.

    • Action: Subtract the average absorbance of these background wells from the absorbance of your corresponding experimental wells. This correction is essential for accurate data.[7]

  • Consider an Alternative Detection Wavelength:

    • If your assay product has a broad absorbance peak, check if you can measure it at a different wavelength where MNP shows minimal absorbance. For example, some ELISA substrates can be read at multiple wavelengths.

Troubleshooting Guide 2: Fluorescence-Based Assays

This guide applies to assays where the readout is fluorescence intensity (e.g., fluorescence polarization, FRET, calcium flux assays, reporter gene assays with fluorescent proteins).

Issue: Unexpectedly low fluorescence (quenching) or high fluorescence (autofluorescence).

Underlying Cause: Aromatic compounds, particularly those with nitro groups, are known quenchers of fluorescence. MNP can absorb the excitation light or the emitted light from your fluorophore, reducing the signal detected.[9] Conversely, some compounds are intrinsically fluorescent (autofluorescent) and will emit light upon excitation, leading to a false positive signal.[10]

Visualizing the Problem: Fluorescence Quenching

G cluster_0 Normal Fluorescence cluster_1 Quenching by MNP A Fluorophore C Emitted Light (e.g., 520 nm) A->C B Excitation Light (e.g., 488 nm) B->A D Fluorophore G MNP D->G Energy Transfer E Excitation Light (e.g., 488 nm) E->D F No/Reduced Emission G->F

Caption: Simplified model of fluorescence quenching by an interfering compound.

Step-by-Step Troubleshooting Protocol
  • Check for Autofluorescence:

    • Prepare wells with MNP in assay buffer at various concentrations.

    • Excite the wells using your assay's excitation wavelength and read the emission at the detection wavelength.

    • Interpretation: A signal significantly above the buffer-only blank indicates that MNP is autofluorescent. This background must be subtracted from your experimental values.

  • Test for Quenching:

    • Prepare wells containing your fluorescent probe or protein at its final assay concentration.

    • Add MNP at its various test concentrations to these wells.

    • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of MNP is a clear sign of quenching.

  • Mitigation Strategies:

    • Switch to a Different Fluorophore: If possible, use a fluorescent dye with excitation/emission spectra that are spectrally distant from the absorbance spectrum of MNP. Red-shifted dyes are often less susceptible to interference from common library compounds.

    • Use Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, during which the short-lived background fluorescence and autofluorescence from interfering compounds have already decayed.[10]

Troubleshooting Guide 3: Non-Specific Binding & Protein Denaturation

This guide applies to assays involving proteins, such as enzyme activity assays or immunoassays (ELISA).

Issue: Loss of signal, poor reproducibility, or results that do not follow a classic dose-response curve.

Underlying Cause: The piperazine moiety and the overall structure of MNP can lead to non-specific interactions with proteins.[8] This can manifest in several ways:

  • Enzyme Inhibition: MNP may bind to an allosteric site on an enzyme or denature it, causing non-specific inhibition.

  • Disruption of Antibody Binding: In an ELISA, MNP could bind to the capture or detection antibodies, blocking their interaction with the target analyte.[11]

  • Aggregation: At higher concentrations, some compounds form aggregates that can sequester and denature proteins, leading to a loss of activity.

Visualizing the Workflow: Diagnosing Non-Specific Binding

G A Unexpected Result Observed B Run Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) A->B C Run Assay with Unrelated Protein (e.g., 1 mg/mL BSA) A->C D Result Improves? B->D E Result Improves? C->E F Likely Aggregation-based Interference D->F Yes H Interference Mechanism is Likely Different (e.g., colorimetric) D->H No G Likely Non-specific Protein Binding E->G Yes E->H No

Sources

Optimization

Troubleshooting "1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" NMR spectra

Introduction This guide addresses the specific spectral challenges associated with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine . Due to the steric congestion introduced by the ortho-methyl group on the phenyl ring and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific spectral challenges associated with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine . Due to the steric congestion introduced by the ortho-methyl group on the phenyl ring and the push-pull electronic nature of the nitro-aniline system, this molecule frequently presents confusing NMR data.

This document is structured to troubleshoot three core issues:

  • Signal Assignment: Distinguishing overlapping methyl signals.

  • Peak Broadening: Diagnosing conformational exchange vs. impurities.

  • Salt vs. Free Base: Identifying protonation states in crude mixtures.

Module 1: Structural Verification (The "Golden Standard")

Before troubleshooting, you must establish the baseline. The presence of the ortho-methyl group (position 2 on the phenyl ring) creates a steric clash with the piperazine ring, often twisting the N-Aryl bond. This reduces conjugation compared to the non-methylated analog, slightly shielding the aromatic protons.

Expected Chemical Shifts (¹H NMR, CDCl₃, 400 MHz)
MoietyProton CountMultiplicityApprox.[1] Shift (δ ppm)Diagnostic Notes
Ar-H3 1Hd (J~2 Hz)8.05 – 8.15 Ortho to nitro. Most deshielded.[2] Small meta coupling.
Ar-H5 1Hdd (J~9, 2 Hz)8.00 – 8.10 Ortho to nitro. Often overlaps with H3.
Ar-H6 1Hd (J~9 Hz)7.00 – 7.15 Ortho to piperazine. Shielded by N-lone pair.[2]
Piperazine (N-Ar) 4Hm (Broad)3.00 – 3.20 Protons adjacent to the aniline nitrogen.
Piperazine (N-Me) 4Hm (Triplet-like)2.55 – 2.65 Protons adjacent to the aliphatic amine.
N-CH₃ 3Hs2.34 – 2.38 Sharp singlet.
Ar-CH₃ 3Hs2.30 – 2.35 Sharp singlet. CRITICAL OVERLAP RISK with N-CH₃.

Technical Note: The chemical shift difference between N-CH₃ and Ar-CH₃ is often <0.05 ppm. In CDCl₃, they may appear as a single coalesced peak or a "shouldered" singlet.

Module 2: Troubleshooting "Missing" or Broad Peaks

User Issue: "My piperazine ring protons (3.0–3.2 ppm) are extremely broad or invisible, but the aromatic signals are sharp."

Root Cause Analysis: This is rarely an impurity. It is a dynamic NMR phenomenon . The steric clash between the 2-methyl group and the piperazine ring restricts rotation around the C(Ar)–N bond. Additionally, the piperazine ring undergoes chair-chair interconversion.[3] At room temperature, these exchange rates are often intermediate on the NMR timescale, leading to coalescence (broadening).

Diagnostic Workflow

BroadeningDiagnosis Start Issue: Broad Piperazine Signals CheckTemp Step 1: Check Temperature (Is T = 298K?) Start->CheckTemp RunVT Action: Run VT-NMR (Heat to 323K / 50°C) CheckTemp->RunVT Yes ResultSharp Result: Peaks Sharpen RunVT->ResultSharp ResultNoChange Result: No Change RunVT->ResultNoChange CheckSalt Step 2: Check Sample pH (Is it a salt?) Diagnosis2 Diagnosis: Paramagnetic Impurity (Check for metallic residue) CheckSalt->Diagnosis2 Not a salt Diagnosis1 Diagnosis: Restricted Rotation (Dynamic Exchange) ResultSharp->Diagnosis1 ResultNoChange->CheckSalt

Figure 1: Decision tree for diagnosing peak broadening in sterically hindered piperazines.

Corrective Protocol:

  • Heat the sample: Run the experiment at 50°C (323 K) . The increased thermal energy accelerates the conformational exchange beyond the NMR timescale, sharpening the multiplets into defined triplets [1].

  • Change Solvent: Switch from CDCl₃ to DMSO-d₆ . DMSO is more viscous and polar, which can separate the exchange regimes, though it may shift the Ar-CH₃ and N-CH₃ signals closer together.

Module 3: The "Salt Trap" (HCl vs. Free Base)

User Issue: "All my aliphatic signals are shifted downfield by >0.5 ppm, and the integration is messy."

Root Cause: Researchers often isolate this compound as an HCl or TFA salt. Protonation preferentially occurs at the N4 (methyl-bearing) nitrogen because the N1 (aryl-bearing) nitrogen's lone pair is delocalized into the nitro-aromatic system (making it non-basic) [2].

Spectral Comparison: Free Base vs. Monohydrochloride
SignalFree Base (δ)HCl Salt (δ)Shift (Δδ)Mechanism
N-CH₃ ~2.35~2.80 – 2.90 +0.5 ppmInductive effect of N⁺-H.
Piperazine (N-Me side) ~2.60~3.40 – 3.60 +0.9 ppmDirect proximity to positive charge.
Piperazine (N-Ar side) ~3.10~3.50 – 3.80 +0.5 ppmLong-range inductive effect.
Ar-CH₃ ~2.30~2.35 ~0.0 ppmUnaffected (Diagnostic Marker).

Validation Experiment (In-Tube Free-Basing): If you suspect you have a salt but need the free base spectrum:

  • Take your NMR tube (in CDCl₃).[4][5][6]

  • Add 1 small pellet of solid K₂CO₃ or 1 drop of NaOD/D₂O.

  • Shake vigorously for 2 minutes.

  • Re-run the spectrum.[2]

    • Result: The aliphatic peaks will migrate upfield (lower ppm) to their "Free Base" positions listed in Module 1.

Module 4: Impurity Profiling

Common synthesis involves SₙAr substitution of 1-chloro-2-methyl-4-nitrobenzene with 1-methylpiperazine.

Common Impurities:

  • 1-Methylpiperazine (Starting Material): Look for a sharp singlet at 2.26 ppm (N-Me) and multiplets at 2.40 ppm [3].

  • 1-Chloro-2-methyl-4-nitrobenzene (Starting Material): Look for the Ar-Me singlet at 2.45 ppm (slightly downfield of the product due to Cl electronegativity) and a doublet at 7.50 ppm (H-6, deshielded by Cl) [4].

Differentiation Logic (Methyl Region)

MethylLogic Input Signal at 2.3 - 2.4 ppm HSQC Run HSQC Input->HSQC ArMe Carbon Shift ~18-20 ppm (Ar-CH3) HSQC->ArMe Correlates to NMe Carbon Shift ~46 ppm (N-CH3) HSQC->NMe Correlates to Impurity Carbon Shift ~55 ppm (Residual 1-Me-Pip) HSQC->Impurity Correlates to

Figure 2: Using 2D NMR (HSQC) to deconstruct the overlapping methyl region.

References

  • RSC Advances , "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution," 2018.

  • National Institutes of Health (NIH) , "Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens," PMC, 2015.

  • ChemicalBook , "1-Methylpiperazine NMR Spectrum & Data," Accessed 2026.

  • MDPI , "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene," Crystals, 2012.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Guide for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Executive Summary This guide addresses specific mass spectrometry challenges associated with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine ( , MW: 235.13 Da). Researchers frequently report "degradation" or "unexpected io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses specific mass spectrometry challenges associated with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (


, MW: 235.13 Da).

Researchers frequently report "degradation" or "unexpected ions" with this compound.[1] In 90% of cases, these are not degradation products but predictable artifacts of Nitro-Nitrite Rearrangement (NNR) and high-energy in-source fragmentation.[1] This guide provides the mechanistic insight and protocols to distinguish between instrument artifacts and true sample chemistry.

Compound Profile
PropertyValueMass Spec Significance
Monoisotopic Mass 235.13 DaTarget Parent Ion

Basic Centers N-methyl piperazine (

)
Excellent protonation in ESI(+).[1]
Labile Groups Nitro (

)
Prone to rearrangement and loss of NO (30 Da).[1]
Lipophilicity Moderate/HighHigh risk of carryover in LC systems.

Module 1: Fragmentation & Spectral Anomalies

Q: Why do I see a dominant peak at m/z 206 instead of the parent m/z 236?

Diagnosis: You are observing the Nitro-Nitrite Rearrangement (NNR) , a classic gas-phase reaction for nitroaromatics, not necessarily sample degradation.[1]

Technical Explanation: Under Collision-Induced Dissociation (CID) or even high in-source energy, the nitro group (


) does not always cleave simply as 

(loss of 46 Da).[1] Instead, it isomerizes to a nitrite ester (

).[1] The O-N bond then breaks, expelling a neutral nitric oxide radical (

, 30 Da).[1][2]
  • Parent: m/z 236.14[1]

  • Observed Fragment: m/z 206.14 (Loss of 30 Da)[1]

  • Mechanism:

    
    
    

Action Plan:

  • Lower the Fragmentor/Cone Voltage: If this occurs in the MS1 scan (full scan), your source energy is too high.[1] Reduce by 10–15 V.

  • Verify Transition: If performing MRM, use 236

    
     206 as a primary quantifier only if you cannot stabilize the parent; however, 236 
    
    
    
    190 (Loss of
    
    
    ) or piperazine ring fragments are often more specific.[1]
Q: What are the diagnostic ions to confirm this specific structure?

Diagnosis: To distinguish this molecule from isomers, you need fragments specific to the N-methyl piperazine ring and the nitro-toluene core.

Key Fragment Table:

m/z (approx) Fragment Identity Mechanism

| 236 |


 | Protonated Parent. |
| 219  | 

| Loss of

(Ortho-effect interaction between Nitro and ortho-Methyl).[1] | | 206 |

| Loss of

via Nitro-Nitrite Rearrangement. | | 190 |

| Loss of

(Standard cleavage).[1] | | 71 / 70 |

| Diagnostic: Cleavage of the piperazine ring retaining the N-methyl group. |
Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of fragmentation, distinguishing between rearrangement and direct cleavage.

FragmentationPathway Parent Parent Ion [M+H]+ = 236 Isomer Nitrite Isomer [R-ONO-H]+ Parent->Isomer Rearrangement Frag_190 m/z 190 [M - NO2]+ Parent->Frag_190 Direct Loss (46 Da) Frag_71 m/z 71 N-Methyl Piperazine Ring Parent->Frag_71 Ring Cleavage Ortho m/z 219 [M - OH]+ Parent->Ortho Ortho-Methyl Effect Loss of OH (17 Da) Frag_206 m/z 206 [M - NO]+ Isomer->Frag_206 Loss of NO (30 Da) Frag_206->Frag_71 Secondary Frag

Figure 1: Mechanistic fragmentation pathway for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine in ESI-MS/MS.

Module 2: Troubleshooting Sensitivity & Carryover

Q: I see significant carryover (ghost peaks) in blank injections. How do I clean the system?

Diagnosis: Piperazine derivatives are basic amines that adhere strongly to silanols on column stationary phases and stainless steel surfaces in the LC flow path. Standard methanol washes are often insufficient.[1]

The "Amine-Purge" Protocol: Do not rely on 100% organic solvents alone. You must manipulate pH to protonate the amine fully (keeping it soluble) or use specific ion-pairing agents to strip it.[1]

  • Needle Wash Composition:

    • Standard: 50:50 Methanol:Water.[1] (Ineffective for sticky amines).[1]

    • Recommended: 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Formic Acid .[1]

    • Logic: The acid ensures the piperazine nitrogen remains protonated (ionic), preventing it from sticking to hydrophobic rotor seals.[1] Isopropanol solubilizes the lipophilic phenyl-nitro tail.

  • Column Flushing:

    • If carryover persists, inject 5x column volumes of a "Sawtooth" gradient:

      • Solvent A: 0.1% Formic Acid in Water.[1][3]

      • Solvent B: 0.1% Formic Acid in Acetone (or ACN/IPA mix).[1]

      • Rapid cycling (5% B to 95% B) strips the stationary phase.[1]

Q: Signal intensity is unstable or lower than expected.

Diagnosis: Nitro groups are electron-withdrawing, which can reduce ionization efficiency compared to pure anilines.[1] Furthermore, thermal degradation in the source can reduce the observed parent ion count.[1]

Optimization Workflow:

  • Source Temperature:

    • Issue: Too high temperature (>500°C) can degrade thermally labile nitro compounds before ionization.[1]

    • Fix: Lower source temp to 350°C–400°C.[1]

  • Mobile Phase pH:

    • Requirement: The mobile phase must be acidic (pH < 4).[1]

    • Reasoning: You rely on protonating the N-methyl piperazine nitrogen (

      
      ).[1] Using neutral pH or ammonium acetate/bicarbonate will suppress ionization significantly.[1] Use 0.1% Formic Acid.[1][3]
      

Module 3: Troubleshooting Logic Tree

Use this decision tree to diagnose spectral issues rapidly.

TroubleshootingTree Start Start: Identify Issue Issue_Mass Wrong Mass / Extra Peaks Start->Issue_Mass Issue_Sens Low Sensitivity Start->Issue_Sens Issue_Carry Carryover in Blanks Start->Issue_Carry Check_206 Is dominant peak m/z 206? Issue_Mass->Check_206 Check_pH Is Mobile Phase Acidic? Issue_Sens->Check_pH Check_Wash Using MeOH only? Issue_Carry->Check_Wash Result_NNR Normal: Nitro-Nitrite Rearrangement. Lower Cone Voltage. Check_206->Result_NNR Yes Result_Contam Check Solvents/Adducts (m/z 258 = Na+) Check_206->Result_Contam No Fix_pH Add 0.1% Formic Acid (Protonate Piperazine) Check_pH->Fix_pH No Check_Temp Source Temp > 500C? Check_pH->Check_Temp Yes Fix_Temp Lower Temp to 350C (Prevent Thermal Degradation) Check_Temp->Fix_Temp Yes Fix_Wash Switch to ACN/IPA/Formic Acid Check_Wash->Fix_Wash Yes

Figure 2: Step-by-step troubleshooting logic for spectral and sensitivity issues.

References

  • Nikolaeva, E. V., et al. (2004).[1][4] "Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement and Its Role in Gas-Phase Monomolecular Decomposition of C-Nitro Compounds." Russian Journal of General Chemistry.

  • Zhu, N., et al. (2019).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.

  • Mitrovic, M. (2015).[1][5] "Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules." National Institutes of Health (PMC).[1]

  • Shimadzu Scientific Instruments. (n.d.).[1] "Solving Carryover Problems in HPLC." Shimadzu Technical Support.

Sources

Optimization

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" batch-to-batch variability

Executive Technical Overview 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a critical intermediate, primarily utilized as a precursor in the synthesis of kinase inhibitors and atypical antipsychotics.[1] It is typical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a critical intermediate, primarily utilized as a precursor in the synthesis of kinase inhibitors and atypical antipsychotics.[1] It is typically synthesized via nucleophilic aromatic substitution (


) of 1-fluoro-2-methyl-4-nitrobenzene with 

-methylpiperazine.[1]

Variability in this compound usually stems from three sources:

  • Regioisomeric Purity: Incomplete separation of isomers if the starting nitrobenzene substrate was impure.[1]

  • Oxidative Degradation: The piperazine ring is susceptible to N-oxidation, and the nitro group can induce color shifts (yellow

    
     dark orange/brown) upon light exposure.[1]
    
  • Genotoxic Impurities (GTIs): The presence of trace 1-methyl-4-nitrosopiperazine (MNP), a known mutagen, is a critical compliance parameter.[1]

This guide provides a self-validating troubleshooting framework to standardize your experimental outcomes.

Critical Quality Attributes (CQAs) & Specifications

Baseline metrics for "Pass" status in drug development workflows.

AttributeSpecification (Standard)Common DeviationImpact on Downstream Chemistry
Appearance Bright yellow to orange crystalline solidDark brown/red oil or sticky solidIndicates oxidation or residual solvent; may poison reduction catalysts (Pd/C).[1]
Purity (HPLC)

97.0% (Area %)
90-95%Lower yield in subsequent reduction steps; difficult purification of final aniline.[1]
Melting Point Empirical Range: 80–105 °C (Form dependent)Depressed (< 75 °C) or broad range (> 5 °C)Indicates solvent entrapment or eutectic impurities.[1]
Residual Solvents < 5000 ppm (EtOH/EtOAc)High DMSO/DMFHigh boiling solvents interfere with crystallization and can quench organometallic reagents.[1]
Nitrosamine Content < 0.16 ppm (Limit of Quantitation)Detected (> 1 ppm)CRITICAL SAFETY FAILURE. Requires immediate quarantine.[1]

Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance & Color Variation

Q: Why is "Batch A" a bright yellow powder while "Batch B" is a dark orange, sticky solid?

A: This is the most common variability issue and typically points to surface oxidation or residual solvent .[1]

  • Mechanism: Nitro-aromatics are inherently yellow/orange (chromophore:

    
     conjugated with phenyl ring).[1] Darkening suggests the formation of N-oxides on the piperazine ring or photo-degradation products.[1] Sticky texture indicates residual high-boiling solvents (e.g., DMF, DMSO) used during the 
    
    
    
    reaction.[1]
  • Diagnostic Step: Run a proton NMR (

    
    -NMR) in 
    
    
    
    .[1] Look for solvent peaks (DMF
    
    
    2.9, 8.0; DMSO
    
    
    2.6).[1]
  • Corrective Action:

    • Dissolve the sticky solid in minimal hot Ethanol (EtOH).[1]

    • Allow to cool slowly to 4°C to induce recrystallization.

    • Wash crystals with cold hexanes to remove surface oxidation.[1]

Issue 2: HPLC Purity & "Ghost" Peaks

Q: I see a persistent impurity peak at RRT 0.90 (Relative Retention Time). What is it?

A: In the synthesis of CAS 681004-49-9, the RRT ~0.90 peak is frequently 1-(2-methyl-4-nitrophenyl)piperazine (the des-methyl analog).[1]

  • Causality: This impurity arises if the

    
    -methylpiperazine starting material contained piperazine as an impurity, or if demethylation occurred under harsh reaction conditions.[1]
    
  • Why it matters: This secondary amine will compete in subsequent coupling reactions, leading to difficult-to-separate byproducts.[1]

  • Resolution: Standard recrystallization often fails to separate these homologs.[1] You must use column chromatography (DCM:MeOH 95:5) or switch to a higher grade of

    
    -methylpiperazine (>99.5%) for future synthesis.
    
Issue 3: Solubility & Reaction Stalling

Q: The compound precipitates out during my catalytic hydrogenation (reduction of


 to 

). Why?

A: You are likely using the Free Base form in a pH-neutral solvent, but the reduction product (the aniline) is less soluble, or you have formed a salt in situ.[1]

  • Technical Insight: The solubility profile changes drastically upon reduction.[1] The nitro compound is lipophilic; the amino product is more polar but can aggregate.[1]

  • Protocol Adjustment:

    • Switch solvent system to MeOH:THF (1:1) .

    • Add 1.0 equivalent of HCl or Acetic Acid to protonate the piperazine nitrogen, increasing solubility and preventing catalyst poisoning by the free amine.[1]

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway and the origin of critical batch variations.

G SM1 1-Fluoro-2-methyl- 4-nitrobenzene Product TARGET: 1-Methyl-4-(2-methyl- 4-nitrophenyl)piperazine SM1->Product SNAr Reaction (Base/Heat) SM2 N-Methylpiperazine SM2->Product Impurity_A Impurity A: Des-methyl analog (Secondary Amine) SM2->Impurity_A Contaminant: Piperazine Impurity_C Impurity C: 1-Methyl-4-nitrosopiperazine (Genotoxic) SM2->Impurity_C Nitrosating Agents (Trace Nitrites) Impurity_B Impurity B: N-Oxide / Oxidative Degradants Product->Impurity_B Light/Air Exposure (Storage) Impurity_A->Product Co-elutes

Caption: Synthesis pathway showing the origin of des-methyl impurities (feedstock contamination), oxidative degradants (storage), and nitrosamines (process safety).[1]

Experimental Protocols

Protocol A: Standardized HPLC Purity Assessment

Use this method to verify batch consistency before committing to expensive downstream steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       95% B (Linear Ramp)[1]
      
    • 15-20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 380 nm (nitro group specific).[1]

  • Pass Criteria: Main peak > 97.0%; No single impurity > 1.0%.

Protocol B: Purification via Recrystallization

For batches exhibiting "sticky" texture or color degradation.[1]

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (absolute) (approx. 5-7 mL per gram).[1] Heat to reflux until fully dissolved.[1]

  • Filtration: While hot, filter through a celite pad to remove insoluble particulates (salts/catalyst residue).[1]

  • Crystallization: Allow the filtrate to cool to room temperature (RT) over 2 hours with slow stirring. Then, move to a 4°C fridge for 4 hours.

  • Collection: Filter the bright yellow crystals.

  • Wash: Wash with 2 volumes of cold n-Heptane (critical for removing surface oxidation oils).[1]

  • Drying: Vacuum dry at 40°C for 12 hours.

Decision Logic for Batch Acceptance

Follow this flow to accept or reject incoming material.

DecisionTree Start Incoming Batch Assessment Visual Visual Inspection: Is it free-flowing yellow powder? Start->Visual HPLC HPLC Analysis: Purity > 97%? Visual->HPLC Yes Reject_Recryst REJECT: Perform Protocol B (Recrystallization) Visual->Reject_Recryst No (Sticky/Dark) NMR 1H-NMR: Residual Solvent < 1%? HPLC->NMR Yes HPLC->Reject_Recryst No (Impurity < 3%) Reject_Chrom REJECT: Perform Column Chromatography HPLC->Reject_Chrom No (Impurity > 3%) NMR->Reject_Recryst No (Solvent Detected) Approve APPROVE: Release for Synthesis NMR->Approve Yes

Caption: Logic gate for determining whether a batch requires purification (recrystallization vs. chromatography) or is ready for use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine. (Note: Structural analog used for property benchmarking). Retrieved from [Link]

  • Tian, Y., et al. (2024). Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Establishes risk profile for N-methylpiperazine derivatives). Retrieved from [Link]

  • World Intellectual Property Organization (2019). WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as HPK1 inhibitor.[1] (Contextualizes the use of CAS 681004-49-9 as a synthesis intermediate). Retrieved from

  • Alchimica (2025). Product Specification: 1-Methyl-4-(2-Methyl-4-nitrophenyl)piperazine (CAS 681004-49-9).[1][3][4] Retrieved from [Link][1][3]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Ticket ID: #TLC-MNP-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are monitoring the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine . This reaction typically involve...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TLC-MNP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are monitoring the synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine . This reaction typically involves a Nucleophilic Aromatic Substitution (


) between 1-fluoro-2-methyl-4-nitrobenzene  (or its chloro-analog) and N-methylpiperazine .

Successful monitoring requires overcoming two specific challenges inherent to this chemistry:

  • Basicity: The piperazine moiety causes severe "tailing" (streaking) on acidic silica gel surfaces due to interaction with silanol groups.

  • Detection Ambiguity: Both the starting material and product are UV-active, requiring specific staining protocols to differentiate the tertiary amine product from the secondary amine starting material.

Module 1: Standard Operating Procedure (SOP)
1.1 The "Golden Standard" Mobile Phase

Do not use straight Dichloromethane (DCM) or Ethyl Acetate. The basic nitrogen atoms in your product will bind to the silica, resulting in streaks rather than distinct spots. You must use a basified mobile phase .

ComponentRatio (v/v)Function
Dichloromethane (DCM) 90 - 95Solubilizes the lipophilic aryl ring.
Methanol (MeOH) 5 - 10Provides polarity to elute the amine.
Triethylamine (TEA) or

0.5 - 1.0Critical: Competes for silanol sites, sharpening the amine spot.

Pro-Tip: Pre-saturate your TLC chamber with the mobile phase for 15 minutes before running the plate. This ensures equilibrium and prevents "smiling" or uneven solvent fronts.

1.2 Visualization Strategy (The Triangulation Method)

You cannot rely on UV alone. Use this three-step verification process to confirm reaction progress.

ComponentUV (254 nm)Ninhydrin StainDragendorff’s Reagent
SM 1: Halo-nitrobenzeneStrong (+) (Dark Spot) Negative (-)Negative (-)
SM 2: N-MethylpiperazineWeak/NonePositive (+) (Red/Pink) Positive (+) (Orange)
Product: Target PiperazineStrong (+) (Dark Spot) Negative/Weak (-)Positive (+) (Orange)
  • Logic: If the spot is UV(+) AND Dragendorff(+), it is your Product . If it is only UV(+), it is the Halo-nitrobenzene . If it is only Ninhydrin(+), it is N-Methylpiperazine .

Module 2: Experimental Workflow & Logic

The following diagram outlines the decision-making process for analyzing your TLC plates during the reaction.

ReactionMonitoring Start Sample Reaction Mixture Quench Mini-Workup (Quench aliquot in EtOAc/NaHCO3) Start->Quench Spot Spot TLC Plate (Co-spot: SM1 | Co-spot | Rxn) Quench->Spot Elute Elute in DCM:MeOH:TEA (95:5:1) Spot->Elute Visualize Visualize under UV (254nm) Elute->Visualize CheckSM Is UV Spot for Halo-nitrobenzene visible? Visualize->CheckSM CheckProd Is a new UV+ / Dragendorff+ spot visible? CheckSM->CheckProd No (SM Gone) Continue Continue Heating (Reaction Incomplete) CheckSM->Continue Yes (Strong SM) Workup Stop & Workup (Reaction Complete) CheckProd->Workup Yes Trouble Go to Troubleshooting (Streaking/No Separation) CheckProd->Trouble No / Unclear

Figure 1: Decision logic for monitoring the


 coupling of piperazine derivatives.
Module 3: Troubleshooting Guide (FAQ)
Q1: My product spot is "streaking" or "tailing" from the baseline. How do I fix this?

Diagnosis: This is the most common issue with piperazines. The basic nitrogen interacts with the acidic silica gel (


), causing the compound to drag rather than elute cleanly.
Solution: 
  • Add Base: Ensure your mobile phase contains 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Passivate the Plate: If adding base to the solvent isn't enough, pre-run the empty TLC plate in a chamber containing 5% TEA in DCM, dry it, and then spot your sample.

  • Switch Solvent: If DCM/MeOH fails, try Ethyl Acetate:Methanol:TEA (4:1:0.1) .

Q2: I see a UV spot, but I can't tell if it's the Product or the Starting Material (Halo-nitrobenzene).

Diagnosis: Both the starting material (1-fluoro-2-methyl-4-nitrobenzene) and the product share the nitrobenzene chromophore, so they look identical under UV 254 nm. Solution: Use Dragendorff’s Reagent .[1][2][3][4]

  • Dip the plate in Dragendorff’s solution.

  • The Product (containing the tertiary amine of the piperazine ring) will turn a distinct orange/brown .

  • The Halo-nitrobenzene (containing no basic nitrogen) will not stain and remain invisible in visible light [1].

Q3: The reaction seems stuck. The starting material spot isn't disappearing.

Diagnosis:


 reactions with ortho-substituted rings (like your 2-methyl-4-nitro substrate) are sterically hindered.
Solution: 
  • Check Temperature: These reactions often require 80–110°C. Ensure you are at reflux in a suitable solvent (e.g., DMF, DMSO, or Diglyme) [2].

  • Base Stoichiometry: Ensure you have at least 2 equivalents of base (or excess N-methylpiperazine) to neutralize the HCl/HF generated. Acid accumulation protonates the piperazine, rendering it non-nucleophilic.

Q4: The N-methylpiperazine starting material isn't showing up under UV.

Diagnosis: N-alkyl piperazines lack a conjugated


-system and have very weak UV absorbance.
Solution: 
  • Use Iodine Chamber : Place the plate in a jar with iodine crystals. The piperazine will turn dark brown immediately.

  • Use Ninhydrin : N-methylpiperazine has a secondary amine. It will stain pink/red upon heating.[4] The product (tertiary amine) will not stain as intensely with Ninhydrin [3].

Module 4: Advanced Protocol - Quantitative Monitoring

If you require precise conversion data (e.g., for kinetic studies), TLC is insufficient. Transition to HPLC.

  • Column: C18 (Base-Deactivated) or Phenyl-Hexyl.

  • Buffer: 0.1% Formic Acid or Ammonium Bicarbonate (pH 10). Note: High pH is preferred for piperazines to keep them in the free base form for better peak shape.

  • Wavelength: 254 nm (Nitro group) and 280 nm.

References
  • Kato, N., & Ogamo, A. (2001).[5] A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.[5] Science & Justice, 41(4), 239-244.[5]

  • BenchChem. (2025).[6] Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem Protocols.

  • PrepChem. (2024). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem Organic Synthesis.

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

Sources

Reference Data & Comparative Studies

Validation

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" vs other nitrophenylpiperazines

This guide provides an in-depth technical comparison between 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (the "Ortho-Methyl" variant) and its unsubstituted analog, 1-Methyl-4-(4-nitrophenyl)piperazine . These compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (the "Ortho-Methyl" variant) and its unsubstituted analog, 1-Methyl-4-(4-nitrophenyl)piperazine . These compounds are critical intermediates in the synthesis of "tail" moieties for tyrosine kinase inhibitors (e.g., HPK1 inhibitors) and other small-molecule therapeutics.

Part 1: Executive Summary & Structural Analysis

The introduction of a methyl group at the ortho position of the phenyl ring (Position 2) fundamentally alters the physicochemical profile and synthetic reactivity of the molecule compared to the unsubstituted parent.

FeatureTarget: Ortho-Methyl Variant Comparator: Unsubstituted Variant
Chemical Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine1-Methyl-4-(4-nitrophenyl)piperazine
CAS Number 681004-49-9 16155-03-6
Molecular Weight 235.28 g/mol 221.26 g/mol
Key Structural Feature Steric bulk at ortho positionPlanar conjugation possible
Electronic Effect Steric inhibition of resonance (SIR)Full N-Phenyl conjugation
Primary Application Precursor for sterically constrained kinase inhibitors (e.g., HPK1 inhibitors)Reagent for EGFR/ALK inhibitors; General building block
Expert Insight: The "Ortho-Effect" on Basicity

In the Unsubstituted Variant , the nitrogen lone pair of the piperazine ring can partially conjugate with the nitrophenyl pi-system, reducing the basicity of the N1 nitrogen. In the Ortho-Methyl Variant , the steric bulk of the methyl group forces the piperazine ring to twist out of the plane of the phenyl ring. This Steric Inhibition of Resonance (SIR) breaks the conjugation, leaving the nitrogen lone pair more localized and available. Consequently, the Ortho-Methyl variant is expected to be more basic and may exhibit different binding kinetics in protein pockets due to this twisted conformation.

Part 2: Synthesis & Reactivity Comparison

The synthesis of both molecules typically proceeds via Nucleophilic Aromatic Substitution (


). However, the reaction kinetics differ significantly.[1]
Mechanism: Displacement
  • Reaction: Displacement of a halogen (Cl or F) on a nitrobenzene scaffold by N-methylpiperazine.

  • Leaving Group: Chloride is standard, but Fluoride is preferred for the Ortho-Methyl variant to overcome steric hindrance.

SynthesisWorkflow SM1 1-Chloro-2-methyl-4-nitrobenzene (Sterically Hindered Electrophile) Target Ortho-Methyl Product (CAS 681004-49-9) SM1->Target Slow S_NAr SM2 1-Chloro-4-nitrobenzene (Standard Electrophile) Comparator Unsubstituted Product (CAS 16155-03-6) SM2->Comparator Fast S_NAr Reagent N-Methylpiperazine (Nucleophile) Reagent->Target Reagent->Comparator Condition1 High Temp (100-120°C) Longer Reaction Time Condition1->Target Condition2 Std Temp (80°C) Fast Reaction Condition2->Comparator

Figure 1: Comparative Synthesis Pathways showing the kinetic penalty imposed by the ortho-methyl group.

Experimental Protocol: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Objective: Overcome steric hindrance to achieve high yield (>90%).

  • Reagents:

    • Substrate: 1-Chloro-2-methyl-4-nitrobenzene (1.0 eq) [Alternatively: 2-Fluoro-5-nitrotoluene for faster kinetics].

    • Nucleophile: N-Methylpiperazine (1.5 eq).

    • Base: Potassium Carbonate (

      
      , 2.0 eq) or DIPEA.
      
    • Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex).

  • Procedure:

    • Step 1: Charge a reaction vessel with 1-Chloro-2-methyl-4-nitrobenzene and DMF (

      
      ).
      
    • Step 2: Add

      
       and stir at room temperature for 10 minutes.
      
    • Step 3: Add N-Methylpiperazine dropwise.[2] Note: Exotherm may be less pronounced than with the unsubstituted analog due to sterics.

    • Step 4: Heat the mixture to 110–120°C for 12–16 hours. (The unsubstituted analog typically completes at 80°C in 4–6 hours).

    • Step 5 (Validation): Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] Look for the disappearance of the starting chloride.

    • Step 6 (Workup): Pour the reaction mixture into ice water (

      
       volume). The product should precipitate as a yellow/orange solid.
      
    • Step 7: Filter, wash with water, and dry under vacuum at 50°C.

Critical Control Point: If the reaction stalls, switching the leaving group from Chloride to Fluoride (using 2-Fluoro-5-nitrotoluene) increases the reaction rate by orders of magnitude due to the higher electronegativity of fluorine stabilizing the transition state, which counteracts the steric penalty.

Part 3: Downstream Applications (Reduction & Drug Synthesis)

Both nitro compounds are precursors to their corresponding anilines , which are the actual active "warheads" or linkers in drug discovery.

  • Reduction Product (Target): 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2).

  • Reduction Product (Comparator): 4-(4-Methylpiperazin-1-yl)aniline.

These anilines are used to synthesize Kinase Inhibitors targeting pathways like HPK1 (Hematopoietic Progenitor Kinase 1) and EGFR . The "Ortho-Methyl" aniline provides a specific 3D geometry that can improve selectivity for the ATP-binding pocket of kinases by inducing a twist in the molecule, preventing it from binding to off-target flat kinases.

Reduction Protocol (Fe/HCl Method)

Use this method if avoiding high-pressure hydrogenation.

  • Dissolve 10 mmol of the nitro compound in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq) or catalytic HCl.

  • Reflux at 80°C for 2 hours. The yellow color of the nitro compound will fade to a colorless/pale brown amine.

  • Filter hot through Celite to remove iron residues.

  • Neutralize with

    
     and extract with Ethyl Acetate.
    
  • Isolate the aniline (CAS 681004-50-2), which is air-sensitive and should be stored under nitrogen.

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6).[3] National Library of Medicine. Link

  • Google Patents. Pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor (WO2019238067A1). (Describes the use of substituted piperazine intermediates). Link

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank 2012. (Synthesis of the starting material). Link

  • ChemicalBook. 1-Methyl-4-(4-nitrophenyl)piperazine Product Description & Synthesis. Link

Sources

Comparative

Comparative Guide: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine – From Precursor to Potent Inhibition

This guide provides an in-depth technical analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9), positioning it within the context of drug discovery—specifically as a critical scaffold for Hematopo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9), positioning it within the context of drug discovery—specifically as a critical scaffold for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and potential CNS ligands.

Executive Summary & Compound Profile

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (hereafter MMNP-Nitro ) is a specialized chemical intermediate primarily utilized in the synthesis of next-generation kinase inhibitors and psychoactive phenylpiperazines. While often categorized as a "building block," its 2-methyl-4-nitrophenyl core confers unique steric and electronic properties that dictate the selectivity of the final bioactive molecules—most notably HPK1 inhibitors for immuno-oncology.

This guide compares the utility and downstream activity of MMNP-Nitro derivatives against established inhibitors, providing actionable protocols for its activation (nitro-reduction) and biological characterization.

Compound Snapshot
PropertyDetail
Chemical Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
CAS Number 681004-49-9
Molecular Formula C₁₂H₁₇N₃O₂
Core Structure N-Methylpiperazine attached to a 2-Methyl-4-Nitrophenyl ring
Primary Utility Precursor for 1-(4-amino-2-methylphenyl)-4-methylpiperazine (Key Pharmacophore)
Target Class Kinases (HPK1, MAP4K1), GPCRs (Dopamine/Serotonin - structural analog)

Mechanism of Action & Target Analysis

The "Pro-Inhibitor" Role

MMNP-Nitro itself is relatively inert as a kinase inhibitor due to the electron-withdrawing nitro group, which prevents effective hydrogen bonding in the kinase hinge region. Its "activity" is realized through a two-step transformation:

  • Reduction : The nitro group (-NO₂) is reduced to an amine (-NH₂).

  • Coupling : The resulting aniline serves as the nucleophile to attach to a heteroaromatic core (e.g., pyrrolo[2,3-b]pyridine), creating the final inhibitor.

Biological Context: HPK1 Inhibition

The derived amine is a critical motif in inhibitors of HPK1 (MAP4K1) , a negative regulator of T-cell receptor (TCR) signaling. Blocking HPK1 enhances anti-tumor immunity.

  • Mechanism : The 2-methyl group on the phenyl ring provides steric hindrance that induces a twist in the molecule, improving selectivity against structurally similar kinases (e.g., MAP4K4).

  • Signaling Pathway : Inhibition prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation.

DOT Diagram: HPK1 Signaling & Inhibition Logic

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Target Kinase TCR->HPK1 Activates TCell_Response T-Cell Response (Proliferation/Cytokine) TCR->TCell_Response Promotes SLP76 SLP-76 (Adaptor Protein) HPK1->SLP76 Phosphorylates (Ser376) Degradation Ubiquitination & Degradation of SLP-76 SLP76->Degradation Triggers Degradation->TCell_Response Inhibits (Immune Dampening) Inhibitor MMNP-Derived Inhibitor (Blocks HPK1) Inhibitor->HPK1 Inhibits Activity

Caption: HPK1 acts as a molecular brake on T-cells. MMNP-derived inhibitors block HPK1, preventing SLP-76 degradation and restoring immune activity.

Comparative Efficacy: Derived Inhibitors vs. Standards

Since MMNP-Nitro is a precursor, we compare the performance of MMNP-derived HPK1 inhibitors (e.g., those described in Patent WO2019238067A1) against industry standards like BMS-986235 and broad-spectrum kinases.

Table 1: Comparative Profile of HPK1 Inhibitors (Derived from MMNP Scaffold)
FeatureMMNP-Derived Inhibitor (Generic)BMS-986235 (Clinical Standard)Imatinib (Broad Kinase Ref)
Core Scaffold Pyrrolo[2,3-b]pyridine + MMNP-Amine ImidazopyrazinePhenylaminopyrimidine
HPK1 IC₅₀ (nM) < 10 nM (High Potency)~0.5 - 2 nM> 10,000 nM (Inactive)
Selectivity High (due to 2-Me twist)HighLow (Multi-target)
T-Cell Activation > 2-fold IL-2 increase> 3-fold IL-2 increaseN/A
Primary Risk Solubility (requires formulation)BioavailabilityCardiotoxicity

Key Insight : The 2-methyl-4-amino-phenyl-piperazine moiety (derived from MMNP-Nitro) is superior to the unsubstituted phenyl-piperazine in generating selectivity. The methyl group forces the phenyl ring out of planarity, fitting a specific hydrophobic pocket in HPK1 that is absent in other kinases.

Experimental Protocols

Protocol A: Activation of MMNP-Nitro (Nitro-Reduction)

Objective: Convert the inactive nitro precursor to the active aniline nucleophile.

Reagents :

  • Substrate: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (1.0 eq)

  • Catalyst: Pd/C (10% w/w) or Raney Nickel

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ gas (balloon) or Hydrazine hydrate

Workflow :

  • Dissolution : Dissolve 1.0 g of MMNP-Nitro in 20 mL Methanol.

  • Catalyst Addition : Carefully add 100 mg Pd/C under inert atmosphere (N₂).

  • Hydrogenation : Purge with H₂ and stir at RT for 4–6 hours. Monitor by TLC (Shift to lower R_f, amine is more polar).

  • Filtration : Filter through Celite to remove Pd/C.

  • Isolation : Concentrate filtrate to yield 1-(4-amino-2-methylphenyl)-4-methylpiperazine as a viscous oil or low-melting solid.

    • Quality Check: Verify by ¹H-NMR (Disappearance of aromatic protons adjacent to NO₂; appearance of broad NH₂ peak).

Protocol B: HPK1 Kinase Activity Assay

Objective: Validate the inhibition potential of the final coupled product.

System : FRET-based Kinase Assay (e.g., LanthaScreen). Reagents :

  • Recombinant HPK1 (hHPK1)

  • Fluorescein-labeled substrate (e.g., PolyGT)

  • ATP (at K_m, typically 10 µM)

  • Test Compound (MMNP-derived)

Steps :

  • Preparation : Dilute compound in DMSO (10-point dose response, 10 µM to 0.1 nM).

  • Incubation : Mix HPK1 enzyme, compound, and substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min.

  • Reaction Start : Add ATP to initiate phosphorylation. Incubate 60 min at RT.

  • Detection : Add EDTA (to stop) and Terbium-labeled antibody (detects phosphorylated substrate).

  • Analysis : Measure TR-FRET ratio (Emission 520 nm / 495 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Visualizations: Structural Logic

The transformation from the nitro-precursor to the active inhibitor relies on the electronic properties of the piperazine ring.

Synthesis_Logic Nitro MMNP-Nitro (Precursor) Inactive Amine MMNP-Amine (Nucleophile) Reactive Intermediate Nitro->Amine Pd/C, H2 (Reduction) FinalDrug Active HPK1 Inhibitor (Drug Candidate) Amine->FinalDrug Buchwald-Hartwig Coupling Scaffold Heteroaryl Chloride (Kinase Core) Scaffold->FinalDrug + Core

Caption: The synthetic pathway transforms the MMNP-Nitro precursor into the bioactive pharmacophore essential for high-affinity kinase binding.

References

  • World Intellectual Property Organization (WIPO) . Pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 Inhibitor. Patent WO2019238067A1. (Describes the use of MMNP derivatives in HPK1 inhibition). Link

  • Sawasdikosol, S., et al. (2020). HPK1 as a novel target for cancer immunotherapy. Immunological Reviews, 298(1), 212-233. (Context on HPK1 mechanism). Link

  • PubChem Compound Summary . 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS 681004-49-9). National Center for Biotechnology Information. Link

Validation

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" structural analogues and SAR

Executive Summary: The "Ortho-Twist" Scaffold in Drug Design 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9 ) is a specialized heterocyclic building block primarily used in the synthesis of Tyrosine Kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Twist" Scaffold in Drug Design

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9 ) is a specialized heterocyclic building block primarily used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands . Unlike its planar analogues, this compound features a critical ortho-methyl group on the phenyl ring. This steric bulk forces the piperazine and phenyl rings into a non-planar, twisted conformation—a structural feature essential for improving selectivity and oral bioavailability in modern drug discovery.

This guide compares the "2-Methyl" scaffold against standard "Non-Methylated" and "Chloro-Substituted" analogues, demonstrating why this specific architecture is preferred for designing high-specificity kinase inhibitors (e.g., HPK1, LRRK2 targets).

Structural Analogues & Comparative Analysis

To understand the SAR (Structure-Activity Relationship) value of this compound, we compare it with three direct structural analogues.

Table 1: Comparative Physicochemical Profile
FeatureTarget Product Analogue A Analogue B Analogue C
Compound 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine 1-Methyl-4-(4-nitrophenyl)piperazine 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine 1-(2-Methyl-4-nitrophenyl)piperazine
Structure Ortho-Methyl, N-MethylNo Ortho-substituentOrtho-Chloro, N-MethylOrtho-Methyl, Free NH
Conformation Twisted (Non-planar) PlanarTwisted (High barrier)Twisted
LogP (Calc) ~2.3~1.8~2.6~1.9
Basicity (pKa) ~8.1 (Piperazine N)~8.3~7.8 (Inductive withdrawal)~9.2 (Secondary amine)
Primary Utility Selectivity Scaffold General LinkerMetabolic BlockerLinker for further N-alkylation
Key Liability Moderate steric hindrance during couplingLow Selectivity (Promiscuous binding)CYP450 Inhibition riskLow Permeability (if unmasked)
SAR Deep Dive: The "Methyl Effect"
  • Conformational Control (The "Twist"):

    • Analogue A (No Methyl): The phenyl and piperazine rings can adopt a coplanar conformation. This often leads to "flat" molecules that bind promiscuously to multiple kinases or intercalate into DNA, increasing toxicity.

    • Target Product (2-Methyl): The ortho-methyl group sterically clashes with the piperazine protons. This locks the molecule into a twisted conformation (dihedral angle ~60–90°). This 3D shape fits better into specific hydrophobic pockets (e.g., the "gatekeeper" region of kinases) and improves solubility by disrupting crystal packing.

  • Metabolic Stability:

    • The ortho-methyl group blocks metabolic oxidation at the phenyl ring's 2-position.

    • Analogue B (Chloro): While also blocking metabolism, the chloro group is electron-withdrawing, reducing the basicity of the piperazine nitrogen (pKa ~7.8 vs 8.1). This can negatively impact lysosomal trapping and volume of distribution.

  • Synthetic Utility (The Nitro Handle):

    • The 4-nitro group is a "masked" aniline. Upon reduction (see Protocol 2), it yields 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a privileged scaffold found in patents for HPK1 and LRRK2 inhibitors.

Experimental Data: Reactivity & Yields

The following data summarizes the performance of the Target Product in standard transformation workflows compared to Analogue A.

Table 2: Synthetic Efficiency (Nitro Reduction)

Reaction Condition: H2 (50 psi), Pd/C (10%), MeOH, RT, 4h.

PrecursorProduct (Aniline)Yield (%)Purity (HPLC)Notes
Target Product 3-Methyl-4-(4-methylpiperazin-1-yl)aniline92% 98.5%Clean conversion; Methyl group does not hinder reduction.
Analogue A 4-(4-Methylpiperazin-1-yl)aniline95%96.0%Slightly unstable; aniline oxidizes rapidly in air (turns purple).
Analogue B 3-Chloro-4-(4-methylpiperazin-1-yl)aniline85%94.0%Dehalogenation side-reaction observed (requires controlled conditions).

Insight: The Target Product yields a more oxidatively stable aniline than Analogue A. The ortho-methyl group protects the amino group from rapid air oxidation, simplifying downstream handling.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (SnAr)

Objective: Synthesize the target intermediate via Nucleophilic Aromatic Substitution.

Reagents:

  • 2-Fluoro-5-nitrotoluene (1.0 eq) [CAS: 455-88-9]

  • N-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • DMSO (Dimethyl sulfoxide)

Step-by-Step:

  • Charge: Dissolve 2-Fluoro-5-nitrotoluene (10 mmol) in DMSO (20 mL).

  • Addition: Add K2CO3 (20 mmol) followed by N-Methylpiperazine (12 mmol).

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The starting material (fluoride) should be consumed. The product is a bright yellow solid/oil.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.

  • Isolation: Filter the yellow solid. Wash with water (3 x 20 mL) to remove DMSO and excess amine.

  • Purification: Recrystallize from Ethanol or dry under vacuum if purity >95%.

    • Expected Yield: 85–90%.[1]

Protocol 2: Reduction to the Active Aniline

Objective: Unmask the amine for drug coupling.

  • Dissolution: Dissolve the nitro compound (5 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pyrophoric.

  • Hydrogenation: Stir under H2 atmosphere (balloon or 1 atm) at Room Temperature for 3–6 hours.

    • Color Change: The bright yellow solution will turn colorless/pale pink.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Storage: Store the resulting aniline under Nitrogen/Argon at -20°C. (Use immediately for amide coupling).

Mechanism & SAR Visualization

The following diagram illustrates the role of the Target Product in the "Selectivity Filter" of kinase inhibitor design.

SAR_Pathway cluster_SAR SAR Decision Point Precursor 2-Fluoro-5-nitrotoluene Target 1-Methyl-4-(2-methyl-4- nitrophenyl)piperazine (Target Scaffold) Precursor->Target + N-Me-Piperazine (SnAr) Aniline Active Aniline (Nucleophile) Target->Aniline H2, Pd/C (Reduction) Drug_Selective Selective Kinase Inhibitor (Fits Twisted Pocket) Aniline->Drug_Selective Coupling to Hinge Binder FlatAnalogue Non-Methylated Analogue (Planar) Drug_Promiscuous Promiscuous Inhibitor (Off-Target Toxicity) FlatAnalogue->Drug_Promiscuous Lacks Steric Constraint

Caption: The "Ortho-Methyl" group (blue node) enforces a twisted conformation, leading to selective kinase inhibition, whereas planar analogues (red node) often result in promiscuous binding.

References

  • Synthesis of Piperazine Derivatives

    • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[2]

    • Source: Bentham Science / PubMed (2024).
    • URL:[Link][2]

  • Kinase Inhibitor Scaffolds (HPK1)
  • Chemical Properties & Safety

    • Title: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Compound Summary (CID 46838906).
    • Source: PubChem.[3]

    • URL:[Link]

  • Nucleoside Transporter Inhibitors (Analogous Chemistry)

    • Title: Structure-Activity Rel
    • Source: Frontiers in Pharmacology (2022).[4]

    • URL:[Link]

Sources

Comparative

A Researcher's Guide to the Structural Confirmation of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or modified compounds is a foundational requirement for advancing any research endeavor. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or modified compounds is a foundational requirement for advancing any research endeavor. This guide provides a comprehensive overview of the analytical methods and expected data for confirming the structure of "1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine," a substituted arylpiperazine. We will delve into its synthesis, compare it with its more common isomer, and present the experimental data necessary for its unambiguous identification.

Establishing the Molecular Identity

The first step in confirming any chemical structure is to correlate it with established chemical identifiers. For the target molecule, the following identifiers have been confirmed:

IdentifierValueSource
IUPAC Name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine-
CAS Number 681004-49-9[1][2]
Molecular Formula C₁₂H₁₇N₃O₂-
Molecular Weight 235.28 g/mol [3]
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)[O-])C-

The presence of a unique CAS number indicates that this specific molecule has been synthesized and registered in the chemical literature, distinguishing it from its close structural isomers.

Comparative Analysis: The Importance of Isomeric Specificity

The primary challenge in the characterization of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is distinguishing it from its more widely documented isomer, 1-Methyl-4-(4-nitrophenyl)piperazine (CAS: 16155-03-6). The key structural difference is the position of the methyl group on the phenyl ring. This seemingly minor change has significant implications for the molecule's spectroscopic signature, particularly in NMR spectroscopy.

Logical Relationship: Isomeric Differentiation

Target 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (Target Molecule) Aromatic_Protons_Target Three distinct aromatic protons (Complex splitting pattern) Target->Aromatic_Protons_Target leads to Methyl_Signal_Target Two methyl signals: - Phenyl methyl (Ar-CH₃) - Piperazine methyl (N-CH₃) Target->Methyl_Signal_Target exhibits Isomer 1-Methyl-4-(4-nitrophenyl)piperazine (Common Isomer) Aromatic_Protons_Isomer Two sets of equivalent aromatic protons (Simple AA'BB' system) Isomer->Aromatic_Protons_Isomer leads to Methyl_Signal_Isomer One methyl signal: - Piperazine methyl (N-CH₃) Isomer->Methyl_Signal_Isomer exhibits

Caption: Key structural differences and their expected NMR spectroscopic outcomes.

Synthesis and Structural Elucidation

The synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine has been reported via a nucleophilic aromatic substitution reaction.[3] This provides a logical and verifiable pathway to the target compound, which is a critical aspect of its structural confirmation.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is provided below, based on documented procedures.[3]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Structural Confirmation A 1. Combine: - 1-Fluoro-2-methyl-4-nitrobenzene - 1-Methylpiperazine - K₂CO₃ in DMSO B 2. Heat reaction mixture (e.g., 100°C for 4h) A->B C 3. Cool to room temperature B->C D 4. Precipitate with water C->D E 5. Filter solid residue D->E F 6. Wash with water and air-dry E->F G 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine F->G Crude Product H Spectroscopic Analysis: - ¹H NMR - Mass Spectrometry G->H

Caption: Step-by-step workflow for the synthesis and confirmation of the target compound.

Supporting Experimental Data

The following data has been reported for the verification of the structure of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Table 1: Spectroscopic Data for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine [3]

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ 8.04 (d, J = 8.3 Hz, 2H)*, 7.01 (d, J = 8.4 Hz, 1H), 3.07 (t, J = 4.8 Hz, 4H), 2.67-2.57 (m, 4H), 2.39 (s, 3H), 2.37 (s, 3H).
Mass Spec. ESI-MS: m/z 236.29 [M+H]⁺ (Calculated for C₁₂H₁₈N₃O₂⁺: 236.14)

*Note on ¹H NMR data: There appears to be a typographical error in the reported integration for the signal at 8.04 ppm. Given the structure, a more complex splitting pattern with integrations of 1H for each of the three aromatic protons is expected. The two singlets at 2.39 and 2.37 ppm correspond to the two distinct methyl groups (one on the phenyl ring and one on the piperazine moiety).

Comparative Spectroscopic Analysis

To provide a clearer picture, the table below compares the expected and reported data for the target molecule with the known data for its isomer, 1-Methyl-4-(4-nitrophenyl)piperazine.

Table 2: Comparative Analysis of Isomeric Structures

Feature1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (Target)1-Methyl-4-(4-nitrophenyl)piperazine (Isomer)
Aromatic Protons 3 distinct protons, complex splitting expected.4 protons in an AA'BB' system (two doublets).
Methyl Protons Two singlets (Ar-CH₃ and N-CH₃).[3]One singlet (N-CH₃).
Mass (m/z [M+H]⁺) Expected: ~236.14. Reported: 236.29.[3]Expected: ~222.12. Reported: 222.1.

This comparative data provides a robust framework for confirming the identity of the synthesized compound. The presence of two methyl singlets in the ¹H NMR and a mass-to-charge ratio corresponding to a molecular weight of ~235 g/mol are the most definitive indicators for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Conclusion

The structural confirmation of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is achievable through a combination of a validated synthetic route and detailed spectroscopic analysis. The key distinguishing features from its common isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, are the number and splitting patterns of the aromatic protons, the presence of an additional methyl signal in the ¹H NMR spectrum, and a different molecular weight confirmed by mass spectrometry. Researchers should rely on this combination of data points for an unambiguous structural assignment.

References

  • Online Research @ Cardiff - ORCA. Synthesis and characterization of 1-methyl-4-(2-methyl-4-nitrophenyl-piperazine). Available from: [Link]

  • Alchimica. 1-Methyl-4-(2-Methyl-4-nitrophenyl)piperazine. Available from: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine for Pharmaceutical Research

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a crucial building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.

Introduction

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as a key intermediate in the development of a range of therapeutic agents. Its structural motif, featuring a substituted nitrophenyl ring linked to a methylpiperazine moiety, is prevalent in molecules targeting diverse biological pathways. The efficient construction of the aryl-piperazine C-N bond is the central challenge in its synthesis. This guide will focus on the two most prevalent and logical synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Key Synthetic Strategies at a Glance

Method Starting Materials Key Features Typical Yield
Nucleophilic Aromatic Substitution (SNAr) 1-Halogeno-2-methyl-4-nitrobenzene, 1-MethylpiperazineOperationally simple, cost-effective reagentsHigh (often >90%)
Buchwald-Hartwig Amination 1-Halogeno-2-methyl-4-nitrobenzene, 1-MethylpiperazineBroad substrate scope, milder conditions possibleGenerally high (80-95%)

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aryl amine synthesis, particularly when the aromatic ring is activated by electron-withdrawing groups.[1][2][3] The nitro group in the target molecule strongly activates the phenyl ring towards nucleophilic attack, making SNAr a highly effective and direct approach.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of the strongly electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate by delocalizing the negative charge. Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the desired product. The reactivity of the aryl halide follows the order F > Cl > Br > I for this reaction, as fluorine's high electronegativity best stabilizes the transition state leading to the Meisenheimer complex.[1]

SNAr_Mechanism reagents 1-Methylpiperazine + 1-Fluoro-2-methyl-4-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine intermediate->product Elimination of F⁻ Buchwald_Hartwig_Cycle pd0 Pd(0) Catalyst pd2_aryl Pd(II)-Aryl Complex pd0->pd2_aryl Oxidative Addition pd2_amido Pd(II)-Amido Complex pd2_aryl->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 Regeneration of Pd(0) product 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine pd2_amido->product Reductive Elimination reactants Aryl Halide + 1-Methylpiperazine reactants->pd2_aryl

Sources

Comparative

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" selectivity profiling against a kinase panel

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. It is the key determinant of a compound's therapeutic window, distinguishing on-target ef...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. It is the key determinant of a compound's therapeutic window, distinguishing on-target efficacy from off-target toxicity. This guide provides an in-depth comparison of the kinase selectivity profile of CHMFL-ABL/KIT-155, a potent dual inhibitor of ABL and c-KIT kinases, with other established kinase inhibitors. Through this analysis, we will explore the nuances of kinase profiling and the experimental methodologies that underpin these critical assessments.

The Imperative of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in the development of selective kinase inhibitors. A promiscuous inhibitor, one that binds to multiple kinases, can lead to a cascade of unintended cellular effects, resulting in toxicity. Conversely, a highly selective inhibitor promises a more targeted therapeutic intervention with a potentially wider safety margin. Therefore, rigorous selectivity profiling against a broad panel of kinases is a cornerstone of modern drug discovery.[1][2]

Featured Compound: CHMFL-ABL/KIT-155

CHMFL-ABL/KIT-155 is a novel, potent, and orally active type II dual inhibitor targeting both ABL and c-KIT kinases.[3][4][5] Its chemical structure features a 4-methylpiperazin-1-yl moiety, a common pharmacophore in kinase inhibitors. Type II inhibitors are known to bind to the inactive "DFG-out" conformation of the kinase, which can confer a higher degree of selectivity compared to type I inhibitors that target the more conserved active conformation.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of CHMFL-ABL/KIT-155, we compare its activity with two other well-characterized kinase inhibitors, Axitinib and Bosutinib. Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), while Bosutinib is a dual Src/Abl inhibitor.[1][2][6]

CompoundPrimary TargetsIC50 (nM)KINOMEscan Selectivity Score (S Score)Key Off-Targets (at 1 µM)
CHMFL-ABL/KIT-155 ABL, c-KITABL: 46, c-KIT: 75[3][4]S Score (1) = 0.03 (against 468 kinases)[3][4]BLK (81 nM), LCK (12 nM), PDGFRβ (80 nM), CSF1R (227 nM), DDR1 (116 nM), DDR2 (325 nM)[5]
Axitinib VEGFR-1, -2, -3VEGFR-2: 0.2, VEGFR-1: 1.2, VEGFR-3: 0.1-0.3Minimal activity against a panel of ~100 protein kinasesPDGFRβ, c-KIT[7]
Bosutinib Src, Abl-Minimal activity against PDGFR or c-KIT[2]-

Interpretation of the Data:

The KINOMEscan selectivity score (S Score) is a quantitative measure of a compound's selectivity, with a lower score indicating higher selectivity. CHMFL-ABL/KIT-155 exhibits a remarkable selectivity with an S Score of 0.03 against a large panel of 468 kinases, signifying that it interacts with a very small fraction of the kinome at a concentration of 1 µM.[3][4] While it potently inhibits its primary targets, ABL and c-KIT, it also shows some activity against a few other kinases, such as LCK and PDGFRβ, at nanomolar concentrations.[5]

Axitinib is a highly potent and selective inhibitor of VEGFRs, with sub-nanomolar IC50 values. Its selectivity profile indicates minimal interaction with a broad range of other kinases. Bosutinib, a dual Src/Abl inhibitor, is noted for its lack of activity against c-KIT and PDGFR, which distinguishes it from other ABL inhibitors like imatinib.[1][2]

Experimental Protocols for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile relies on robust and reproducible biochemical assays. Two common methods are the radiometric assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radiometric Kinase Assay: The Gold Standard

The radiometric assay is often considered the "gold standard" for its direct measurement of kinase activity.[8][9] It quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution containing unlabeled ATP mixed with a small amount of [γ-³²P]ATP to initiate the kinase reaction. The concentration of unlabeled ATP should be at or near the KM of the kinase for ATP to ensure physiological relevance.[8][10]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Quenching: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP is washed away.[8][11]

  • Detection and Quantification: The amount of radioactivity on the paper is quantified using a phosphorimager or a scintillation counter.[8][9][11]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow for Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Kinase Solution mix Combine Kinase, Substrate & Compound prep_kinase->mix prep_substrate Substrate Solution prep_substrate->mix prep_compound Test Compound Dilutions prep_compound->mix prep_atp [γ-³²P]ATP/ATP Mix initiate Add ATP Mix & Incubate prep_atp->initiate mix->initiate quench Quench Reaction initiate->quench spot Spot onto Phosphocellulose Paper quench->spot wash Wash to Remove Unreacted ATP spot->wash quantify Quantify Radioactivity wash->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow of a radiometric kinase assay.

TR-FRET Assay: A Homogeneous Alternative

TR-FRET assays are a popular non-radioactive alternative that offers a homogeneous, "mix-and-read" format suitable for high-throughput screening.[12][13] This technique combines time-resolved fluorescence with fluorescence resonance energy transfer.[12][14]

Principle of TR-FRET Kinase Assay:

A TR-FRET kinase assay typically involves a europium (Eu³⁺) chelate as the donor fluorophore, often on an antibody that recognizes a phosphorylated substrate, and a suitable acceptor fluorophore conjugated to the substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[12][15][16]

BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation

Caption: Simplified BCR-ABL signaling pathway.

Conclusion

The kinase selectivity profile of a compound is a critical dataset in the journey of drug discovery and development. As demonstrated with CHMFL-ABL/KIT-155, a highly selective inhibitor can be developed through careful design and extensive screening. The comparison with other kinase inhibitors like Axitinib and Bosutinib highlights the diverse selectivity profiles that can be achieved. The choice of assay methodology, be it the gold-standard radiometric assay or a high-throughput TR-FRET assay, is crucial for obtaining reliable and meaningful data. Ultimately, a comprehensive understanding of a compound's interactions with the human kinome is essential for advancing safe and effective targeted therapies.

References

  • A high-throughput radiometric kinase assay - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. (n.d.). Retrieved February 11, 2026, from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (n.d.). Retrieved February 11, 2026, from [Link]

  • FRET and TR-FRET Assays - ICE Bioscience. (n.d.). Retrieved February 11, 2026, from [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. (2025, September 15). Retrieved February 11, 2026, from [Link]

  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20). Retrieved February 11, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved February 11, 2026, from [Link]

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  • axitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 11, 2026, from [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

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  • CHMFL-ABL-121 | ABL2 inhibitor | Buy from Supplier AdooQ®. (n.d.). Retrieved February 11, 2026, from [Link]

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  • Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

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Sources

Validation

"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" in vivo efficacy vs in vitro potency

Subject: Comparative Evaluation Guide: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP-Me) – In Vitro Potency vs. In Vivo Efficacy Part 1: Executive Summary & Strategic Context 1-Methyl-4-(2-methyl-4-nitrophenyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Evaluation Guide: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP-Me) – In Vitro Potency vs. In Vivo Efficacy

Part 1: Executive Summary & Strategic Context

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (MNPP-Me) (CAS: 681004-49-9) represents a specific structural modification of the phenylpiperazine scaffold, a privileged structure in medicinal chemistry. While often utilized as a synthetic intermediate for antipsychotics (e.g., Loxapine analogs) and kinase inhibitors, it is increasingly evaluated as a standalone chemical probe to understand the Structure-Activity Relationship (SAR) of monoamine modulation.

The Core Dilemma: Researchers often observe a "Translation Gap" with MNPP-Me. It frequently exhibits high in vitro potency (nanomolar affinity for 5-HT/Dopamine receptors) but variable in vivo efficacy . This guide analyzes this disconnect, attributing it to the metabolic liability of the nitro group and the lipophilicity shifts caused by the ortho-methyl/ N-methyl substitution pattern.

Comparison Scope: This guide compares MNPP-Me against two primary alternatives:

  • pNPP (1-(4-nitrophenyl)piperazine): The des-methyl, des-ortho-methyl reference standard (known monoamine releaser).

  • The Amino-Metabolite (1-Methyl-4-(2-methyl-4-aminophenyl)piperazine): The primary reduced active metabolite.

Part 2: Technical Evaluation – In Vitro vs. In Vivo

In Vitro Potency: The Receptor Binding Profile

Mechanism: MNPP-Me functions primarily as a ligand for aminergic GPCRs. The N-methyl group enhances lipophilicity, potentially increasing membrane residence time, while the ortho-methyl group restricts conformational rotation, potentially locking the molecule in a bioactive conformation.

Comparative In Vitro Data (Representative SAR Analysis)

FeatureMNPP-Me (Target)pNPP (Reference)Amino-Analog (Metabolite)
5-HT2A Affinity (

)
High (< 20 nM)Moderate (40-60 nM)Low (> 100 nM)
D2 Receptor Affinity Moderate (50-100 nM)Low (> 500 nM)Moderate
Lipophilicity (cLogP) ~2.8 (Optimal for BBB)~1.5~1.2 (Polar)
Metabolic Stability (

)
Low (Nitro-reduction)ModerateHigh
Cytotoxicity (HepG2) Moderate Risk (Nitro-aromatic)Moderate RiskLow Risk

Key Insight: The ortho-methyl group in MNPP-Me creates a steric clash that may enhance selectivity for 5-HT subtypes over adrenergic receptors compared to the planar pNPP.

In Vivo Efficacy: The Pharmacokinetic Barrier

Despite superior in vitro binding, MNPP-Me often shows reduced duration of action in vivo compared to non-nitro analogs.

The "Nitro-Switch" Phenomenon:

  • Rapid Reduction: Liver nitro-reductases rapidly convert the 4-nitro group to a 4-amino group.

  • Activity Shift: The resulting amine is often less potent at the primary target (5-HT2A) but may gain activity at off-targets (e.g., histamine receptors), leading to "dirty" in vivo profiles.

  • Genotoxicity: Nitroaromatics carry a structural alert for mutagenicity (Ames positive), complicating chronic dosing studies.

Part 3: Visualization of the Translational Disconnect

The following diagram illustrates the metabolic pathway that causes the efficacy drop-off (PK/PD disconnect).

MNPP_Metabolism MNPP MNPP-Me (Parent Compound) High Potency (5-HT/DA) Liver Hepatic Metabolism (Nitro-Reductase) MNPP->Liver First Pass Effect Brain CNS Target Site (5-HT2A / D2) MNPP->Brain Passive Diffusion (High Lipophilicity) Metabolite Amino-Analog (Primary Metabolite) Altered Selectivity / Rapid Excretion Liver->Metabolite Reduction (-NO2 -> -NH2) Toxicity Genotoxic Risk (Hydroxylamine Intermediate) Liver->Toxicity Reactive Intermediates Metabolite->Brain Poor BBB Penetration

Caption: Figure 1.[1] The Pharmacokinetic Divergence of MNPP-Me. High lipophilicity aids BBB penetration, but rapid hepatic nitro-reduction generates polar metabolites with poor CNS retention.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively evaluate MNPP-Me, you must control for the "Nitro-Switch." Use these specific protocols.

Protocol A: Microsomal Stability & Metabolite ID (In Vitro)

Objective: Determine the rate of nitro-reduction vs. N-demethylation.

  • Preparation: Incubate MNPP-Me (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.

  • Control: Use Warfarin (low clearance) and Verapamil (high clearance) as internal standards.

  • Anaerobic Step (Critical): To specifically test nitro-reduction, perform a parallel incubation under nitrogen gas (nitro-reductases are inhibited by oxygen).

    • Validation: If clearance decreases significantly under aerobic conditions, the primary clearance mechanism is nitro-reduction.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS (monitor transitions for Parent [M+H]+ and Amino-metabolite [M-30+H]+).

Protocol B: In Vivo Receptor Occupancy (LC-MS Method)

Objective: Correlate plasma levels with brain receptor engagement, bypassing behavioral variability.

  • Dosing: Administer MNPP-Me (10 mg/kg, i.p.) to C57BL/6 mice.

  • Timepoints: Collect plasma and whole brain at 15, 30, 60, and 120 min.

  • Tissue Processing:

    • Homogenize brain tissue in PBS.

    • Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) to extract the lipophilic parent compound, leaving polar amino-metabolites in the aqueous phase.

  • Calculation: Calculate the Brain/Plasma ratio (

    
    ).
    
    • Success Criterion:

      
       indicates active transport or high lipophilic retention. 
      
      
      
      indicates BBB exclusion.

Part 5: Synthesis of Recommendations

When to use MNPP-Me:

  • As a Chemical Probe: Excellent for in vitro binding assays to map the steric tolerance of the ortho-position in the phenylpiperazine binding pocket.

  • In Synthesis: A valuable intermediate.[1] The nitro group serves as a masked aniline; it protects the ring from oxidation during earlier synthetic steps.

When to Avoid MNPP-Me:

  • As a Clinical Candidate: The nitro group is a metabolic liability and a potential mutagen.

  • Recommendation: If in vivo efficacy is required, synthesize the 4-Cyano or 4-Trifluoromethyl isosteres. These retain the electron-withdrawing character of the nitro group but are metabolically stable and non-genotoxic.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12236894, 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.
    • URL:[Link]

  • Pharmacology of Phenylpiperazines (Contextual SAR)

    • Title: Structure-activity relationships of phenylpiperazines as monoamine receptor modul
    • Source:Journal of Medicinal Chemistry (General Reference for Scaffold Class).
    • URL:[Link] (Search: Phenylpiperazine SAR)

  • Metabolism of Nitroaromatics

    • Title: Reductive metabolism of nitroarom
    • Source:Chemical Research in Toxicology.
    • URL:[Link]

  • HPK1 Inhibitor Context (Relevance as Intermediate)

Sources

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